molecular formula C5H9NO4 B12059515 L-Glutamic acid-13C5,15N

L-Glutamic acid-13C5,15N

Numéro de catalogue: B12059515
Poids moléculaire: 153.09 g/mol
Clé InChI: WHUUTDBJXJRKMK-UFLWJPECSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2S)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid is a sophisticated stable isotope-labeled chemical reagent designed for advanced mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy applications. This compound features a site-specific 15 N label on the azanyl (amino) group and a uniform 13 C 5 label throughout the pentanedioic acid backbone, making it an essential tool for tracing metabolic fluxes and elucidating biochemical pathways with high precision. Its primary research value lies in metabolic studies, particularly in investigating the Krebs cycle and glutamate/glutamine metabolism, where it serves as a crucial tracer for analyzing intermediate turnover rates and enzymatic mechanisms. The dual labeling allows researchers to simultaneously track the incorporation of both carbon and nitrogen atoms into downstream metabolites, providing a comprehensive view of cellular metabolic networks. This labeled analog is also vital in pharmaceutical research for conducting absorption, distribution, metabolism, and excretion (ADME) studies of drug candidates, enabling precise quantification of drug metabolites and their pathways. Furthermore, it finds application in the development of quantitative analytical methods and as an internal standard for accurate metabolite quantification, significantly enhancing the reliability and precision of research data in systems biology and metabolomics. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Propriétés

Formule moléculaire

C5H9NO4

Poids moléculaire

153.09 g/mol

Nom IUPAC

(2S)-2-(15N)azanyl(1,2,3,4,5-13C5)pentanedioic acid

InChI

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1

Clé InChI

WHUUTDBJXJRKMK-UFLWJPECSA-N

SMILES isomérique

[13CH2]([13CH2][13C](=O)O)[13C@@H]([13C](=O)O)[15NH2]

SMILES canonique

C(CC(=O)O)C(C(=O)O)N

Origine du produit

United States

Foundational & Exploratory

L-Glutamic Acid-¹³C₅,¹⁵N: A Technical Guide for Advanced Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted applications of L-Glutamic acid-¹³C₅,¹⁵N in modern research, with a focus on its pivotal role in metabolic flux analysis, as a robust internal standard in quantitative mass spectrometry, and its emerging significance in drug discovery and development.

Core Applications of L-Glutamic Acid-¹³C₅,¹⁵N

L-Glutamic acid-¹³C₅,¹⁵N is a stable, isotopically labeled version of the non-essential amino acid L-glutamic acid. The uniform labeling of all five carbon atoms with Carbon-13 (¹³C) and the nitrogen atom with Nitrogen-15 (¹⁵N) provides a distinct mass shift, making it an invaluable tool for tracing metabolic pathways and for precise quantification of its unlabeled counterpart in complex biological samples.[1][2]

Metabolic Flux Analysis (MFA)

Metabolic flux analysis (MFA) is a powerful technique to quantify the rates of metabolic reactions within a biological system.[3] By introducing L-Glutamic acid-¹³C₅,¹⁵N, researchers can trace the progression of the labeled carbon and nitrogen atoms through various metabolic pathways.[3][4] This provides a detailed snapshot of cellular metabolism, revealing how cells utilize glutamic acid for energy production and as a building block for biosynthesis.[3] Glutamine, a closely related amino acid, is a key nutrient for many rapidly dividing cells, including cancer cells, making tracers like L-Glutamic acid-¹³C₅,¹⁵N critical in metabolic research and drug development.[3]

The dual labeling of both carbon and nitrogen allows for the simultaneous quantification of both carbon and nitrogen fluxes, providing a more comprehensive understanding of cellular metabolism.[4] This is particularly important in studying the metabolism of pathogens like Mycobacterium tuberculosis to inform the development of effective drugs.[4]

Internal Standard for Quantitative Analysis

In quantitative mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, L-Glutamic acid-¹³C₅,¹⁵N serves as an ideal internal standard.[1][5] An internal standard is a compound of known concentration added to a sample to correct for variability during sample preparation, ionization, and detection.[5] Since its chemical behavior is nearly identical to the naturally occurring L-glutamic acid, it co-elutes during chromatography and experiences similar ionization efficiency in the mass spectrometer.[5] However, its increased mass allows it to be distinguished from the unlabeled analyte.[5] This use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision in quantification.[6]

Quantitative Data

The following table summarizes the key quantitative properties of L-Glutamic acid-¹³C₅,¹⁵N, which are crucial for experimental design and data analysis.

PropertyValueSource(s)
Molecular Formula¹³C₅H₉¹⁵NO₄[7]
Molecular Weight153.09 g/mol [7][8]
Isotopic Purity (¹³C)Typically ≥98 atom %[8]
Isotopic Purity (¹⁵N)Typically ≥98 atom %[8]
Chemical Purity≥98%[8]
Typical Concentration (MFA)2-4 mM in labeling medium[3]
Stock Solution (Internal Standard)1 mg/mL in ultrapure water[6]

Experimental Protocols

Protocol 1: Metabolic Labeling of Adherent Mammalian Cells for MFA

This protocol provides a general guideline for labeling adherent cells with L-Glutamic acid-¹³C₅,¹⁵N. Optimization may be required depending on the cell line and experimental goals.[3]

Materials:

  • L-Glutamic acid-¹³C₅,¹⁵N

  • Cell culture medium appropriate for the cell line (glutamic acid-free)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS), pre-warmed

Procedure:

  • Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing glutamic acid-free medium with L-Glutamic acid-¹³C₅,¹⁵N (typically 2-4 mM), FBS, and other necessary components.[3]

  • Media Exchange:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with pre-warmed PBS to remove residual unlabeled glutamic acid.[3]

    • Add the pre-warmed labeling medium to the cells.[3]

  • Incubation: Incubate the cells under their normal growth conditions for a predetermined period to allow for the incorporation of the labeled glutamic acid into downstream metabolites. The incubation time will vary depending on the specific metabolic pathway being investigated.

  • Cell Harvesting: Proceed to Protocol 2 for metabolite extraction.

Protocol 2: Metabolite Extraction

This protocol describes a widely used method for quenching metabolism and extracting polar metabolites.[3]

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold PBS

  • 80% Methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Quenching and Washing:

    • Place the cell culture plate on ice.

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glutamic acid.[3]

  • Metabolite Extraction:

    • Add a sufficient volume of -80°C 80% methanol to the plate to cover the cells.

    • Incubate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching of metabolic activity.[3]

    • Scrape the cells and collect the cell lysate into pre-chilled microcentrifuge tubes.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cellular debris.[9]

  • Supernatant Collection: Collect the supernatant containing the polar metabolites.[9]

  • Sample Preparation for Analysis: The supernatant can be dried down (e.g., using a vacuum concentrator) and resuspended in a suitable solvent for analysis by LC-MS or GC-MS.[9]

Protocol 3: Using L-Glutamic acid-¹³C₅,¹⁵N as an Internal Standard

This protocol outlines the general steps for using L-Glutamic acid-¹³C₅,¹⁵N as an internal standard for the quantification of unlabeled L-glutamic acid.

Materials:

  • L-Glutamic acid-¹³C₅,¹⁵N

  • Biological sample (e.g., plasma, tissue homogenate)

  • Acetonitrile (ACN), LC-MS grade

  • Formic Acid (FA), LC-MS grade

  • Ultrapure water

Procedure:

  • Prepare Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of L-Glutamic acid-¹³C₅,¹⁵N in ultrapure water.[6]

  • Prepare Working Internal Standard Solution: Dilute the stock solution to an appropriate working concentration.

  • Sample Preparation:

    • To a known volume of the biological sample, add a precise volume of the working internal standard solution.

    • Perform protein precipitation by adding a solvent like acetonitrile.

    • Vortex and centrifuge to pellet the precipitated proteins.

  • Analysis:

    • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

    • Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for both unlabeled L-glutamic acid and L-Glutamic acid-¹³C₅,¹⁵N.

  • Quantification: Create a calibration curve using known concentrations of unlabeled L-glutamic acid spiked with the internal standard. The concentration of L-glutamic acid in the unknown sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Applications in Drug Discovery and Development

The ability to trace metabolic pathways is crucial in drug discovery and development. L-Glutamic acid-¹³C₅,¹⁵N can be used to:

  • Elucidate Drug Mechanism of Action: By observing how a drug perturbs the metabolic fluxes downstream of glutamic acid, researchers can gain insights into its mechanism of action. For instance, a study on a glutaminase (B10826351) inhibitor used isotopically labeled glutamine to demonstrate a significant reduction in the contribution of glutamine to the tricarboxylic acid (TCA) cycle in cancer cells.[10]

  • Identify Drug Targets: Metabolic flux analysis can reveal nodes in metabolic pathways that are critical for disease progression, thereby identifying potential new drug targets.

  • Assess Drug Efficacy and Off-Target Effects: Tracing the metabolic fate of glutamic acid can help in evaluating the efficacy of a drug in modulating a specific metabolic pathway and in identifying any unintended off-target metabolic effects. In cancer research, a shift in glutamine nitrogen metabolism has been shown to contribute to malignant progression, and tracers like L-Glutamic acid-¹³C₅,¹⁵N are instrumental in studying these shifts.[11]

Visualizing Metabolic Pathways and Experimental Workflows

metabolic_pathway cluster_0 Cellular Environment cluster_1 Cytosol cluster_2 Mitochondrion L-Glutamic_acid_13C5_15N_ext L-Glutamic acid-¹³C₅,¹⁵N (Extracellular) L-Glutamic_acid_13C5_15N_int L-Glutamic acid-¹³C₅,¹⁵N (Intracellular) L-Glutamic_acid_13C5_15N_ext->L-Glutamic_acid_13C5_15N_int Transport Alpha-Ketoglutarate_13C5 α-Ketoglutarate-¹³C₅ L-Glutamic_acid_13C5_15N_int->Alpha-Ketoglutarate_13C5 Transamination/ Deamination Other_Amino_Acids_13C_15N Other Amino Acids (¹³C, ¹⁵N labeled) L-Glutamic_acid_13C5_15N_int->Other_Amino_Acids_13C_15N Transamination Glutathione_13C_15N Glutathione (¹³C, ¹⁵N labeled) L-Glutamic_acid_13C5_15N_int->Glutathione_13C_15N Synthesis TCA_Cycle_Intermediates_13C TCA Cycle Intermediates (¹³C labeled) Alpha-Ketoglutarate_13C5->TCA_Cycle_Intermediates_13C Anaplerosis

Caption: Metabolic fate of L-Glutamic acid-¹³C₅,¹⁵N in a cell.

mfa_workflow A 1. Cell Culture with L-Glutamic acid-¹³C₅,¹⁵N B 2. Quenching & Metabolite Extraction A->B C 3. Sample Analysis (LC-MS/GC-MS) B->C D 4. Data Processing & Isotopomer Distribution Analysis C->D E 5. Metabolic Flux Calculation & Modeling D->E

Caption: General workflow for Metabolic Flux Analysis (MFA).

internal_standard_logic cluster_0 Sample Preparation cluster_1 LC-MS Analysis cluster_2 Quantification Analyte Unlabeled L-Glutamic Acid MS Mass Spectrometer Detects both compounds based on mass difference Analyte->MS IS L-Glutamic acid-¹³C₅,¹⁵N (Internal Standard) IS->MS Quant Accurate Concentration Calculated from Peak Area Ratio MS->Quant

Caption: Role of an internal standard in quantitative analysis.

References

L-Glutamic acid-13C5,15N chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and metabolic significance of L-Glutamic acid-13C5,15N. This isotopically labeled compound is a powerful tool in metabolic research, particularly in studies involving amino acid metabolism, neurotransmission, and drug development. This document outlines its key chemical data, detailed experimental protocols for its analysis, and visualizations of its role in biological pathways.

Core Chemical Properties and Structure

This compound is a stable, non-radioactive isotopologue of the proteinogenic amino acid L-glutamic acid. All five carbon atoms are substituted with Carbon-13 (¹³C), and the nitrogen atom is substituted with Nitrogen-15 (¹⁵N). This labeling results in a mass shift of +6 atomic mass units compared to the unlabeled compound, making it an ideal internal standard for mass spectrometry-based quantification and a tracer for metabolic flux analysis.

Quantitative Chemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Chemical Formula ¹³C₅H₉¹⁵NO₄[1](2)
Molecular Weight 153.09 g/mol [1](3--INVALID-LINK--
Exact Mass 153.06696684 Da[4](5)
CAS Number 202468-31-3[1](2)
Isotopic Purity (¹³C) ≥98 atom %[1](2)
Isotopic Purity (¹⁵N) ≥98 atom %[1](2)
Physical Form Solid[1](2)
Melting Point 205 °C (decomposes)[1](2)
Optical Activity [α]25/D +31.0°, c = 2 in 5 M HCl[1](2)
Structural Information
IdentifierValueReference
IUPAC Name (2S)-2-(¹⁵N)azanyl(1,2,3,4,5-¹³C₅)pentanedioic acid[4](5)
SMILES [15NH2]--INVALID-LINK--=O">13C@@H--INVALID-LINK--=O[1](2)
InChI 1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1[1](2)
InChIKey WHUUTDBJXJRKMK-UFLWJPECSA-N[1](2)

Molecular Structure Visualization

L-Glutamic_acid-13C5_15N_Structure cluster_0 This compound C1 ¹³COOH C2 ¹³CH C2->C1 C3 ¹³CH₂ C2->C3 N ¹⁵NH₂ C2->N C4 ¹³CH₂ C3->C4 C5 ¹³COOH C4->C5

Molecular structure of this compound.

Experimental Protocols

Detailed methodologies for the analysis of this compound are crucial for obtaining accurate and reproducible results. The following sections provide recommended protocols for Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for confirming the isotopic labeling pattern and assessing the purity of this compound.

2.1.1. Sample Preparation

  • Dissolution: Dissolve an appropriate amount of this compound in a deuterated solvent. For polar compounds like glutamic acid, Deuterium (B1214612) Oxide (D₂O) is a suitable solvent.

  • Concentration: For ¹³C NMR, a higher concentration (e.g., 10-50 mg/mL) is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Internal Standard: An internal standard may be added for chemical shift referencing, although the solvent peak is often used.

  • pH Adjustment: The pH of the solution can influence the chemical shifts. Adjust the pD (the pH equivalent in D₂O) as needed for consistency with reference data.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

2.1.2. ¹³C NMR Spectroscopy Protocol

This protocol is a general guideline for acquiring a proton-decoupled ¹³C NMR spectrum.

  • Instrument Setup:

    • Tune and match the ¹³C probe.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Set a spectral width that covers the expected range of ¹³C chemical shifts for amino acids (approximately 0-200 ppm).

    • Number of Scans: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio. This will depend on the sample concentration.

    • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds for qualitative analysis. For quantitative analysis, a longer delay (5 times the longest T1) is necessary.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID).

    • Phase the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent peak or an internal standard.

2.1.3. ¹⁵N NMR Spectroscopy Protocol

Direct ¹⁵N NMR can be challenging due to the low gyromagnetic ratio of the ¹⁵N nucleus. Indirect detection methods like ¹H-¹⁵N HSQC are often preferred, especially for complex samples, but for a pure compound, direct detection is feasible.

  • Instrument Setup:

    • Tune and match the ¹⁵N probe.

    • Lock and shim as described for ¹³C NMR.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment, often with proton decoupling.

    • Spectral Width: Set a spectral width appropriate for the expected ¹⁵N chemical shift of the amino group.

    • Number of Scans: A large number of scans will likely be required due to the low sensitivity of ¹⁵N.

    • Relaxation Delay (d1): A suitable relaxation delay should be used.

  • Data Processing:

    • Process the data as described for ¹³C NMR.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive and selective technique for the quantification of this compound, often used as an internal standard for the analysis of unlabeled glutamic acid in biological matrices.

2.2.1. Sample Preparation (from Biological Matrix)

This protocol outlines a general procedure for protein precipitation to extract small molecules like glutamic acid.

  • Thawing: Thaw biological samples (e.g., plasma, cell culture media, tissue homogenates) on ice.

  • Internal Standard Spiking: Add a known amount of this compound solution to the sample.

  • Protein Precipitation: Add a 3-fold volume of ice-cold acetonitrile (B52724) or methanol (B129727) to the sample to precipitate proteins.

  • Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds and incubate at -20°C for at least 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant containing the analyte and internal standard to a new tube.

  • Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable volume of the initial mobile phase.

2.2.2. LC-MS/MS Method

The following is a recommended starting point for an LC-MS/MS method, adapted from a method where this compound was used as an internal standard for glutamine analysis.[6](6)

Liquid Chromatography Conditions:

  • Column: A reversed-phase C18 column (e.g., Agilent Zorbax SB C-18, 3.0 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.3% heptafluorobutyric acid (HFBA) and 0.5% formic acid.

  • Mobile Phase B: Acetonitrile with 0.3% HFBA and 0.5% formic acid.

  • Gradient: A suitable gradient to separate glutamic acid from other matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 25°C.

Mass Spectrometry Conditions:

  • Instrument: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Glutamic acid (unlabeled): Precursor ion m/z 148.1 → Product ion m/z 84.1

    • This compound: Precursor ion m/z 154.1 → Product ion m/z 89.1[6](6)

  • Source Parameters (to be optimized):

    • Collision Energy (CE): ~10 V[6](6)

    • Fragmentor Voltage (FV): ~80 V[6](6)

    • Cell Accelerator Voltage (CAV): ~7 V[6](6)

Metabolic Pathways Involving L-Glutamic Acid

L-Glutamic acid is a central node in cellular metabolism, connecting amino acid metabolism with the citric acid cycle. It serves as a key excitatory neurotransmitter in the central nervous system.

Biosynthesis of L-Glutamic Acid

L-glutamate is primarily synthesized from α-ketoglutarate, an intermediate of the citric acid cycle.

Glutamate_Biosynthesis Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle Citric Acid (TCA) Cycle AcetylCoA->TCA_Cycle alphaKG α-Ketoglutarate TCA_Cycle->alphaKG GDH Glutamate Dehydrogenase (GDH) alphaKG->GDH Transaminase Transaminases alphaKG->Transaminase Glutamate L-Glutamate GDH->Glutamate NADP NADP⁺ GDH->NADP Transaminase->Glutamate OtherKeto Other α-Keto Acids Transaminase->OtherKeto OtherAA Other Amino Acids OtherAA->Transaminase NH4 NH₄⁺ NH4->GDH NADPH NADPH + H⁺ NADPH->GDH

Biosynthesis of L-Glutamic acid from α-ketoglutarate.
The Glutamate-Glutamine Cycle in the Central Nervous System

In the brain, the glutamate-glutamine cycle is essential for replenishing the neurotransmitter pool of glutamate.

Glutamate-Glutamine_Cycle cluster_Neuron Presynaptic Neuron cluster_Synapse Synaptic Cleft cluster_Astrocyte Astrocyte Glutamine_N Glutamine Glutaminase Glutaminase Glutamine_N->Glutaminase Glutamate_N Glutamate Glutaminase->Glutamate_N Vesicle Synaptic Vesicle Glutamate_N->Vesicle Glutamate_S Glutamate Vesicle->Glutamate_S Release Glutamate_Vesicle Glutamate Glutamate_A Glutamate Glutamate_S->Glutamate_A EAAT GS Glutamine Synthetase Glutamate_A->GS Glutamine_A Glutamine GS->Glutamine_A ADP ADP + Pi GS->ADP Glutamine_A->Glutamine_N Gln Transporter ATP ATP ATP->GS

The Glutamate-Glutamine cycle in the central nervous system.

This technical guide provides a solid foundation for researchers and professionals working with this compound. The detailed information on its chemical properties, analytical methodologies, and metabolic roles will aid in the design and execution of robust scientific studies.

References

principle of stable isotope labeling with L-Glutamic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Principle of Stable Isotope Labeling with L-Glutamic acid-13C5,15N

For Researchers, Scientists, and Drug Development Professionals

Core Principles: Tracing Metabolic Fates with Dual-Labeled Glutamic Acid

Stable isotope labeling is a powerful technique for monitoring the flow of atoms through complex biochemical pathways. Unlike radioactive isotopes, stable isotopes such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) are non-radioactive, making them safe for frequent use in various experimental systems, including clinical trials. The principle involves replacing naturally abundant "light" isotopes (e.g., ¹²C, ¹⁴N) with their heavier, stable counterparts. These mass-shifted molecules are chemically identical to their native forms but can be distinguished and quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

L-Glutamic acid, a non-essential amino acid, is a central node in cellular metabolism, connecting amino acid, carbon, and nitrogen pathways. The use of L-Glutamic acid labeled with five ¹³C atoms and one ¹⁵N atom (L-Glutamic acid-¹³C₅,¹⁵N) offers a unique advantage: the ability to simultaneously trace the metabolic fate of both the carbon skeleton and the amino nitrogen group from a single precursor molecule. This dual-labeling strategy provides a more comprehensive view of metabolic reprogramming in various states, which is critical for understanding disease mechanisms and for drug development.

When introduced into a biological system, L-Glutamic acid-¹³C₅,¹⁵N is taken up by cells and enters metabolic pathways. Its key metabolic roles include:

  • Anaplerosis for the TCA Cycle: Glutamic acid is readily converted to α-ketoglutarate, a key intermediate of the Tricarboxylic Acid (TCA) cycle. Tracing the ¹³C₅ backbone reveals the contribution of glutamine to mitochondrial energy production and the biosynthesis of precursors.

  • Nitrogen Donation: The ¹⁵N-labeled amino group is transferred to other molecules in the synthesis of non-essential amino acids and nucleotides, making it a crucial tracer for nitrogen metabolism.

By measuring the mass shifts in downstream metabolites, researchers can quantify the contribution of glutamic acid to various metabolic pools, providing critical insights into cellular physiology and the mechanism of action of therapeutic compounds.

Data Presentation: Quantitative Analysis of Metabolic Flux

Quantitative data from L-Glutamic acid-¹³C₅,¹⁵N tracing experiments are crucial for understanding the relative contributions of glutamic acid to downstream metabolic pathways. The fractional enrichment of ¹³C and ¹⁵N in various metabolites provides a clear measure of metabolic flux. Below are representative tables summarizing expected quantitative data from a typical in vitro cell culture experiment.

Table 1: Mass Isotopologue Distribution from L-Glutamic acid-¹³C₅,¹⁵N

This table illustrates the expected mass shifts (M+n) for key metabolites when cells are cultured with L-Glutamic acid-¹³C₅,¹⁵N. The 'M' represents the monoisotopic mass of the unlabeled metabolite.

MetabolitePathwayExpected Labeled Isotopologue(s)Notes on Interpretation
Glutamic acid -M+6 (¹³C₅, ¹⁵N₁)Represents the intracellular pool of the labeled tracer.
α-Ketoglutarate TCA Cycle EntryM+5 (¹³C₅)The ¹⁵N is lost during the conversion of glutamate (B1630785) to α-ketoglutarate via glutamate dehydrogenase or transaminases.
Citrate TCA Cycle (Oxidative)M+4 (¹³C₄)Formed from M+5 α-ketoglutarate losing one ¹³C as CO₂ and combining with unlabeled acetyl-CoA.
Succinate / Fumarate / Malate TCA Cycle (Oxidative)M+4 (¹³C₄)Carbons from α-ketoglutarate are passed through the oxidative TCA cycle.
Aspartate Amino Acid SynthesisM+4, ¹⁵N₁ (¹³C₄, ¹⁵N₁)Formed by transamination of M+4 oxaloacetate. The ¹⁵N can be donated from another molecule of labeled glutamic acid.
Proline Amino Acid SynthesisM+5, ¹⁵N₁ (¹³C₅, ¹⁵N₁)Synthesized directly from glutamic acid, retaining all labeled atoms.
Citrate TCA Cycle (Reductive)M+5 (¹³C₅)In some conditions (e.g., hypoxia), M+5 α-ketoglutarate can be reductively carboxylated to form M+5 citrate.
Table 2: Example Fractional Enrichment Data in a Cancer Cell Line

This table presents hypothetical, yet realistic, fractional enrichment data, demonstrating how glutamic acid contributes to the TCA cycle in a cancer cell line under normal conditions versus treatment with a metabolic inhibitor. Fractional enrichment is the percentage of a metabolite pool that has been labeled by the tracer.

MetaboliteFractional Enrichment (%) - ControlFractional Enrichment (%) - Inhibitor Treated
α-Ketoglutarate (M+5) 85.2 ± 4.175.6 ± 5.3
Malate (M+4) 60.7 ± 3.530.1 ± 2.8
Aspartate (M+4) 55.4 ± 3.925.8 ± 3.1
Citrate (M+4) 42.1 ± 2.918.5 ± 2.2**
Proline (M+5) 70.3 ± 4.868.9 ± 5.0

*Data are represented as mean ± standard deviation. *p < 0.01 compared to control.

This data illustrates a significant reduction in the contribution of glutamic acid to the TCA cycle upon inhibitor treatment, while its conversion to proline remains largely unaffected, suggesting a specific impact on mitochondrial metabolism.

Visualizations: Pathways and Workflows

Diagram 1: Core Principle of Dual Isotope Tracing

G cluster_input Tracer Input cluster_cell Cellular Metabolism cluster_output Analysis This compound This compound Glutamate_Pool Intracellular Glutamate Pool (M+6) This compound->Glutamate_Pool Cellular Uptake AKG_Pool α-Ketoglutarate Pool (M+5) Glutamate_Pool->AKG_Pool Deamination (-15N) AA_Pool Amino Acid Pool (M+4, 15N1 or M+5, 15N1) Glutamate_Pool->AA_Pool Transamination (Donates 15N) TCA_Cycle TCA Cycle Intermediates (M+4) AKG_Pool->TCA_Cycle Oxidative Metabolism TCA_Cycle->AA_Pool Biosynthesis MS Mass Spectrometry (LC-MS) TCA_Cycle->MS AA_Pool->MS

Caption: Principle of tracing ¹³C and ¹⁵N from L-Glutamic acid through central metabolic pathways.

Diagram 2: Experimental Workflow for Stable Isotope Tracing

G A 1. Cell Culture - Culture cells to desired confluency. - Switch to isotope-labeled medium. B 2. Isotopic Labeling - Incubate for a defined period to approach isotopic steady state. A->B C 3. Quenching & Harvesting - Rapidly wash with ice-cold saline. - Add ice-cold 80% methanol (B129727) to quench metabolism. B->C D 4. Metabolite Extraction - Scrape cells and collect lysate. - Centrifuge to pellet protein/debris. C->D E 5. Sample Preparation - Collect supernatant. - Dry down the metabolite extract. D->E F 6. LC-MS Analysis - Reconstitute sample. - Inject into LC-MS/MS system. E->F G 7. Data Analysis - Identify peaks and integrate areas. - Correct for natural abundance. - Calculate fractional enrichment. F->G

Caption: A step-by-step workflow for in vitro stable isotope tracing experiments.

Diagram 3: Metabolic Fate of L-Glutamic acid-¹³C₅,¹⁵N

G cluster_cytosol Cytosol Glutamate_in L-Glutamic acid (13C5, 15N1) Proline Proline (13C5, 15N1) Glutamate_in->Proline Synthesis Glutamate_mito Glutamate (13C5, 15N1) Glutamate_in->Glutamate_mito Transport Aspartate_cyto Aspartate (13C4, 15N1) AKG α-Ketoglutarate (13C5) Glutamate_mito->AKG GDH / Transaminase (loses 15N) Citrate Citrate (13C4) AKG->Citrate Oxidative TCA Cycle (loses 1 13C as CO2) Malate Malate (13C4) Citrate->Malate ... Malate->Aspartate_cyto Transport & Transamination

Caption: Simplified metabolic fate of ¹³C and ¹⁵N atoms from L-Glutamic acid in the cell.

Experimental Protocols

This section provides a detailed, generalized protocol for a stable isotope tracing experiment using L-Glutamic acid-¹³C₅,¹⁵N in adherent mammalian cell culture.

Materials and Reagents
  • Adherent mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Custom culture medium lacking glutamic acid

  • L-Glutamic acid-¹³C₅,¹⁵N (e.g., from Cambridge Isotope Laboratories, MedChemExpress)

  • 80% Methanol (HPLC grade), pre-chilled to -80°C

  • Cell scrapers

  • Microcentrifuge tubes

  • Refrigerated centrifuge (4°C)

  • Lyophilizer or vacuum concentrator

  • LC-MS grade water and solvents

Cell Culture and Isotope Labeling
  • Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well plates). Grow cells in standard complete medium until they reach the desired confluency (typically 70-80% for log-phase growth experiments).

  • Preparation of Labeled Medium: Prepare the experimental medium by supplementing glutamic acid-free base medium with dialyzed FBS and the desired concentration of L-Glutamic acid-¹³C₅,¹⁵N (typically 2-4 mM). The use of dialyzed FBS is crucial to remove unlabeled small molecule metabolites.

  • Media Switch: Aspirate the standard medium from the cells. Gently wash the cell monolayer once with pre-warmed PBS.

  • Labeling: Add the pre-warmed L-Glutamic acid-¹³C₅,¹⁵N-containing medium to the cells.

  • Incubation: Return the plates to the incubator for a predetermined duration. The incubation time should be sufficient to approach isotopic steady state for the metabolites of interest, which can range from a few hours to over 24 hours depending on the cell type and pathway.

Metabolite Extraction
  • Quenching: After incubation, place the culture plates on ice. Aspirate the labeled medium.

  • Washing: Quickly wash the cell monolayer with a generous volume of ice-cold PBS to remove any remaining extracellular labeled tracer. Aspirate the PBS completely.

  • Metabolite Extraction: Immediately add a sufficient volume of ice-cold 80% methanol (e.g., 1 mL for a well of a 6-well plate) to the plate. This step simultaneously quenches enzymatic activity and extracts polar metabolites.

  • Cell Harvesting: Use a cell scraper to scrape the cells into the methanol solution. Pipette the cell lysate up and down several times to ensure a homogeneous suspension.

  • Collection: Transfer the lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation: Centrifuge the tubes at maximum speed (>13,000 x g) for 15-20 minutes at 4°C to pellet precipitated proteins and cell debris.

Sample Preparation for LC-MS
  • Supernatant Collection: Carefully collect the supernatant, which contains the extracted metabolites, and transfer it to a new microcentrifuge tube. Be careful not to disturb the pellet.

  • Drying: Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac) or by lyophilization.

  • Storage: Dried metabolite pellets can be stored at -80°C until analysis.

  • Reconstitution: Immediately prior to analysis, reconstitute the dried pellets in a suitable solvent compatible with the liquid chromatography method (e.g., a specific volume of an LC-MS grade water/acetonitrile mixture). Vortex thoroughly and centrifuge to pellet any insoluble material.

  • Transfer: Transfer the final reconstituted sample to an autosampler vial for LC-MS analysis.

LC-MS/MS Analysis and Data Processing
  • Chromatography: Separate metabolites using a suitable chromatography method, such as HILIC (Hydrophilic Interaction Liquid Chromatography) for polar metabolites, coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Mass Spectrometry: Operate the mass spectrometer in a mode that allows for the detection of all isotopologues of a given metabolite.

  • Data Analysis:

    • Identify metabolite peaks based on accurate mass and retention time by comparing to authentic standards.

    • Integrate the peak areas for all isotopologues of each identified metabolite.

    • Correct the raw peak areas for the natural abundance of stable isotopes (e.g., ¹³C, ¹⁵N) using established algorithms.

    • Calculate the fractional enrichment for each metabolite to determine the proportion derived from the L-Glutamic acid-¹³C₅,¹⁵N tracer.

An In-depth Technical Guide to L-Glutamic Acid-¹³C₅,¹⁵N for Metabolic Pathway Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool in metabolic research, offering a dynamic view of cellular processes that is not achievable with traditional metabolomics. By introducing molecules labeled with stable, non-radioactive isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N), researchers can track the metabolic fate of these compounds through intricate biochemical networks. This guide focuses on the application of L-Glutamic acid-¹³C₅,¹⁵N, a powerful tracer for elucidating the complexities of carbon and nitrogen metabolism.

L-Glutamic acid, a central node in cellular metabolism, plays a critical role in a myriad of pathways, including the tricarboxylic acid (TCA) cycle, amino acid biosynthesis, and neurotransmitter synthesis.[1] By using L-Glutamic acid uniformly labeled with five ¹³C atoms and one ¹⁵N atom, scientists can simultaneously track the carbon skeleton and the amino group of the molecule. This dual-labeling strategy provides a more comprehensive understanding of how cells utilize this key metabolite in both health and disease, making it particularly valuable in cancer research and drug development.[1][2]

This technical guide provides an in-depth overview of the principles, experimental protocols, data interpretation, and applications of L-Glutamic acid-¹³C₅,¹⁵N in metabolic pathway tracing.

Core Principles of ¹³C and ¹⁵N Tracing

The fundamental principle of stable isotope tracing lies in the ability to distinguish between endogenous (unlabeled) and exogenous (labeled) metabolites based on their mass. When L-Glutamic acid-¹³C₅,¹⁵N is introduced into a biological system, it is taken up by cells and participates in the same biochemical reactions as its unlabeled counterpart.[3]

The incorporation of the heavy isotopes (¹³C and ¹⁵N) into downstream metabolites results in a predictable increase in their mass-to-charge ratio (m/z). These mass shifts are then detected and quantified using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3] By analyzing the distribution of these mass isotopologues, researchers can infer the activity of specific metabolic pathways.

Key Metabolic Pathways Traced by L-Glutamic Acid-¹³C₅,¹⁵N

L-Glutamic acid-¹³C₅,¹⁵N is a versatile tracer that provides insights into several key metabolic hubs:

  • Tricarboxylic Acid (TCA) Cycle: Glutamate (B1630785) is a primary anaplerotic substrate, meaning it can replenish TCA cycle intermediates.[2] Upon entering the cell, L-Glutamic acid-¹³C₅,¹⁵N is converted to α-ketoglutarate-¹³C₅,¹⁵N, which then enters the TCA cycle. Oxidative metabolism of α-ketoglutarate leads to the formation of M+4 labeled intermediates (e.g., succinate, fumarate, malate), while reductive carboxylation can produce M+5 citrate.[4][5]

  • Amino Acid Metabolism: The ¹⁵N label on L-Glutamic acid can be transferred to other amino acids through transamination reactions.[6][7] This allows for the tracing of nitrogen flux and the study of amino acid biosynthesis and interconversion. For example, the nitrogen from glutamate can be incorporated into alanine, aspartate, and proline.[7]

  • Glutathione (B108866) Synthesis: Glutamate is a precursor for the synthesis of glutathione (GSH), a major intracellular antioxidant. Tracing the incorporation of ¹³C and ¹⁵N into the glutamate moiety of GSH can provide insights into cellular redox homeostasis.

Data Presentation: Mass Isotopologue Distribution

The quantitative data from L-Glutamic acid-¹³C₅,¹⁵N tracing experiments are typically presented as mass isotopologue distributions (MIDs). The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.) for a given metabolite. The tables below provide representative data on the expected isotopic enrichment in key metabolites following administration of a ¹³C₅,¹⁵N-labeled glutamic acid precursor (L-Glutamine-¹³C₅,¹⁵N), which is readily converted to L-Glutamic acid-¹³C₅,¹⁵N within the cell.

Table 1: Representative Mass Isotopologue Distribution (MID) of TCA Cycle Intermediates in Cancer Cells after Labeling with a ¹³C₅-Glutamate Precursor. [5]

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
α-Ketoglutarate10555570
Succinate205105600
Fumarate255105550
Malate305105500
Citrate4055102020
Aspartate355105450

Data is hypothetical and representative of expected labeling patterns. Actual values will vary depending on the cell type, experimental conditions, and labeling duration.

Table 2: Distribution of ¹⁵N from L-Glutamine-(amide-¹⁵N) into Other Amino Acids in Cell Culture over Time. [7]

Amino Acid24 hours (%)72 hours (%)144 hours (%)
Glutamate352521
Alanine304550
Proline152028
Aspartate105<5
Other105<5

This table illustrates the transfer of the nitrogen atom, a key feature of using ¹⁵N-labeled tracers.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Metabolic_Pathway cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria L-Glutamic acid-13C5,15N This compound Glutamate-13C5,15N Glutamate-13C5,15N This compound->Glutamate-13C5,15N Transport Aspartate-13C4,15N Aspartate-13C4,15N Glutamate-13C5,15N->Aspartate-13C4,15N Transamination Alanine-15N Alanine-15N Glutamate-13C5,15N->Alanine-15N Transamination Proline-15N Proline-15N Glutamate-13C5,15N->Proline-15N Synthesis Glutamate-13C5,15N_mito Glutamate-13C5,15N Glutamate-13C5,15N->Glutamate-13C5,15N_mito alpha-Ketoglutarate-13C5 α-Ketoglutarate-13C5 Glutamate-13C5,15N_mito->alpha-Ketoglutarate-13C5 Glutamate Dehydrogenase TCA_Cycle TCA Cycle (M+4 Intermediates) alpha-Ketoglutarate-13C5->TCA_Cycle Oxidative Metabolism Citrate-13C5_reductive Citrate-13C5 (Reductive) alpha-Ketoglutarate-13C5->Citrate-13C5_reductive Reductive Carboxylation

Caption: Metabolic fate of L-Glutamic acid-¹³C₅,¹⁵N.

Experimental_Workflow Cell_Culture 1. Cell Culture (Adherent or Suspension) Isotope_Labeling 2. Isotope Labeling (with this compound) Cell_Culture->Isotope_Labeling Metabolite_Quenching 3. Metabolite Quenching (e.g., Liquid Nitrogen) Isotope_Labeling->Metabolite_Quenching Metabolite_Extraction 4. Metabolite Extraction (e.g., Cold Methanol/Water) Metabolite_Quenching->Metabolite_Extraction LC_MS_Analysis 5. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 6. Data Analysis (Mass Isotopologue Distribution) LC_MS_Analysis->Data_Analysis

References

An In-Depth Technical Guide to Understanding the Mass Shift of L-Glutamic acid-13C5,15N in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and applications of L-Glutamic acid labeled with five Carbon-13 (¹³C) isotopes and one Nitrogen-15 (¹⁵N) isotope as an internal standard in mass spectrometry (MS). The use of stable isotope-labeled standards is a gold-standard methodology for accurate and robust quantification in complex biological matrices.[1] By introducing a predictable mass shift, these standards allow for precise differentiation and measurement of endogenous analytes.

Core Principles of Isotopic Labeling and Mass Shift

Stable isotope labeling is a technique used to track molecules through chemical reactions or biological pathways.[2] It involves replacing one or more atoms in a molecule with their heavier, non-radioactive (stable) isotopes, such as ¹³C for ¹²C, ¹⁵N for ¹⁴N, or Deuterium (²H) for ¹H.[3][4] While chemically identical to their "light" counterparts, the labeled molecules have a greater mass.[4]

A mass spectrometer separates ions based on their mass-to-charge ratio (m/z), enabling the distinct detection of the light (endogenous) and heavy (labeled) forms of the analyte.[1] The difference in mass between the isotopically labeled molecule and its unlabeled form is known as the mass shift .

For L-Glutamic acid-13C5,15N, the mass shift is generated by the incorporation of:

  • Five ¹³C atoms: Each ¹³C atom adds approximately 1 Dalton (Da) of mass compared to the naturally abundant ¹²C atom.

  • One ¹⁵N atom: The ¹⁵N atom adds approximately 1 Da of mass compared to the naturally abundant ¹⁴N atom.

This results in a total nominal mass shift of +6 Da (M+6) for the fully labeled molecule compared to the unlabeled L-Glutamic acid.[5] This significant mass difference allows for clear separation and quantification, even in complex samples, minimizing cross-talk between the analyte and the standard.

Quantitative Data Summary

The precise monoisotopic mass and average molecular weight are critical for configuring mass spectrometry instrumentation and for data analysis. The table below summarizes these key quantitative properties for both unlabeled and labeled L-Glutamic acid.

PropertyUnlabeled L-Glutamic AcidThis compoundData Source(s)
Molecular Formula C₅H₉NO₄¹³C₅H₉¹⁵NO₄[6][7]
Monoisotopic Mass 147.0532 Da~153.0670 Da (Calculated)[6]
Average Molecular Weight 147.13 g/mol 153.09 g/mol [5][8][9]
Nominal Mass Shift N/A+6 Da[5]

Note: The monoisotopic mass for the labeled compound is calculated based on the mass difference of the constituent isotopes. The average molecular weight is sourced from vendor and database information.

Visualization of the Mass Shift Principle

The following diagram illustrates how the mass shift between the unlabeled ("light") and labeled ("heavy") L-Glutamic acid is observed in a mass spectrum. The protonated molecules, [M+H]⁺, are detected at distinct m/z values.

G Conceptual Mass Spectrum of L-Glutamic Acid and its Labeled Standard cluster_0 cluster_1 Abundance Abundance y_axis Relative Abundance origin y_axis->origin x_axis Mass-to-Charge Ratio (m/z) origin->x_axis peak1_top Unlabeled [M+H]⁺ m/z = 148.06 peak1_base peak1_base peak1_base->peak1_top peak2_base peak2_top Labeled [M+6+H]⁺ m/z = 154.07 peak2_base->peak2_top arrow_end arrow_start arrow_start arrow_start->arrow_end  Mass Shift = +6 Da A Sample Collection (e.g., Plasma, Tissue, Cells) B Addition of Internal Standard (this compound) A->B C Sample Preparation (e.g., Protein Precipitation, Homogenization) B->C D Analyte Purification (e.g., Solid-Phase Extraction) C->D E LC-MS/MS Analysis D->E F Data Processing & Quantification (Ratio of Light/Heavy Peak Areas) E->F

References

A Technical Guide to L-Glutamic Acid-¹³C₅,¹⁵N: Suppliers, Purity, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the use of isotopically labeled compounds is crucial for a variety of applications, from metabolic studies to advanced analytical techniques. This guide provides an in-depth overview of L-Glutamic acid-¹³C₅,¹⁵N, a stable isotope-labeled version of the key neurotransmitter and metabolite, L-glutamic acid. This document details available suppliers, their product specifications, and insights into its applications.

Supplier and Purity Comparison

The selection of a suitable supplier for L-Glutamic acid-¹³C₅,¹⁵N is a critical first step in any research endeavor. The table below summarizes the offerings from several prominent suppliers, focusing on key quantitative data such as isotopic enrichment and chemical purity to facilitate a direct comparison.

SupplierProduct NameCAS NumberIsotopic EnrichmentChemical PurityAdditional Notes
Sigma-Aldrich L-Glutamic acid-¹³C₅,¹⁵N202468-31-398 atom % ¹³C, 98 atom % ¹⁵N95% (CP)Suitable for bio NMR.[1][2][3]
Cambridge Isotope Laboratories L-Glutamic acid (¹³C₅, 99%; ¹⁵N, 99%)N/A99% ¹³C, 99% ¹⁵N98%Applications in metabolism, metabolomics, and proteomics.[4][5]
Cambridge Isotope Laboratories L-Glutamic acid (¹³C₅, 97-99%; D₅, 97-99%; ¹⁵N, 97-99%)1420815-74-2 (Labeled)97-99% ¹³C, 97-99% D, 97-99% ¹⁵N98%Also deuterated; suitable for biomolecular NMR, clinical MS, metabolism, metabolomics, and proteomics.[6]
ANEXIB Chemicals L-Glutamic Acid-¹³C₅,¹⁵N1202063-56-6>99%>99%
Santa Cruz Biotechnology L-Glutamic Acid-¹³C₅,¹⁵N202468-31-3Not specifiedNot specifiedBiochemical for proteomics research.[7]
MedChemExpress L-Glutamic acid-¹³C₅,¹⁵N202468-31-3Not specifiedNot specifiedLabeled L-Glutamic acid.[8]

It is important to note that some suppliers offer variations of the labeled compound, such as the deuterated form from Cambridge Isotope Laboratories, which may be advantageous for specific experimental designs.[6] Researchers should consult the respective supplier's certificate of analysis for lot-specific purity information.

Experimental Applications and Methodologies

L-Glutamic acid-¹³C₅,¹⁵N serves as a tracer in a multitude of experimental contexts. Its primary utility lies in its ability to be distinguished from its unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the precise tracking and quantification of glutamic acid metabolism and its role in various biological processes.

While detailed, step-by-step experimental protocols are often specific to the research question and instrumentation, the general workflow for utilizing L-Glutamic acid-¹³C₅,¹⁵N in a typical metabolic labeling study is outlined below.

General Workflow for in vitro Metabolic Labeling

The following diagram illustrates a generalized workflow for a cell-based metabolic labeling experiment using L-Glutamic acid-¹³C₅,¹⁵N.

G cluster_prep Experimental Preparation cluster_exp Labeling and Harvesting cluster_analysis Analysis A Cell Culture Seeding B Preparation of Labeling Medium (with L-Glutamic acid-¹³C₅,¹⁵N) A->B C Incubation with Labeling Medium B->C D Cell Harvesting and Quenching C->D E Metabolite Extraction D->E F LC-MS or NMR Analysis E->F G Data Processing and Interpretation F->G G cluster_requirements Define Experimental Needs cluster_selection Supplier Evaluation cluster_decision Final Decision Req Required Isotopic and Chemical Purity Suppliers Identify Potential Suppliers Req->Suppliers App Intended Application (e.g., NMR, MS) App->Suppliers Compare Compare Purity, Cost, and Availability Suppliers->Compare Cert Request Certificate of Analysis Compare->Cert Decision Select Optimal Supplier Cert->Decision

References

Commercial Availability and Technical Applications of L-Glutamic acid-13C5,15N: An In-depth Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and applications of L-Glutamic acid-13C5,15N, a stable isotope-labeled compound crucial for advanced research in metabolomics, neuroscience, and drug development. This document details the product specifications from various suppliers, outlines experimental protocols for its use in key analytical techniques, and visualizes its role in significant biological pathways.

Commercial Availability and Product Specifications

This compound is available from several reputable suppliers of stable isotope-labeled compounds. The quality and specifications of the product can vary between suppliers, making it essential for researchers to select the appropriate product for their specific experimental needs. The following tables summarize the key quantitative data from prominent commercial sources.

SupplierCatalog NumberIsotopic Enrichment (¹³C)Isotopic Enrichment (¹⁵N)Chemical PurityMolecular Weight ( g/mol )Form
Sigma-Aldrich 607851≥98 atom %≥98 atom %≥95% (CP)153.09Solid
Cambridge Isotope Laboratories, Inc. CNLM-554-H≥99 atom %≥99 atom %≥98%153.09Solid
Cambridge Isotope Laboratories, Inc. CDNLM-680497-99 atom %97-99 atom %≥98%158.12 (also contains D5)Solid
ChemScene CS-0374564Not SpecifiedNot Specified≥98%153.09Solid

Table 1: Commercial Supplier Specifications for this compound. [1][2][3][4][5][6][7]

SupplierStorage ConditionsAvailable QuantitiesAdditional Notes
Sigma-Aldrich Room temperature250 mg, 1 gAlso available in a deuterated form (d5).
Cambridge Isotope Laboratories, Inc. Room temperature, away from light and moisture0.25 g, 0.5 gAlso offer Fmoc-protected versions for peptide synthesis.[8][9]
ChemScene 4°CNot specified

Table 2: Additional Commercial Information for this compound.

Experimental Protocols and Applications

This compound is a powerful tool for tracing the metabolic fate of glutamate (B1630785) in various biological systems. Its primary applications are in Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) based techniques, such as Stable Isotope Resolved Metabolomics (SIRM).

Sample Preparation for Mass Spectrometry (LC-MS) based Metabolomics

The following is a generalized protocol for the extraction of intracellular metabolites from cultured cells for analysis using Liquid Chromatography-Mass Spectrometry (LC-MS). This protocol is adapted from methodologies used for similar stable isotope-labeled amino acids.[10]

Materials:

  • Cultured cells

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), chilled to -80°C

  • Water (LC-MS grade), ice-cold

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C and >14,000 rpm

  • Vacuum concentrator (e.g., SpeedVac)

Protocol:

  • Cell Culture and Labeling: Culture cells in a medium containing this compound for a sufficient duration to achieve isotopic steady-state. The optimal concentration and labeling time should be determined empirically for each cell line and experimental condition.

  • Metabolism Quenching and Cell Harvesting:

    • Aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glutamate.

    • Add a small volume of ice-cold 80% methanol to the culture dish to quench metabolic activity.

    • Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Metabolite Extraction:

    • Vortex the cell lysate vigorously for 1 minute.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection and Drying:

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator.

  • Reconstitution:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of LC-MS grade water or a solvent compatible with the initial mobile phase).

    • Vortex briefly and centrifuge to pellet any insoluble material.

    • Transfer the supernatant to an autosampler vial for LC-MS analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

For NMR-based studies, sample preparation is critical to obtain high-quality spectra. The following is a general workflow for preparing protein samples uniformly labeled with ¹³C and ¹⁵N for structural and dynamic studies.

Workflow for Uniform ¹³C, ¹⁵N Labeling of Proteins for NMR:

NMR_Workflow cluster_culture Cell Culture & Expression cluster_purification Protein Purification cluster_nmr NMR Sample Preparation start Inoculate starter culture in rich medium main_culture Inoculate M9 minimal medium with ¹⁵NH₄Cl and ¹³C-glucose start->main_culture induction Induce protein expression with IPTG main_culture->induction harvest Harvest cells by centrifugation induction->harvest lysis Cell lysis harvest->lysis chromatography Purify protein using affinity and size-exclusion chromatography lysis->chromatography concentration Concentrate purified protein chromatography->concentration buffer_exchange Buffer exchange into NMR buffer with D₂O concentration->buffer_exchange nmr_acquisition Acquire NMR spectra buffer_exchange->nmr_acquisition

Caption: General workflow for producing uniformly ¹³C, ¹⁵N-labeled protein for NMR analysis.

Biological Signaling and Metabolic Pathways

L-Glutamic acid is a central molecule in cellular metabolism and neurotransmission. The use of this compound allows for the precise tracing of its involvement in these critical pathways.

Glutamatergic Synapse

Glutamate is the primary excitatory neurotransmitter in the mammalian central nervous system. The following diagram illustrates the key events at a glutamatergic synapse.

Glutamatergic_Synapse cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell (Astrocyte) Glutamine Glutamine Glutaminase Glutaminase Glutamine->Glutaminase Glutamate_pre Glutamate-¹³C₅,¹⁵N Glutaminase->Glutamate_pre vGLUT vGLUT Glutamate_pre->vGLUT Vesicle Synaptic Vesicle Release Vesicular Release Vesicle->Release vGLUT->Vesicle Packaging Glutamate_cleft Glutamate-¹³C₅,¹⁵N Release->Glutamate_cleft iGluR Ionotropic Receptors (AMPA, NMDA, Kainate) Glutamate_cleft->iGluR mGluR Metabotropic Receptors Glutamate_cleft->mGluR EAAT1_2 EAAT1/2 Glutamate_cleft->EAAT1_2 Postsynaptic_response Postsynaptic Response (e.g., Depolarization) iGluR->Postsynaptic_response mGluR->Postsynaptic_response Glutamate_glia Glutamate-¹³C₅,¹⁵N EAAT1_2->Glutamate_glia GS Glutamine Synthetase Glutamate_glia->GS Glutamine_glia Glutamine-¹³C₅,¹⁵N GS->Glutamine_glia SN1 SN1 Glutamine_glia->SN1 SN1->Glutamine Transport to Neuron

Caption: The Glutamate-Glutamine Cycle at the Synapse.

Glutamine Metabolism and Anaplerosis

This compound is extensively used to study glutamine metabolism and its anaplerotic contribution to the tricarboxylic acid (TCA) cycle, which is crucial for cellular bioenergetics and biosynthesis, particularly in cancer cells.[11][12][13][14]

Glutamine_Metabolism cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion cluster_biosynthesis Gln_in Glutamine-¹³C₅,¹⁵N (extracellular) ASCT2 ASCT2 Transporter Gln_in->ASCT2 Gln_cyto Glutamine-¹³C₅,¹⁵N ASCT2->Gln_cyto Gln_mito Glutamine-¹³C₅,¹⁵N Gln_cyto->Gln_mito Transport Nucleotides Nucleotide Synthesis Gln_cyto->Nucleotides GLS Glutaminase (GLS) Gln_mito->GLS Glu_mito Glutamate-¹³C₅,¹⁵N GLS->Glu_mito GDH Glutamate Dehydrogenase (GDH) or Transaminases Glu_mito->GDH GSH Glutathione Synthesis Glu_mito->GSH aKG α-Ketoglutarate-¹³C₅ GDH->aKG TCA_cycle TCA Cycle aKG->TCA_cycle Anaplerosis Malate Malate-¹³C₄ TCA_cycle->Malate Oxaloacetate Oxaloacetate-¹³C₄ Malate->Oxaloacetate Citrate Citrate-¹³C₄ Oxaloacetate->Citrate AAs Other Amino Acid Synthesis Oxaloacetate->AAs Citrate->aKG

Caption: Tracing L-Glutamic acid-¹³C₅,¹⁵N through Glutamine Metabolism and the TCA Cycle.

Applications in Drug Development and Disease Research

The ability to trace glutamate metabolism is particularly valuable in the study of diseases characterized by metabolic dysregulation, such as cancer and neurodegenerative disorders.[15][16][17][18]

  • Oncology: Cancer cells often exhibit a high dependency on glutamine for proliferation and survival. This compound can be used to screen and evaluate the efficacy of drugs that target glutamine metabolism.[19]

  • Neurodegenerative Diseases: Glutamate excitotoxicity is implicated in the pathology of several neurodegenerative diseases, including Alzheimer's and Parkinson's disease. Stable isotope tracing can help elucidate the mechanisms of glutamate dysregulation and identify potential therapeutic targets.[16][17]

  • Pharmacokinetics: Labeled amino acids are used as internal standards in mass spectrometry-based assays for the accurate quantification of drug candidates and their metabolites in biological fluids.

This technical guide provides a foundational understanding of the commercial availability and diverse applications of this compound. For specific experimental designs, researchers are encouraged to consult the detailed technical documentation provided by the suppliers and relevant scientific literature.

References

A Comprehensive Technical Guide to the Safe Handling and Application of L-Glutamic Acid-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safety protocols, handling procedures, and core applications of L-Glutamic acid-¹³C₅,¹⁵N. This isotopically labeled compound is a powerful tool in metabolic research, quantitative proteomics, and drug development, enabling precise tracking and quantification of metabolic pathways. Adherence to the safety and handling guidelines outlined herein is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.

Chemical and Physical Properties

L-Glutamic acid-¹³C₅,¹⁵N is a stable, non-radioactive isotopologue of the non-essential amino acid L-glutamic acid. The replacement of five carbon atoms with Carbon-13 and one nitrogen atom with Nitrogen-15 allows for its differentiation from the endogenous, unlabeled form by mass spectrometry and NMR spectroscopy.

PropertyValueReference
Chemical Formula ¹³C₅H₉¹⁵NO₄
Molecular Weight 153.09 g/mol
Appearance Solid
Melting Point 205 °C (decomposes)
Storage Temperature Room temperature, away from light and moisture[1]
Isotopic Purity Typically ≥98 atom % ¹³C and ≥98 atom % ¹⁵N

Safety and Handling

While L-Glutamic acid-¹³C₅,¹⁵N is not classified as a hazardous substance, it is imperative to handle it in accordance with good industrial hygiene and safety practices.[2]

Hazard Identification
  • Potential Health Effects: May be harmful if inhaled, ingested, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.[3]

  • Carcinogenicity: No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.[2]

Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn at all times when handling L-Glutamic acid-¹³C₅,¹⁵N:

PPESpecification
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a laboratory coat.
Respiratory Protection A NIOSH-approved respirator is recommended when working with large quantities or in poorly ventilated areas to avoid dust inhalation.
Handling and Storage
  • Handling: Avoid creating dust.[3] Handle in a well-ventilated area, preferably in a fume hood. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a dry and cool place.[1] Protect from light and moisture.

First-Aid Measures
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[3]
Skin Contact Wash off with soap and plenty of water. Consult a physician if irritation persists.[3]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[3]
Accidental Release Measures
  • Spill Cleanup: Wear appropriate PPE. Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable container for disposal.[3]

  • Environmental Precautions: Do not let the product enter drains.[3]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[3]

  • Hazardous Combustion Products: Carbon oxides and nitrogen oxides.[3]

Experimental Applications and Protocols

L-Glutamic acid-¹³C₅,¹⁵N is a versatile tool used as a tracer to elucidate metabolic pathways and quantify changes in protein expression.[3][4]

Metabolic Flux Analysis

Stable isotope tracing with L-Glutamic acid-¹³C₅,¹⁵N allows researchers to track the metabolic fate of glutamine's carbon and nitrogen atoms through various biochemical pathways, such as the Krebs cycle.[5][6]

MetabolicFluxWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_modeling Modeling prep_cells Culture cells with L-Glutamic acid-¹³C₅,¹⁵N quench Quench metabolism prep_cells->quench Incubation extract Extract metabolites quench->extract Rapidly lcms LC-MS/MS or GC-MS Analysis extract->lcms data_proc Data Processing and Isotopologue Distribution Analysis lcms->data_proc flux_calc Metabolic Flux Calculation data_proc->flux_calc pathway_vis Pathway Visualization flux_calc->pathway_vis

A generalized workflow for metabolic flux analysis using L-Glutamic acid-¹³C₅,¹⁵N.
  • Cell Culture: Culture cells in a medium containing L-Glutamic acid-¹³C₅,¹⁵N for a specified period to allow for cellular uptake and incorporation into metabolites.

  • Metabolite Extraction:

    • Rapidly quench metabolic activity by aspirating the medium and washing the cells with ice-cold saline.

    • Add a pre-chilled extraction solvent (e.g., 80% methanol) and scrape the cells.

    • Centrifuge the cell lysate to pellet the protein and collect the supernatant containing the metabolites.

  • Sample Analysis: Analyze the extracted metabolites using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment in downstream metabolites.[5]

  • Data Analysis: Correct the raw mass spectrometry data for the natural abundance of isotopes and use specialized software to calculate metabolic flux rates.[7]

Quantitative Proteomics (SILAC)

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful technique for the accurate quantification of protein abundance between different cell populations.[8][9] L-Glutamic acid-¹³C₅,¹⁵N can be used in SILAC experiments, particularly when studying glutamine metabolism in conjunction with protein expression.

SILAC_Workflow cluster_labeling Cell Labeling cluster_processing Sample Processing cluster_analysis Analysis light_cells Control Cells (Light Medium) mix Mix Cell Lysates (1:1) light_cells->mix heavy_cells Treated Cells (Heavy Medium with L-Glutamic acid-¹³C₅,¹⁵N) heavy_cells->mix digest Protein Digestion (e.g., Trypsin) mix->digest lcmsms LC-MS/MS Analysis digest->lcmsms quant Protein Identification and Quantification lcmsms->quant

A simplified workflow for a SILAC experiment.
  • Cell Culture and Labeling: Grow two populations of cells in parallel. One population is cultured in a "light" medium containing unlabeled L-glutamic acid, while the other is cultured in a "heavy" medium where the standard L-glutamic acid is replaced with L-Glutamic acid-¹³C₅,¹⁵N.[9] Ensure complete incorporation of the labeled amino acid by passaging the cells for at least five generations.[9]

  • Experimental Treatment: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Cell Lysis and Protein Mixing: Lyse the cells from both populations and combine equal amounts of protein from the "light" and "heavy" lysates.[7]

  • Protein Digestion: Digest the protein mixture into peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.[9]

Use as an Internal Standard

L-Glutamic acid-¹³C₅,¹⁵N is an excellent internal standard for the quantification of unlabeled L-glutamic acid in biological samples by mass spectrometry.[3] Its chemical and physical properties are nearly identical to the endogenous compound, but its distinct mass allows for accurate and precise quantification.

Signaling Pathways and Logical Relationships

The metabolic fate of L-glutamic acid is central to many cellular processes. The following diagram illustrates the entry of glutamine-derived carbon into the Krebs cycle.

Glutamine_Metabolism Glutamine L-Glutamine-¹³C₅,¹⁵N Glutamate L-Glutamate-¹³C₅,¹⁵N Glutamine->Glutamate Glutaminase aKG α-Ketoglutarate-¹³C₅ Glutamate->aKG Glutamate Dehydrogenase Krebs_Cycle Krebs Cycle aKG->Krebs_Cycle

Metabolic conversion of L-Glutamine to L-Glutamate and its entry into the Krebs cycle.

This guide provides a foundational understanding of the safe handling and diverse applications of L-Glutamic acid-¹³C₅,¹⁵N. For specific experimental designs and advanced applications, consulting peer-reviewed literature is highly recommended.

References

An In-depth Technical Guide to the Isotopic Enrichment of L-Glutamic Acid-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid, a cornerstone of cellular metabolism, serves as a pivotal neurotransmitter and a fundamental building block for proteins and other essential biomolecules. The ability to trace the metabolic fate of glutamic acid within complex biological systems is crucial for advancing our understanding of physiology and pathology, particularly in fields like oncology, neurobiology, and drug development.[1][2] Isotopically labeled L-Glutamic acid, specifically the fully labeled L-Glutamic acid-¹³C₅,¹⁵N, provides a powerful tool for these investigations. By replacing the naturally abundant ¹²C and ¹⁴N atoms with the stable heavy isotopes ¹³C and ¹⁵N, this molecule becomes a distinct tracer that can be unambiguously tracked using advanced analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[3][4] This guide provides a comprehensive overview of the production, analysis, and application of L-Glutamic acid-¹³C₅,¹⁵N, offering detailed protocols and data for researchers in the field.

Production and Enrichment of L-Glutamic Acid-¹³C₅,¹⁵N

The generation of highly enriched L-Glutamic acid-¹³C₅,¹⁵N can be achieved through two primary methodologies: microbial fermentation and enzymatic synthesis. Each method offers distinct advantages regarding yield, purity, and scalability.

Microbial Fermentation

Microbial fermentation is a widely used method for the large-scale production of amino acids. Corynebacterium glutamicum is a key microorganism employed for L-glutamic acid production.[5][6] By cultivating this bacterium in a medium containing ¹³C-labeled glucose as the sole carbon source and ¹⁵N-labeled ammonium (B1175870) salts as the nitrogen source, the organism will synthesize L-glutamic acid fully labeled with the stable isotopes.

Experimental Protocol: Microbial Production of L-Glutamic Acid-¹³C₅,¹⁵N

  • Inoculum Preparation: A stock culture of Corynebacterium glutamicum is used to inoculate a seed culture medium and incubated until a sufficient cell density is reached.[5]

  • Fermentation Medium: A defined fermentation medium is prepared containing ¹³C-glucose (e.g., 50 g/L), ¹⁵NH₄Cl or (¹⁵NH₄)₂SO₄ (e.g., 8 g/L urea (B33335) equivalent), and essential minerals and biotin (B1667282).[5] The pH of the medium is adjusted to 7.0.[5]

  • Fermentation: The production medium is inoculated with the seed culture and incubated at 30°C with agitation (e.g., 120 rpm) for 48-72 hours.[5] Overproduction of glutamate (B1630785) can be induced by methods such as biotin limitation or the addition of penicillin.

  • Harvesting and Purification: After fermentation, the bacterial cells are removed by centrifugation. The L-Glutamic acid-¹³C₅,¹⁵N is then purified from the supernatant. This can be achieved by crystallization at the isoelectric point (pH 3.2).[7]

Enzymatic Synthesis

Enzymatic synthesis offers a highly specific and controlled method for producing isotopically labeled L-glutamic acid.[8][9] This approach typically involves the reductive amination of α-ketoglutarate using glutamate dehydrogenase (GDH).[8] To ensure the continuous supply of the cofactor NADH, a regeneration system, such as the use of glucose dehydrogenase (GlcDH), is often coupled to the reaction.[8]

Experimental Protocol: Enzymatic Synthesis of L-[¹⁵N]-Glutamic Acid

This protocol can be adapted for ¹³C labeling by using ¹³C₅-α-ketoglutarate.

  • Reaction Mixture Preparation: A solution is prepared containing α-ketoglutarate (e.g., 8 mmol), [¹⁵N]ammonium chloride (~99 atom % ¹⁵N, e.g., 8 mmol), and glucose (e.g., 40 mmol) in bidistilled water at 30°C.[8] The pH is adjusted to 8.0 with 1 N NaOH.[8]

  • Enzyme Addition: NADH (e.g., 0.5 mmol), Glutamate Dehydrogenase (GDH, e.g., 100 U), and Glucose Dehydrogenase (GlcDH, e.g., 110 U) are added to the reaction mixture.[8]

  • Reaction and Monitoring: The reaction proceeds at 30°C. The formation of gluconic acid as a byproduct of NADH regeneration causes a decrease in pH, which is monitored and periodically adjusted back to 8.0-8.2 with NaOH.[8] The reaction is complete when the pH stabilizes.[8]

  • Product Isolation: The reaction is terminated by heating the mixture to 85°C to denature the enzymes.[8] After cooling and removing the precipitated proteins by filtration or centrifugation, the L-[¹⁵N]-Glutamic acid is isolated from the solution, often by crystallization.[8] The product can be further purified by recrystallization from water.[8]

Quantitative Data on L-Glutamic Acid Enrichment

The efficiency of isotopic labeling is a critical parameter for metabolic tracer studies. The following table summarizes typical quantitative data for the production of isotopically labeled L-Glutamic acid.

Production MethodIsotopic Precursor(s)Reported YieldIsotopic EnrichmentChemical PurityReference(s)
Microbial Fermentation (C. glutamicum)¹³C-Glucose, ¹⁵N-Ammonium Salts16-40 g/L (unlabeled)>98% (achievable)High[5][10]
Enzymatic Synthesis¹⁵N-Ammonium Chloride, α-ketoglutarate70%>99%High[8]
Commercial SuppliersVaries (typically synthesis)N/A98-99 atom % ¹³C, 98-99 atom % ¹⁵N≥95%[11]

Analytical Techniques for Determining Isotopic Enrichment

The accurate determination of isotopic enrichment is paramount for the interpretation of tracer experiments. Mass spectrometry and nuclear magnetic resonance spectroscopy are the primary analytical techniques employed for this purpose.

  • Mass Spectrometry (MS): Coupled with chromatographic separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS can precisely determine the mass-to-charge ratio of metabolites. The mass shift introduced by the heavy isotopes allows for the quantification of the labeled fraction.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to determine the position-specific incorporation of isotopes. For instance, ¹³C NMR can be used to quantify ¹⁵N enrichment through the observation of ¹J(¹⁵N-¹³C) coupling constants.[8]

Applications in Research and Drug Development

L-Glutamic acid-¹³C₅,¹⁵N is a versatile tool with broad applications in understanding cellular metabolism and its dysregulation in disease.

Metabolic Flux Analysis

One of the primary applications is in metabolic flux analysis, particularly for tracing the entry and fate of glutamine and glutamate in the tricarboxylic acid (TCA) cycle.[1][12] Glutamine is first converted to glutamate, which then enters the TCA cycle as α-ketoglutarate. By tracking the distribution of ¹³C atoms in TCA cycle intermediates, researchers can elucidate the oxidative and reductive metabolism of glutamine, which is often reprogrammed in cancer cells.[1][12]

Metabolic Fate of L-Glutamic Acid-¹³C₅,¹⁵N in the TCA Cycle

TCA_Cycle Glutamine L-Glutamine-¹³C₅,¹⁵N Glutamate L-Glutamate-¹³C₅,¹⁵N Glutamine->Glutamate Glutaminase AKG α-Ketoglutarate-¹³C₅ Glutamate->AKG Glutamate Dehydrogenase SuccinylCoA Succinyl-CoA-¹³C₄ AKG->SuccinylCoA Succinate Succinate-¹³C₄ SuccinylCoA->Succinate Fumarate Fumarate-¹³C₄ Succinate->Fumarate Malate Malate-¹³C₄ Fumarate->Malate OAA Oxaloacetate-¹³C₄ Malate->OAA Citrate Citrate-¹³C₄ OAA->Citrate Isocitrate Isocitrate-¹³C₄ Citrate->Isocitrate Isocitrate->AKG SILAC_Workflow cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Light_Culture Control Cells (Light Medium) Combine Combine Cell Lysates Light_Culture->Combine Heavy_Culture Treated Cells (Heavy Medium) Heavy_Culture->Combine Digest Protein Digestion Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

Unraveling Cellular Dynamics: An In-depth Technical Guide to the Applications of 13C and 15N Labeled Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Stable isotope labeling of amino acids with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has become an indispensable tool in modern biological and medical research.[1][2][3] These non-radioactive isotopes serve as molecular tracers, enabling the precise tracking and quantification of proteins and metabolites within the complex and dynamic environment of the cell.[2][4] By replacing naturally abundant ¹²C and ¹⁴N atoms with their heavier counterparts, researchers can distinguish and measure molecules based on mass without altering their chemical properties or biological function.[2] This allows for a quantitative lens into the intricate processes of cellular metabolism, protein expression, and drug-target interactions.[1][2]

This technical guide provides a comprehensive overview of the core applications of ¹³C and ¹⁵N labeled amino acids, with a focus on quantitative proteomics, metabolic flux analysis, protein turnover studies, and their applications in drug discovery. Detailed experimental protocols, quantitative data summaries, and visual workflows are presented to equip researchers with the knowledge to effectively leverage these powerful techniques.

Core Applications: A Comparative Overview

The choice between ¹³C and ¹⁵N labeling, or a combination of both, is dictated by the specific research question and the analytical technique employed, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

ApplicationPrimary Isotope(s)Key TechniqueCore Purpose
Quantitative Proteomics ¹³C, ¹⁵N (often combined)SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)To accurately quantify differences in protein abundance between different cell populations (e.g., treated vs. untreated).[6][7][8]
Metabolic Flux Analysis ¹³C¹³C-MFA (Metabolic Flux Analysis)To trace the flow of carbon through metabolic pathways (e.g., glycolysis, TCA cycle) and quantify reaction rates (fluxes).[9][10][11]
Protein Turnover Studies ¹⁵NMetabolic Labeling Pulse-ChaseTo measure the rates of protein synthesis and degradation, providing insights into protein homeostasis.[12][13][14][15]
Drug Target Engagement ¹³C, ¹⁵NCETSA (Cellular Thermal Shift Assay) combined with SILACTo confirm that a drug binds to its intended protein target within a live cell by measuring changes in protein thermal stability.[16][17][18]
Structural Biology ¹³C, ¹⁵NNMR (Nuclear Magnetic Resonance) SpectroscopyTo determine the three-dimensional structure and dynamics of proteins in solution.[1]

Quantitative Proteomics: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful and widely used metabolic labeling technique for accurate protein quantification.[7][8] The principle is to grow two cell populations in culture media that are identical except for one key difference: one medium contains the natural "light" amino acids, while the other contains "heavy" amino acids labeled with ¹³C and/or ¹⁵N (typically Arginine and Lysine).[7][19] After a number of cell divisions, the heavy amino acids are fully incorporated into the proteome.[19] The cell populations can then be subjected to different experimental conditions, mixed together at an early stage (e.g., right after lysis), and analyzed by mass spectrometry.[2] Because heavy and light peptides are chemically identical, they co-elute, but are distinguishable by their mass difference. The ratio of their signal intensities in the mass spectrometer provides a highly accurate measure of their relative abundance.[18]

Mandatory Visualization: SILAC Experimental Workflow

SILAC_Workflow cluster_Adaptation Adaptation Phase cluster_Experiment Experimental Phase cluster_Analysis Analysis Phase A1 Cell Population A (e.g., Control) M1 Culture in 'Light' Medium (e.g., ¹²C₆-Arg, ¹²C₆-Lys) A1->M1 A2 Cell Population B (e.g., Treatment) M2 Culture in 'Heavy' Medium (e.g., ¹³C₆-Arg, ¹³C₆-Lys) A2->M2 T1 Apply Control Condition M1->T1 T2 Apply Experimental Condition (e.g., Drug) M2->T2 Mix Combine Cell Lysates (1:1 Ratio) T1->Mix T2->Mix Digest Protein Digestion (e.g., Trypsin) Mix->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Data Analysis: Quantify H/L Peptide Ratios LCMS->Quant

A generalized workflow for a 2-plex SILAC experiment.
Experimental Protocol: 2-plex SILAC

This protocol outlines the key steps for a standard SILAC experiment comparing a control and a treated cell population.

  • Media Preparation: Prepare SILAC-specific cell culture media (e.g., DMEM for SILAC) lacking natural L-arginine and L-lysine. Supplement one batch with "light" L-arginine (Arg-0) and L-lysine (Lys-0) and the other with "heavy" L-arginine (e.g., ¹³C₆-Arg, Arg-6) and L-lysine (e.g., ¹³C₆,¹⁵N₂-Lys, Lys-8).[19]

  • Cell Adaptation: Culture the two cell populations separately in the "light" and "heavy" media for at least five to six cell doublings to ensure near-complete (>97%) incorporation of the labeled amino acids.[2][19]

  • Experimental Treatment: Once fully labeled, apply the experimental treatment (e.g., drug administration) to the "heavy" labeled cells and the vehicle/control treatment to the "light" labeled cells.

  • Cell Harvesting and Lysis: Harvest both cell populations, wash with PBS, and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification and Mixing: Determine the protein concentration of each lysate (e.g., using a BCA assay). Combine equal amounts of protein from the "light" and "heavy" lysates.[20]

  • Protein Digestion: Digest the combined protein mixture into peptides, typically using an in-solution or in-gel digestion protocol with trypsin. Trypsin cleaves after arginine and lysine, ensuring that most resulting peptides (except the C-terminal one) will contain a label.[7]

  • Peptide Fractionation (Optional): For complex proteomes, peptides can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity before MS analysis.[2]

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of "light" and "heavy" peptides.

  • Data Analysis: Use specialized software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of heavy to light (H/L) peptide pairs. These ratios are then used to calculate the relative abundance of the corresponding proteins.[19]

Data Presentation: SILAC Quantitative Data

The results of a SILAC experiment are typically presented in a table listing the identified proteins and their quantified abundance ratios.

Protein ID (UniProt)Gene NameH/L Ratiolog₂(H/L Ratio)Number of Peptides Quantifiedp-valueRegulation (in Heavy)
P04637TP532.541.34120.001Upregulated
P60709ACTB1.020.03250.950Unchanged
P08238HSP90B10.45-1.15180.005Downregulated
Q06830VIM3.101.6315<0.001Upregulated
P14618HNRNPA10.98-0.03210.910Unchanged
(This is a representative data table. Actual results will vary based on the experiment.)

Metabolic Flux Analysis (MFA)

¹³C-MFA is a cornerstone technique for quantifying the rates (fluxes) of intracellular metabolic pathways.[9][10] It involves culturing cells with a specifically ¹³C-labeled substrate, such as [U-¹³C₆]glucose or [1,2-¹³C₂]glucose.[9][10] As cells metabolize this tracer, the ¹³C atoms are incorporated into downstream metabolites. By measuring the mass isotopomer distribution (the relative abundance of molecules with different numbers of ¹³C atoms) of key metabolites—often protein-bound amino acids analyzed by Gas Chromatography-Mass Spectrometry (GC-MS)—researchers can reconstruct the flow of carbon through the metabolic network.[9][21]

Mandatory Visualization: ¹³C Tracing in Central Carbon Metabolism

MFA_Pathway Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway (PPP) G6P->PPP FBP Fructose-1,6-BP F6P->FBP GAP Glyceraldehyde-3-P FBP->GAP PYR Pyruvate GAP->PYR Glycolysis AcCoA Acetyl-CoA PYR->AcCoA LAC Lactate PYR->LAC ALA Alanine PYR->ALA CIT Citrate AcCoA->CIT TCA Cycle AKG α-Ketoglutarate CIT->AKG SUC Succinate AKG->SUC GLU Glutamate AKG->GLU MAL Malate SUC->MAL OAA Oxaloacetate MAL->OAA OAA->CIT ASP Aspartate OAA->ASP

Tracing ¹³C from glucose through glycolysis, the PPP, and the TCA cycle.
Experimental Protocol: ¹³C-MFA using GC-MS

This protocol details the analysis of ¹³C-labeling in proteinogenic amino acids.

  • ¹³C-Labeling Experiment: Culture cells in a defined medium containing a specific ¹³C-labeled substrate (e.g., 80% [1-¹³C]glucose and 20% [U-¹³C]glucose) at a known concentration until isotopic steady state is reached.[10]

  • Cell Harvesting: Harvest cell pellets from the labeling experiment by rapid centrifugation. Wash the pellets multiple times with a saline solution to remove residual medium.[6]

  • Protein Hydrolysis: Add 6 M HCl to the cell pellet and hydrolyze at 100-110°C for 12-24 hours. This process breaks down cellular proteins into their constituent amino acids.[6]

  • Drying: Completely dry the hydrolysate under a stream of nitrogen gas or using a vacuum concentrator.[6]

  • Derivatization: Amino acids are polar and require derivatization to become volatile for GC-MS analysis. A common method is silylation using N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), which forms TBDMS derivatives. Incubate the dried hydrolysate with MTBSTFA at 60-100°C for 30-60 minutes.[6]

  • GC-MS Analysis: Analyze the derivatized amino acids on a GC-MS system.

    • Inlet Temperature: 250-280°C

    • Carrier Gas: Helium

    • Oven Program: A temperature gradient, e.g., starting at 100°C and ramping to 300°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode to obtain the mass isotopomer distributions for different amino acid fragments.[6]

  • Data Analysis and Flux Calculation: Correct the raw mass isotopomer data for the natural abundance of stable isotopes. Use computational software (e.g., INCA, OpenMebius) to fit the corrected data to a metabolic network model, which estimates the intracellular metabolic fluxes that best explain the observed labeling patterns.[11][22]

Data Presentation: Metabolic Flux Analysis Data

Flux data is often presented as a table of reaction fluxes, normalized to a key substrate uptake rate (e.g., glucose). The data shows how carbon is partitioned between major pathways.

Reaction / PathwayAbbreviationFlux (Normalized to Glucose Uptake)95% Confidence Interval
Glucose uptakeGLC_up100.0(fixed)
Glycolysis (G6P -> PYR)PGI, PFK, FBA, TPI, GAPD, PGK, PGM, ENO85.2(83.1, 87.3)
Pentose Phosphate Pathway (oxidative)G6PDH, PGL, GND14.8(12.7, 16.9)
Pyruvate Dehydrogenase (PYR -> AcCoA)PDH75.6(73.5, 77.7)
Pyruvate Carboxylase (PYR -> OAA)PC9.1(7.9, 10.3)
Citrate Synthase (AcCoA + OAA -> CIT)CS75.6(73.5, 77.7)
Lactate Dehydrogenase (PYR -> LAC)LDH10.5(9.2, 11.8)
(This is a representative data table derived from typical MFA studies.[5])

Protein Turnover Studies

Understanding the dynamics of protein synthesis and degradation—collectively known as protein turnover—is crucial for comprehending cellular homeostasis. Metabolic labeling with ¹⁵N-containing compounds allows for the direct measurement of these rates.[12][14] In a typical pulse-chase experiment, cells are first "pulsed" with a medium containing ¹⁵N-labeled amino acids, leading to the synthesis of "heavy" proteins. They are then "chased" by switching to a "light" medium with ¹⁴N amino acids. The rate of disappearance of the heavy signal and the appearance of the light signal over time, measured by MS, allows for the calculation of protein degradation and synthesis rates, respectively.[15]

Mandatory Visualization: Protein Turnover Logical Flow

Protein_Turnover_Flow Start Start Experiment (Time = 0) Pulse Pulse Phase: Culture in ¹⁵N-labeled medium Start->Pulse Introduce ¹⁵N Chase Chase Phase: Switch to ¹⁴N-unlabeled medium Pulse->Chase Remove ¹⁵N Sample_T1 Collect Sample (Timepoint 1) Chase->Sample_T1 Sample_T2 Collect Sample (Timepoint 2) Sample_T1->Sample_T2 Sample_Tn Collect Sample (Timepoint n) Sample_T2->Sample_Tn Analysis LC-MS/MS Analysis: Measure ¹⁵N / ¹⁴N Ratio for each protein Sample_Tn->Analysis Calculation Calculate Degradation Rate (k_deg) and Protein Half-life (t½) Analysis->Calculation

Logical flow for a ¹⁵N pulse-chase protein turnover experiment.
Experimental Protocol: Measuring Protein Turnover

  • Pulse Phase: Culture cells in a medium where the primary nitrogen source is ¹⁵N (e.g., using ¹⁵N-labeled amino acids or ¹⁵NH₄Cl). The duration of the pulse should be sufficient to achieve significant labeling of the proteome.

  • Chase Phase: After the pulse, wash the cells thoroughly and switch them to an identical medium containing only the natural ¹⁴N isotopes.

  • Time-Course Sampling: Harvest cell samples at various time points throughout the chase phase (e.g., 0, 6, 12, 24, 48 hours).

  • Sample Preparation: Lyse the cells, extract proteins, and digest them into peptides as described in the SILAC protocol.

  • LC-MS/MS Analysis: Analyze the peptide samples from each time point by LC-MS/MS.

  • Data Analysis: For each identified peptide, determine the ratio of the heavy (¹⁵N) to light (¹⁴N) forms at each time point. The decay of the heavy form represents protein degradation.

  • Turnover Rate Calculation: Calculate the fractional synthesis rate (FSR) or the degradation rate constant (k_deg). The protein half-life (t₁/₂) can be calculated from the degradation rate constant using the formula: t₁/₂ = ln(2) / k_deg.[23]

Data Presentation: Protein Turnover Data

Results are often tabulated to show the calculated turnover rates and half-lives for different proteins.

Protein ID (UniProt)Gene NameFractional Synthesis Rate (%/day)Half-life (days)Biological Function
P62258ACTG115.84.4Cytoskeleton
P02768ALB12.65.5Plasma Protein
P08670VIM23.13.0Intermediate Filament
Q15185NPM169.31.0Nucleolar Protein
P31946HSPA88.78.0Chaperone
(This is a representative table based on reported protein turnover studies.[15])

Applications in Drug Discovery and Development

Stable isotope labeling is a powerful asset in the pharmaceutical pipeline, from target identification to preclinical studies.[4][24][25][]

Drug-Target Engagement using CETSA-SILAC

Confirming that a drug binds its intended target in a physiological context is a critical step in drug development. The Cellular Thermal Shift Assay (CETSA) is a biophysical method based on the principle that ligand binding typically stabilizes a protein against thermal denaturation.[16][18] When combined with SILAC, it becomes a powerful tool for proteome-wide, quantitative assessment of drug engagement. In this setup, "heavy" labeled cells are treated with the drug, while "light" cells are treated with a vehicle control. After heating the mixed lysate across a temperature gradient, the soluble protein fraction is analyzed. Target proteins will be more abundant in the soluble fraction of the drug-treated ("heavy") sample at higher temperatures, resulting in a high H/L ratio.

Experimental Protocol: Proteome-wide CETSA with SILAC
  • SILAC Labeling: Prepare "light" and "heavy" cell populations as described previously.

  • Drug Treatment: Treat the "heavy" cells with the drug compound and the "light" cells with the vehicle (e.g., DMSO) for a specified time.

  • Heating: Harvest and lyse the cells. Combine the "light" and "heavy" lysates. Aliquot the mixed lysate and heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C) for a short period (e.g., 3 minutes), followed by cooling.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed to pellet the aggregated, denatured proteins. The supernatant contains the soluble, stable protein fraction.

  • Sample Preparation and Analysis: Collect the supernatants, digest the proteins, and analyze them using LC-MS/MS, as in a standard SILAC workflow.

  • Data Analysis: For each protein, plot the H/L ratio as a function of temperature. A significant increase in the H/L ratio at higher temperatures for a specific protein indicates that the drug has bound to and stabilized it, confirming target engagement.[16]

Drug Metabolism and Pharmacokinetics (ADME)

Labeled compounds are also used to trace the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. By synthesizing a drug with ¹³C or ¹⁵N atoms, its journey and transformation into various metabolites within an organism can be precisely tracked using mass spectrometry.[4][] This provides critical information for understanding a drug's efficacy, safety, and appropriate dosage.[25]

Conclusion

The application of ¹³C and ¹⁵N labeled amino acids has fundamentally advanced our ability to quantitatively study cellular systems. From the global analysis of protein expression with SILAC to the intricate mapping of metabolic pathways with ¹³C-MFA and the dynamic measurement of protein homeostasis, these techniques provide unparalleled insights. For drug development professionals, the integration of these methods, particularly in target engagement and metabolic studies, offers a robust platform to accelerate the discovery and validation of new therapeutics. As analytical technologies continue to improve in sensitivity and resolution, the applications of stable isotope labeling are set to expand even further, promising new dimensions of understanding in biology and medicine.

References

Methodological & Application

Application Notes & Protocols for the Quantitative Analysis of Glutamate Using L-Glutamic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Glutamate (B1630785), a major excitatory neurotransmitter in the central nervous system, is also a key metabolite in cellular energy metabolism and biosynthesis. Accurate quantification of glutamate in biological samples is crucial for understanding its role in various physiological and pathological processes, including neurological disorders and cancer metabolism. This document provides detailed protocols for the quantitative analysis of glutamate in various biological matrices using a stable isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with L-Glutamic acid-13C5,15N as an internal standard.[1] This internal standard is ideal for correcting for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision.[1][2]

Quantitative Data Summary

The following table summarizes typical performance characteristics of LC-MS/MS methods for glutamate quantification using a stable isotope-labeled internal standard.

ParameterPerformance MetricBiological MatrixReference
Limit of Detection (LOD) 10 nM (10 fmol on column)Cell Media[3]
Limit of Quantitation (LOQ) 50 nM (50 fmol on column)Cell Media[3]
**Linearity (R²) **> 0.999Cell Media[3]
Dynamic Range > 4 orders of magnitudeCell Media[3]
Accuracy (% Recovery) 82 – 113%Cell Media[3]
Precision (%RSD) < 6%Cell Media[3]
Reproducibility (%RSD) < 9%Cell Media[3]
Precision (Plasma Glutamate) 16%Plasma[2]
Precision (Whole Blood Glutamate) 6%Whole Blood[2]

Experimental Protocols

A critical aspect of accurate glutamate quantification is the chromatographic separation from glutamine. In-source cyclization of glutamine to pyroglutamic acid can cause interference with glutamate measurement.[4][5][6] The use of an ion-pairing agent like heptafluorobutyric acid (HFBA) in the mobile phase can achieve baseline separation.[3][7]

Sample Preparation

a) From Cell Culture:

  • Metabolite Extraction: Aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Quench metabolism by adding ice-cold 80% methanol.

  • Cell Lysis: Scrape the cells and transfer the cell suspension to a microcentrifuge tube.

  • Protein Precipitation: Vortex the cell lysate vigorously and centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.[8]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Internal Standard Spiking: Add this compound internal standard to the supernatant to a final concentration of 10 µM.[4][5]

  • Drying: Dry the supernatant using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of the initial LC mobile phase.[8]

b) From Plasma:

  • Protein Precipitation: Thaw plasma samples on ice. Add 10 μL of 30% sulfosalicylic acid to 100 µL of plasma.[9]

  • Vortexing and Incubation: Vortex the mixture for 30 seconds and incubate at 4°C for 30 minutes.[9]

  • Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.[9]

  • Internal Standard Spiking and Dilution: Transfer 50 µL of the supernatant and mix with 450 µL of an internal standard solution containing this compound in the initial mobile phase.[9]

c) From Tissue:

  • Tissue Homogenization: Immediately after collection, flash-freeze the tissue in liquid nitrogen.[8] Weigh the frozen tissue and homogenize it in an ice-cold extraction solvent (e.g., 80% methanol).[8]

  • Protein and Debris Removal: Centrifuge the homogenate at high speed (e.g., 14,000 rpm) at 4°C.[8]

  • Supernatant Collection and Spiking: Collect the supernatant and spike with this compound.

  • Drying and Reconstitution: Proceed with the drying and reconstitution steps as described for cell culture samples.

LC-MS/MS Analysis

a) Liquid Chromatography (LC) Conditions:

  • System: Agilent 1290 Infinity UHPLC System or equivalent.[7]

  • Column: Agilent ZORBAX SB-C18 Rapid Resolution HB column, 3.0 × 50 mm, 1.8 µm.[7]

  • Column Temperature: 25 °C.[3][7]

  • Autosampler Temperature: 4 °C.[3][7]

  • Injection Volume: 1-5 µL.[4][5][7]

  • Mobile Phase A: 0.5% formic acid and 0.3% HFBA in water.[3][7]

  • Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile.[7]

  • Flow Rate: 0.4 mL/min.[3][7]

  • Gradient:

    • Initial: 100% A

    • 5.00 min: 95% A, 5% B

    • 5.01 min: 10% A, 90% B

    • 6.00 min: 10% A, 90% B

    • 6.01 min: 100% A

    • Post time: 1 min[7]

b) Mass Spectrometry (MS) Conditions:

  • System: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[4][5][7]

  • Ionization Mode: Positive Electrospray Ionization (ESI).[7]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Glutamate (Quantifier): m/z 148.1 -> 84.1[4][7]

    • Glutamate (Qualifier): m/z 148.1 -> 56.1[4]

    • This compound: m/z 154.1 -> 89.1[4][5]

  • Source Parameters:

    • Drying Gas Temperature: 275 °C[7]

    • Drying Gas Flow: 9 L/min[7]

    • Sheath Gas Temperature: 325 °C[7]

    • Sheath Gas Flow: 12 L/min[7]

    • Nebulizer Pressure: 40 psi[7]

    • Capillary Voltage: 3750 V[7]

    • Nozzle Voltage: 0 V[7]

Visualizations

Glutamate_Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA_Cycle TCA Cycle AcetylCoA->TCA_Cycle AlphaKG α-Ketoglutarate TCA_Cycle->AlphaKG Glutamate Glutamate AlphaKG->Glutamate Glutamate Dehydrogenase/ Transaminases Glutamate->AlphaKG Glutamine Glutamine Glutamate->Glutamine Glutamine Synthetase GABA GABA Glutamate->GABA Glutamate Decarboxylase Other_AA Other Amino Acids Glutamate->Other_AA Transamination Glutathione Glutathione Glutamate->Glutathione Synthesis Glutamine->Glutamate Glutaminase

Caption: Key metabolic pathways involving glutamate.

Experimental_Workflow Sample Biological Sample (Cells, Plasma, Tissue) Extraction Metabolite Extraction & Protein Precipitation Sample->Extraction Spiking Spike with This compound Extraction->Spiking Preparation Drying & Reconstitution Spiking->Preparation LCMS LC-MS/MS Analysis Preparation->LCMS Data Data Processing & Quantification LCMS->Data

Caption: Workflow for glutamate quantification.

References

Application Notes and Protocols: L-Glutamic acid-¹³C₅,¹⁵N as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Glutamic acid, a key excitatory neurotransmitter and a central metabolite in cellular metabolism, plays a crucial role in a myriad of physiological and pathological processes. Accurate quantification of glutamic acid in complex biological matrices is paramount for understanding its role in neuroscience, oncology, and metabolic disorders. Stable isotope dilution mass spectrometry (SID-MS) is the gold standard for precise and accurate quantification of small molecules. L-Glutamic acid-¹³C₅,¹⁵N, a stable isotope-labeled analogue of L-glutamic acid, serves as an ideal internal standard for these applications.[1][2][3] Its use corrects for variability in sample preparation and matrix effects during analysis, ensuring high-quality quantitative data.[2][4]

This document provides detailed application notes and protocols for the use of L-Glutamic acid-¹³C₅,¹⁵N as an internal standard in mass spectrometry-based quantitative analysis.

Key Applications

  • Neuroscience: Quantification of glutamic acid in brain tissue and cerebrospinal fluid to study neurotransmission and neurological disorders.[5]

  • Metabolomics and Metabolic Flux Analysis: Tracing the metabolic fate of glutamic acid in cellular pathways to understand disease metabolism, such as in cancer.[6][7]

  • Clinical Diagnostics: Development of robust assays for measuring glutamic acid levels in plasma and other biological fluids as potential biomarkers.[8]

  • Food Science: Ensuring the quality and safety of food products by accurately measuring glutamate (B1630785) content.[1]

Signaling Pathway: Glutamatergic Synapse

The following diagram illustrates a simplified glutamatergic signaling pathway at a synapse, where L-glutamic acid acts as a primary neurotransmitter.

glutamatergic_synapse cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamine Glutamine PAG Phosphate-Activated Glutaminase Glutamine->PAG Conversion Glutamate_pre Glutamic Acid PAG->Glutamate_pre VGLUT Vesicular Glutamate Transporter (VGLUT) Glutamate_pre->VGLUT Uptake Vesicle Synaptic Vesicle VGLUT->Vesicle Glutamate_synapse Glutamic Acid Vesicle->Glutamate_synapse Exocytosis NMDA_R NMDA Receptor Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx AMPA_R AMPA Receptor Na_ion Na⁺ AMPA_R->Na_ion Influx mGluR mGluR Signaling Downstream Signaling mGluR->Signaling Ca_ion->Signaling Na_ion->Signaling Glutamate_synapse->NMDA_R Binds Glutamate_synapse->AMPA_R Binds Glutamate_synapse->mGluR Binds

Simplified glutamatergic signaling pathway at the synapse.

Experimental Protocols

Preparation of Stock and Working Solutions

Materials:

  • L-Glutamic acid (analytical standard)

  • L-Glutamic acid-¹³C₅,¹⁵N (isotopic internal standard)

  • LC-MS grade water

  • LC-MS grade methanol (B129727) or acetonitrile (B52724)

  • 0.1 M Hydrochloric acid (optional, for improved solubility)

Protocol:

  • L-Glutamic Acid Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-glutamic acid and dissolve it in 10 mL of 0.1 M HCl or LC-MS grade water. Sonicate briefly to ensure complete dissolution. Store at -20°C.

  • L-Glutamic acid-¹³C₅,¹⁵N Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Glutamic acid-¹³C₅,¹⁵N and dissolve it in 1 mL of 0.1 M HCl or LC-MS grade water. Store at -20°C.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the L-Glutamic Acid Standard Stock Solution with a suitable solvent (e.g., 50% methanol in water) to achieve a concentration range relevant to the expected sample concentrations (e.g., 1 µM to 500 µM).[9]

  • Internal Standard Working Solution: Dilute the IS Stock Solution to a final concentration that is within the linear range of the instrument and comparable to the mid-point of the calibration curve (e.g., 10 µM).[10]

Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)

Objective: To extract L-glutamic acid and precipitate proteins.

Protocol:

  • Sample Thawing: Thaw frozen biological samples (e.g., plasma, tissue homogenate) on ice to prevent degradation.

  • Aliquoting: Aliquot 50 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount (e.g., 10 µL) of the Internal Standard Working Solution to each sample, calibration standard, and quality control (QC) sample.[2]

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile or methanol to each tube.[10]

  • Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[11]

  • Supernatant Collection: Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.[10]

  • Drying and Reconstitution (Optional): For increased sensitivity, the supernatant can be dried under a gentle stream of nitrogen or using a vacuum concentrator and reconstituted in a smaller volume of the initial mobile phase.[11]

LC-MS/MS Analysis

Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions (Example using HILIC):

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often used for the retention of polar analytes like glutamic acid.[5]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A typical gradient would start with a high percentage of organic solvent (e.g., 95% B) and gradually decrease to allow for the elution of glutamic acid.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: The specific precursor-to-product ion transitions for both L-glutamic acid and the internal standard need to be optimized on the specific mass spectrometer being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Glutamic acid148.184.1 / 56.1Optimized
L-Glutamic acid-¹³C₅,¹⁵N154.189.1Optimized

Note: It is crucial to chromatographically separate glutamic acid from its isomer glutamine, as they can have similar fragmentation patterns. Additionally, in-source cyclization to pyroglutamic acid can be an artifact; proper chromatographic separation and optimized source conditions can minimize this issue.[12][13]

Experimental Workflow Diagram

The following diagram outlines the general workflow for the quantitative analysis of L-glutamic acid using L-Glutamic acid-¹³C₅,¹⁵N as an internal standard.

experimental_workflow start Start sample_prep Sample Collection (e.g., Plasma, Tissue) start->sample_prep is_spike Spike with L-Glutamic acid-¹³C₅,¹⁵N Internal Standard sample_prep->is_spike protein_precip Protein Precipitation (e.g., with Acetonitrile) is_spike->protein_precip centrifugation Centrifugation protein_precip->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer lc_ms_analysis LC-MS/MS Analysis (HILIC, MRM) supernatant_transfer->lc_ms_analysis data_processing Data Processing and Quantification lc_ms_analysis->data_processing end End data_processing->end

Experimental workflow for L-glutamic acid quantification.

Data Presentation

Quantitative data should be presented in a clear and organized manner. Below is an example of how to structure a table for calibration curve data and sample quantification results.

Table 1: Calibration Curve Data
Standard Concentration (µM)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,510,8760.0101
578,9871,523,4560.0518
10155,4321,509,8760.1029
50780,1231,515,6780.5147
1001,567,8901,520,9871.0308
2503,901,2341,518,7652.5687
5007,854,3211,521,4565.1621

A calibration curve is then generated by plotting the Peak Area Ratio against the Standard Concentration. A linear regression analysis will provide the equation of the line (y = mx + c) and the coefficient of determination (R²), which should be >0.99 for a good quality curve.[5]

Table 2: Sample Quantification Results
Sample IDAnalyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)Calculated Concentration (µM)
Control 1456,7891,519,8760.300529.1
Control 2478,9011,523,1230.314430.5
Treatment 1890,1231,517,8900.586456.9
Treatment 2912,3451,520,4560.599958.2

The concentration of the analyte in the unknown samples is calculated using the equation from the calibration curve.

Conclusion

L-Glutamic acid-¹³C₅,¹⁵N is an essential tool for the accurate and precise quantification of L-glutamic acid in various biological samples by mass spectrometry. The use of this internal standard in a stable isotope dilution method minimizes analytical variability, leading to reliable and reproducible results. The protocols and guidelines presented here provide a solid foundation for researchers to develop and validate robust quantitative assays for L-glutamic acid in their specific research applications.

References

Protocol for Using L-Glutamic acid-¹³C₅,¹⁵N in Cell Culture: Application Notes for Metabolic Research and Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

L-Glutamic acid, a pivotal non-essential amino acid, is central to numerous cellular metabolic pathways. It serves as a significant source of carbon and nitrogen for proliferating cells, contributing to energy production, nucleotide biosynthesis, and redox balance.[1][2] The stable isotope-labeled form, L-Glutamic acid-¹³C₅,¹⁵N, in which all five carbon atoms are replaced by ¹³C and the nitrogen atom by ¹⁵N, is a powerful tracer for elucidating the metabolic fate of glutamine and for quantitative proteomics.[3]

This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of L-Glutamic acid-¹³C₅,¹⁵N in cell culture for two primary applications: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for quantitative proteomics and metabolic flux analysis (MFA) to trace glutamine metabolism.[4][5][6]

Key Applications

  • Metabolic Flux Analysis (MFA): Tracing the incorporation of the ¹³C and ¹⁵N labels into downstream metabolites provides a dynamic snapshot of glutamine utilization and its contribution to pathways such as the Tricarboxylic Acid (TCA) cycle, glutaminolysis, and reductive carboxylation.[1][5] This is crucial for understanding metabolic reprogramming in diseases like cancer.[1][2]

  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): In SILAC, cells are cultured in media containing "heavy" amino acids, leading to their incorporation into all newly synthesized proteins.[4][7][8] By comparing the mass spectra of peptides from cells grown in "heavy" (L-Glutamic acid-¹³C₅,¹⁵N) and "light" (unlabeled L-Glutamic acid) media, relative protein abundance can be accurately quantified.[4][9]

Experimental Protocols

Protocol 1: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

This protocol outlines the steps for conducting a SILAC experiment using L-Glutamic acid-¹³C₅,¹⁵N. For this application, L-Arginine and L-Lysine are more commonly used; however, labeled glutamic acid can be employed for specific research questions. The general principle remains the same.

Materials:

  • Cells of interest

  • SILAC-grade cell culture medium deficient in L-Glutamic acid, L-Arginine, and L-Lysine

  • "Light" L-Glutamic acid, L-Arginine, and L-Lysine

  • "Heavy" L-Glutamic acid-¹³C₅,¹⁵N (and corresponding heavy Arginine/Lysine if performing a standard SILAC experiment)

  • Dialyzed Fetal Bovine Serum (dFBS)

  • Phosphate-Buffered Saline (PBS)

  • Cell lysis buffer

  • Standard proteomics sample preparation reagents (e.g., DTT, iodoacetamide, trypsin)

Procedure:

  • Media Preparation:

    • Prepare "light" medium by supplementing the amino acid-deficient medium with unlabeled L-Glutamic acid, L-Arginine, and L-Lysine to their normal concentrations.

    • Prepare "heavy" medium by supplementing the amino acid-deficient medium with L-Glutamic acid-¹³C₅,¹⁵N and the appropriate heavy versions of Arginine and Lysine to their normal concentrations.

    • Add dFBS and other necessary supplements to both media.

  • Cell Culture and Labeling:

    • Culture two separate populations of cells.

    • Adapt one population to the "light" medium and the other to the "heavy" medium.

    • To ensure complete incorporation of the labeled amino acids, cells should be cultured for at least five to six doublings in the respective SILAC media.[7]

  • Experimental Treatment:

    • Once fully labeled, expose the cell populations to the desired experimental conditions (e.g., drug treatment vs. vehicle control).

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS.

    • Harvest the cells and combine the "light" and "heavy" cell populations at a 1:1 ratio based on cell number or protein concentration.

    • Lyse the combined cell pellet using a suitable lysis buffer.

  • Protein Digestion and Mass Spectrometry:

    • Quantify the protein concentration of the lysate.

    • Proceed with standard proteomics sample preparation, including reduction, alkylation, and tryptic digestion.

    • Analyze the resulting peptide mixture by LC-MS/MS.

Protocol 2: Metabolic Flux Analysis (MFA) with L-Glutamic acid-¹³C₅,¹⁵N

This protocol details the procedure for tracing the metabolic fate of glutamine in cultured cells.

Materials:

  • Cells of interest

  • Standard cell culture medium

  • Labeling medium: Glucose-free and Glutamine-free DMEM supplemented with dialyzed FBS, glucose, and L-Glutamic acid-¹³C₅,¹⁵N (concentration to be optimized for the specific cell line).

  • Ice-cold PBS

  • Metabolism quenching solution (e.g., 80:20 methanol:water, pre-chilled to -80°C)[2]

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells in culture plates and allow them to reach the desired confluency.

  • Media Exchange and Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.[5]

    • Add the pre-warmed labeling medium containing L-Glutamic acid-¹³C₅,¹⁵N.

    • Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS to remove extracellular labeled glutamic acid.[5]

    • Immediately add the pre-chilled quenching solution to the culture plate.[2]

    • Incubate on dry ice or in a -80°C freezer for 15 minutes to completely halt metabolic activity.[5]

    • Scrape the cells and collect the cell lysate into a microcentrifuge tube.[10]

  • Sample Preparation for Analysis:

    • Vortex the cell lysate vigorously.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet proteins and cell debris.[10]

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS or GC-MS analysis.[11]

Data Presentation

Quantitative data from metabolic tracing and SILAC experiments should be organized for clarity and comparison.

Table 1: Isotope Incorporation into Key Metabolites (Metabolic Flux Analysis)

MetaboliteTime Point 1Time Point 2Time Point 3
Glutamate % ¹³C₅,¹⁵N₁% ¹³C₅,¹⁵N₁% ¹³C₅,¹⁵N₁
α-Ketoglutarate % ¹³C₅% ¹³C₅% ¹³C₅
Citrate % ¹³C₄% ¹³C₄% ¹³C₄
Succinate % ¹³C₄% ¹³C₄% ¹³C₄
Fumarate % ¹³C₄% ¹³C₄% ¹³C₄
Malate % ¹³C₄% ¹³C₄% ¹³C₄
Aspartate % ¹³C₄% ¹³C₄% ¹³C₄

Table 2: Protein Quantification from SILAC Experiment

Protein IDGene NameH/L Ratio (Control)H/L Ratio (Treated)Fold Changep-value
P12345GENE11.052.502.380.001
Q67890GENE20.980.45-2.180.005
..................

Visualizations

Glutamine Metabolism Pathways

The following diagram illustrates the primary metabolic pathways traced by L-Glutamic acid-¹³C₅,¹⁵N.

Glutamine_Metabolism cluster_extracellular Extracellular cluster_cytosol Cytosol cluster_mitochondria Mitochondria L-Glutamic acid-13C5,15N This compound Glutamate Glutamate-13C5,15N This compound->Glutamate GLS Glutamate_mito Glutamate-13C5,15N Glutamate->Glutamate_mito Aspartate Aspartate-13C4 AKG α-Ketoglutarate-13C5 Glutamate_mito->AKG GDH Citrate Citrate-13C4 AKG->Citrate IDH (reductive) Succinate Succinate-13C4 AKG->Succinate TCA Cycle (oxidative) Citrate->Citrate Fumarate Fumarate-13C4 Succinate->Fumarate Malate Malate-13C4 Fumarate->Malate Oxaloacetate Oxaloacetate-13C4 Malate->Oxaloacetate Oxaloacetate->Aspartate GOT

Caption: Metabolic fate of L-Glutamic acid-¹³C₅,¹⁵N in central carbon metabolism.

Experimental Workflow for Metabolic Flux Analysis

This diagram outlines the general workflow for a metabolic tracing experiment using L-Glutamic acid-¹³C₅,¹⁵N.

MFA_Workflow A 1. Cell Seeding & Growth B 2. Media Exchange to This compound Medium A->B C 3. Time Course Incubation B->C D 4. Metabolite Quenching & Extraction C->D E 5. Sample Preparation D->E F 6. LC-MS / GC-MS Analysis E->F G 7. Data Analysis & Flux Calculation F->G

Caption: General workflow for a ¹³C,¹⁵N-Glutamic acid metabolic flux experiment.

References

Application Notes and Protocols for the Analysis of L-Glutamic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid-¹³C₅,¹⁵N is a stable isotope-labeled form of the non-essential amino acid L-glutamic acid, where all five carbon atoms are replaced with ¹³C and the nitrogen atom is replaced with ¹⁵N. This labeling makes it an invaluable internal standard for quantitative analysis of L-glutamic acid in various biological matrices by mass spectrometry.[1][2] Its use is critical in metabolomics, clinical research, and drug development to accurately trace the metabolic fate of glutamic acid and to obtain precise quantification by correcting for matrix effects and variations during sample preparation.[3]

This document provides detailed protocols for sample preparation of L-Glutamic acid-¹³C₅,¹⁵N from common biological samples, including plasma, tissues, and cell cultures, for subsequent analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Key Metabolic Pathways

L-glutamic acid is a central metabolite in cellular metabolism, playing a key role in the tricarboxylic acid (TCA) cycle, amino acid transamination, and as a major excitatory neurotransmitter.[4] Tracing the flux of glutamic acid is crucial for understanding cellular energy metabolism and nitrogen balance in both healthy and diseased states.

Experimental Protocols

Accurate quantification of L-Glutamic acid-¹³C₅,¹⁵N requires meticulous sample preparation to remove interfering substances, primarily proteins, and to ensure the stability of the analyte. The following protocols outline optimized procedures for different sample types.

Protocol 1: Extraction from Plasma/Serum

This protocol describes the extraction of L-Glutamic acid-¹³C₅,¹⁵N from plasma or serum samples using protein precipitation with a cold organic solvent.

Materials:

  • Plasma or serum samples

  • L-Glutamic acid-¹³C₅,¹⁵N internal standard solution

  • LC-MS grade methanol (B129727), chilled to -20°C

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Vacuum concentrator (e.g., SpeedVac) or nitrogen evaporator

Procedure:

  • Sample Thawing: Thaw frozen plasma or serum samples on ice to minimize degradation.

  • Internal Standard Spiking: In a microcentrifuge tube, add 50 µL of plasma or serum. Spike with the appropriate amount of L-Glutamic acid-¹³C₅,¹⁵N internal standard solution.

  • Protein Precipitation: Add 200 µL of ice-cold methanol to the sample.

  • Vortexing and Incubation: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation. Incubate the samples at -20°C for at least 30 minutes to enhance protein precipitation.[5]

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins.[5]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new clean microcentrifuge tube, being careful not to disturb the protein pellet.

  • Drying (Optional but Recommended): Dry the supernatant to completeness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., a mixture of water and acetonitrile (B52724) with a small amount of formic acid). Vortex briefly and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial for LC-MS analysis.[5]

Protocol 2: Extraction from Tissue Samples

This protocol details the extraction of L-Glutamic acid-¹³C₅,¹⁵N from tissue samples.

Materials:

  • Tissue sample, flash-frozen in liquid nitrogen

  • L-Glutamic acid-¹³C₅,¹⁵N internal standard solution

  • Ice-cold 80% methanol (LC-MS grade)

  • Homogenizer (e.g., bead beater, Potter-Elvehjem)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Tissue Preparation: Weigh the frozen tissue sample (typically 20-50 mg).

  • Internal Standard Spiking: Add the appropriate amount of L-Glutamic acid-¹³C₅,¹⁵N internal standard solution directly to the tube containing the tissue.

  • Homogenization: Add a pre-determined volume of ice-cold 80% methanol (e.g., 1 mL per 50 mg of tissue). Homogenize the tissue on ice until a uniform lysate is obtained.[5]

  • Protein Precipitation and Incubation: Incubate the homogenate at -20°C for 30 minutes to precipitate proteins.[5]

  • Centrifugation: Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris and precipitated proteins.[5]

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the supernatant using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried metabolites in a suitable volume of the initial LC mobile phase for LC-MS analysis.[5]

Protocol 3: Extraction from Adherent Cell Cultures

This protocol is designed for the extraction of intracellular L-Glutamic acid-¹³C₅,¹⁵N from cultured adherent cells.

Materials:

  • Cultured cells in multi-well plates

  • L-Glutamic acid-¹³C₅,¹⁵N internal standard solution

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold 80% methanol (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Washing: Aspirate the culture medium and wash the cells twice with ice-cold PBS to remove any extracellular metabolites.[5]

  • Metabolism Quenching and Lysis: Add a sufficient volume of ice-cold 80% methanol to each well (e.g., 500 µL for a 6-well plate). Scrape the cells using a cell scraper and transfer the cell lysate into a microcentrifuge tube.[5]

  • Internal Standard Spiking: Add the appropriate amount of L-Glutamic acid-¹³C₅,¹⁵N internal standard solution to the cell lysate.

  • Protein and Debris Removal: Vortex the cell lysate vigorously for 1 minute. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[5]

  • Supernatant Collection: Transfer the supernatant to a new microcentrifuge tube.

  • Drying: Dry the supernatant using a vacuum concentrator or nitrogen evaporator.

  • Reconstitution: Reconstitute the dried extract in a suitable volume of the initial LC mobile phase for LC-MS analysis.[5]

Data Presentation

The following table summarizes typical parameters for the quantitative analysis of L-Glutamic acid using an internal standard like L-Glutamic acid-¹³C₅,¹⁵N. Actual values may vary depending on the specific instrumentation and matrix.

ParameterTypical ValueReference
Linearity (r²) > 0.99[6]
Intra-day Precision (RSD%) < 10%[6]
Inter-day Precision (RSD%) < 10%[6]
Recovery 89 - 107%[6]
Limit of Detection (LOD) 0.02 - 0.11 µmol/L[6]

Analytical Considerations

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) is the preferred method for the analysis of underivatized amino acids like glutamic acid.[6][7][8][9][10] HILIC columns provide good retention and separation for these highly polar compounds.[7][10] The mobile phase typically consists of a high percentage of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer containing a volatile salt like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) to ensure compatibility with mass spectrometry.[8][9]

Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used for the detection of glutamic acid.[7] Multiple Reaction Monitoring (MRM) on a triple quadrupole mass spectrometer is often employed for quantification due to its high selectivity and sensitivity.[11]

Potential Pitfalls: A significant consideration in the analysis of glutamic acid and glutamine is the potential for in-source cyclization to pyroglutamic acid during LC-MS analysis.[11][12] This can lead to inaccurate quantification. Chromatographic separation of glutamic acid from pyroglutamic acid and the use of a stable isotope-labeled internal standard are crucial to mitigate this artifact.[12]

Visualizations

The following diagrams illustrate the experimental workflows for sample preparation.

experimental_workflow_plasma cluster_sample_prep Plasma/Serum Sample Preparation plasma Plasma/Serum Sample spike Spike with Internal Standard plasma->spike precipitate Protein Precipitation (Cold Methanol) spike->precipitate incubate Incubate at -20°C precipitate->incubate centrifuge Centrifuge (14,000 x g, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Workflow for L-Glutamic acid extraction from plasma/serum.

experimental_workflow_tissue cluster_tissue_prep Tissue Sample Preparation tissue Frozen Tissue Sample spike Spike with Internal Standard tissue->spike homogenize Homogenize in Cold 80% Methanol spike->homogenize incubate Incubate at -20°C homogenize->incubate centrifuge Centrifuge (14,000 x g, 4°C) incubate->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Workflow for L-Glutamic acid extraction from tissue samples.

experimental_workflow_cells cluster_cell_prep Cell Culture Sample Preparation cells Adherent Cells wash Wash with Cold PBS cells->wash lyse Lyse with Cold 80% Methanol wash->lyse spike Spike with Internal Standard lyse->spike centrifuge Centrifuge (14,000 x g, 4°C) spike->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down supernatant->dry reconstitute Reconstitute dry->reconstitute analysis LC-MS Analysis reconstitute->analysis

Caption: Workflow for L-Glutamic acid extraction from adherent cells.

References

Application Note: Quantitative Analysis of L-Glutamic acid-13C5,15N in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the detection and quantification of the stable isotope-labeled L-Glutamic acid-13C5,15N. This internal standard is crucial for the accurate quantification of endogenous L-Glutamic acid in various biological samples. The protocol described herein provides a comprehensive guide for sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high precision and accuracy for metabolomics, clinical research, and drug development applications.

Introduction

L-Glutamic acid is a key neurotransmitter and a central molecule in cellular metabolism.[1][2][3] Accurate quantification of its levels in biological matrices is essential for understanding its role in health and disease. Stable isotope-labeled internal standards, such as this compound, are the gold standard for quantitative mass spectrometry as they mimic the analyte's behavior during sample preparation and ionization, correcting for matrix effects and improving analytical accuracy.[4][5] This document provides a detailed protocol for the analysis of this compound, which can be adapted for the quantification of unlabeled L-Glutamic acid. A critical consideration in the analysis of glutamic acid is the potential for in-source cyclization to pyroglutamic acid, an artifact that can lead to inaccurate quantification.[1][2][6] The described method addresses this challenge through optimized chromatographic separation and the use of an appropriate internal standard.

Experimental Protocols

Sample Preparation

A generic sample preparation protocol for cell media is provided below. This can be adapted for other biological matrices such as plasma or tissue homogenates.

  • Standard Preparation: Prepare calibration standards of L-Glutamic acid at various concentrations (e.g., 0.5 µM to 10,000 µM) in the matrix of interest (e.g., cell media).[7]

  • Internal Standard Spiking: Add this compound internal standard to all samples, calibrators, and quality controls to a final concentration of 10 µM.[1][2]

  • Protein Precipitation: To 100 µL of the sample, add 200 µL of ice-cold acetonitrile (B52724) to precipitate proteins.[7][8]

  • Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Dilution: Transfer the supernatant to a new tube and dilute it (e.g., 100-fold) with water before LC-MS/MS analysis.[7]

Liquid Chromatography (LC)

Effective chromatographic separation is crucial to distinguish L-Glutamic acid from its isomers and to mitigate the in-source formation of pyroglutamic acid.[1][2] An ion-pairing reversed-phase method is described here.

ParameterValue
LC System Agilent 1290 Infinity UHPLC System or equivalent[7]
Column Agilent ZORBAX SB-C18 Rapid Resolution HB, 3.0 × 50 mm, 1.8 µm[7]
Mobile Phase A 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water[1][2][7]
Mobile Phase B 0.5% formic acid and 0.3% HFBA in acetonitrile[1][2][7]
Flow Rate 0.4 mL/min[7]
Column Temperature 25 °C[7]
Injection Volume 1 µL[7]
Autosampler Temp. 4 °C[7]
Gradient Time (min)
0.0
5.0
5.01
6.00
6.01
7.00
Mass Spectrometry (MS)

The analysis is performed on a triple quadrupole mass spectrometer using Multiple Reaction Monitoring (MRM) in positive ionization mode.

ParameterValue
MS System Agilent 6460 Triple Quadrupole LC/MS or equivalent[7]
Ion Source Electrospray Ionization (ESI) with Jet Stream Technology[7]
Polarity Positive[7]
Drying Gas Temp. 275 °C[8]
Drying Gas Flow 9 L/min[8]
Nebulizer Pressure 50 psi[2]
Sheath Gas Temp. 325 °C[2]
Sheath Gas Flow 10 L/min[2]
Capillary Voltage 3750 V[2]
Nozzle Voltage 0 V[2]
MRM Transitions and Compound Parameters

The following table summarizes the optimized MRM transitions and compound-dependent parameters for L-Glutamic acid and its stable isotope-labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor Voltage (V)Collision Energy (V)
L-Glutamic acid148.184.174[1][2]14[1][2]
148.156.174[1][2]14[1][2]
This compound 154.1 89.1 80 [1][2]10 [1][2]

Data Presentation

The quantitative data should be summarized in a clear and structured table for easy comparison. The following is an example of how to present the results.

Sample IDL-Glutamic acid Concentration (µM)This compound Peak AreaL-Glutamic acid / IS Peak Area RatioCalculated Concentration (µM)Accuracy (%)
Cal 10.51502340.0120.4896.0
Cal 251521890.1185.1102.0
Cal 3501498761.2549.599.0
Cal 450015104512.8505101.0
Cal 5100014899225.499899.8
QC Low101505670.249.898.0
QC Mid1001513212.51101.2101.2
QC High80014954320.279599.4
Unknown 1N/A1508790.8935.6N/A
Unknown 2N/A1499653.12124.8N/A

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Cell Media) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (ice-cold acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Dilute Supernatant Dilution Centrifuge->Dilute LC LC Separation (Ion-Pairing RPLC) Dilute->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio) MS->Quant

Caption: Experimental workflow for the LC-MS/MS analysis of L-Glutamic acid.

Glutamate Metabolism Pathway

glutamate_metabolism Glutamine Glutamine Glutamate L-Glutamic Acid Glutamine->Glutamate Glutaminase alphaKG α-Ketoglutarate Glutamate->alphaKG Glutamate Dehydrogenase/ Transaminases GABA GABA Glutamate->GABA Glutamate Decarboxylase Glutathione Glutathione Glutamate->Glutathione Proline Proline Glutamate->Proline alphaKG->Glutamate Transaminases TCA TCA Cycle alphaKG->TCA Aspartate Aspartate Aspartate->Glutamate

Caption: Simplified metabolic pathways involving L-Glutamic acid.

Conclusion

The LC-MS/MS method presented provides a reliable and sensitive approach for the quantification of this compound. The use of a stable isotope-labeled internal standard and optimized chromatographic conditions are key to achieving accurate and reproducible results, overcoming challenges such as in-source analyte degradation. This protocol serves as a valuable tool for researchers in various scientific disciplines requiring precise measurement of glutamic acid.

References

Application Notes and Protocols for L-Glutamic acid-¹³C₅,¹⁵N in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the use of L-Glutamic acid-¹³C₅,¹⁵N in Nuclear Magnetic Resonance (NMR) spectroscopy. This isotopically labeled amino acid is a powerful tool for investigating cellular metabolism, protein structure and dynamics, and for tracing metabolic pathways in the context of drug development.

Application in Metabolic Flux Analysis (MFA)

L-Glutamic acid-¹³C₅,¹⁵N serves as a key tracer for dissecting central carbon and nitrogen metabolism. By monitoring the incorporation and distribution of the ¹³C and ¹⁵N labels into downstream metabolites, researchers can quantitatively measure the rates (fluxes) of metabolic pathways. This is particularly valuable in understanding the metabolic reprogramming that occurs in diseases like cancer.

Key Metabolic Pathways Traced
  • Tricarboxylic Acid (TCA) Cycle: L-Glutamic acid is readily converted to α-ketoglutarate, a key intermediate in the TCA cycle. Tracing the ¹³C₅-label through the cycle provides insights into both oxidative and reductive carboxylation pathways.

  • Amino Acid Metabolism: The ¹⁵N label allows for the tracking of nitrogen fate, elucidating the roles of glutamate (B1630785) in transamination reactions and the synthesis of other amino acids.

  • Glutathione (B108866) Synthesis: Glutamate is a precursor for the synthesis of glutathione, a critical antioxidant. Tracing the labeled glutamate can quantify the flux towards glutathione production, which is often upregulated in cancer cells to combat oxidative stress.

Experimental Workflow for ¹³C,¹⁵N-Metabolic Flux Analysis

The following diagram outlines the general workflow for a metabolic flux analysis experiment using L-Glutamic acid-¹³C₅,¹⁵N.

MFA_Workflow cluster_setup Experimental Setup cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition & Analysis cell_culture 1. Cell Culture isotope_labeling 2. Isotope Labeling with L-Glutamic acid-¹³C₅,¹⁵N cell_culture->isotope_labeling quenching 3. Metabolic Quenching isotope_labeling->quenching extraction 4. Metabolite Extraction quenching->extraction nmr_acquisition 5. NMR Data Acquisition (e.g., ¹³C-HSQC, ¹H-¹³C HSQC) extraction->nmr_acquisition data_processing 6. Data Processing & Isotopomer Analysis nmr_acquisition->data_processing flux_calculation 7. Metabolic Flux Calculation data_processing->flux_calculation

MFA Experimental Workflow
Protocol 1: Cell Culture and Isotope Labeling

This protocol is designed for adherent mammalian cells and can be adapted for suspension cultures.

Materials:

  • Mammalian cells of interest

  • Standard cell culture medium

  • L-glutamine-free medium

  • L-Glutamic acid-¹³C₅,¹⁵N

  • Dialyzed fetal bovine serum (dFBS)

  • 6-well cell culture plates

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that ensures they are in the exponential growth phase at the time of harvest. Allow cells to adhere and grow for 24-48 hours in their standard culture medium.

  • Media Preparation: Prepare the labeling medium by supplementing L-glutamine-free medium with L-Glutamic acid-¹³C₅,¹⁵N to a final concentration of 2-4 mM. Add dFBS and other necessary supplements.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add 2 mL of the pre-warmed labeling medium to each well.

    • Incubate the cells for a sufficient duration to approach isotopic steady state. This is typically at least two to three cell doubling times.[1]

Protocol 2: Metabolite Extraction

Rapid quenching of metabolic activity is crucial for accurate results.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold PBS

  • Ice-cold 80% methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge (4°C)

Procedure:

  • Quenching Metabolism:

    • Place the cell culture plate on ice.

    • Quickly aspirate the labeling medium.

    • Wash the cells twice with a generous volume of ice-cold PBS to remove any remaining extracellular labeled glutamic acid.[2]

  • Extraction:

    • Add 1 mL of ice-cold 80% methanol to each well.

    • Use a cell scraper to detach the cells and ensure they are suspended in the methanol.[2]

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis:

    • Vortex the tubes vigorously for 1 minute.

    • Incubate on dry ice or in a -80°C freezer for 15 minutes.

    • Thaw on ice. Repeat this freeze-thaw cycle twice more to ensure complete cell lysis.

  • Sample Clarification:

    • Centrifuge the lysate at maximum speed for 15 minutes at 4°C to pellet cell debris.

    • Carefully transfer the supernatant, which contains the polar metabolites, to a new microcentrifuge tube.

  • Sample Storage: Store the metabolite extracts at -80°C until NMR analysis.

Protocol 3: NMR Data Acquisition and Processing

Materials:

  • Metabolite extract from Protocol 2

  • NMR buffer (e.g., phosphate (B84403) buffer in D₂O with a chemical shift reference such as DSS)

  • NMR spectrometer equipped with a cryoprobe

Procedure:

  • Sample Preparation for NMR:

    • Lyophilize the metabolite extract to dryness.

    • Reconstitute the dried extract in a suitable volume of NMR buffer (typically 500-600 µL).

    • Transfer the sample to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a suite of NMR experiments to identify and quantify the ¹³C and ¹⁵N labeling patterns in metabolites.[3][4]

    • 1D ¹H and ¹³C spectra: For initial assessment of the sample and identification of major labeled metabolites.

    • 2D ¹H-¹³C HSQC: To resolve and assign resonances of ¹³C-labeled carbons and their attached protons.

    • 2D ¹H-¹³C HSQC-TOCSY: To trace carbon connectivity and aid in the assignment of complex spectra.

    • ¹⁵N-filtered or edited experiments: To specifically observe the incorporation of the ¹⁵N label.

  • Data Processing and Analysis:

    • Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

    • Assign the resonances of metabolites by comparing chemical shifts to databases (e.g., BMRB, HMDB) and literature values.[5]

    • Quantify the fractional ¹³C enrichment at specific carbon positions by analyzing the intensities of satellite peaks arising from ¹³C-¹³C J-couplings in high-resolution spectra.[6]

    • Use the isotopomer distribution data as input for metabolic flux analysis software (e.g., INCA, Metran) to calculate intracellular fluxes.[7]

Quantitative Data Presentation

The following table provides an example of the kind of quantitative data that can be obtained from a ¹³C-MFA experiment using L-Glutamic acid-¹³C₅,¹⁵N to trace its entry into the TCA cycle in cancer cells. The mass isotopomer distribution (MID) of key TCA cycle intermediates is shown.

MetaboliteMass IsotopomerFractional Abundance (%) - NormoxiaFractional Abundance (%) - Hypoxia
Citrate (B86180) M+44535
M+51238
α-Ketoglutarate M+59592
Succinate M+46050
Fumarate M+45848
Malate M+45545

Data are illustrative and adapted from studies on cancer cell metabolism under different oxygen conditions. The M+4 isotopologues are indicative of oxidative metabolism, while the M+5 of citrate is a marker for reductive carboxylation.[8][9]

Application in Protein NMR Spectroscopy

Incorporating L-Glutamic acid-¹³C₅,¹⁵N into a protein of interest is a powerful strategy for structural and dynamic studies by NMR. The uniform labeling of all five carbons and the nitrogen atom of glutamic acid residues provides a wealth of information for resonance assignment and structure determination.

Key Applications in Protein NMR
  • Resonance Assignment: The ¹³C and ¹⁵N labels are essential for triple-resonance NMR experiments (e.g., HNCA, HN(CO)CA, HNCACB), which are the cornerstone of backbone and side-chain resonance assignment for proteins larger than 10-15 kDa.[10]

  • Structure Determination: The assigned resonances are used to generate structural restraints, such as Nuclear Overhauser Effects (NOEs) and dihedral angles, which are then used to calculate the three-dimensional structure of the protein.

  • Protein Dynamics: ¹⁵N relaxation experiments (T₁, T₂, and {¹H}-¹⁵N NOE) on the labeled backbone amides provide information on the dynamics of the protein at different timescales.

  • Ligand Binding Studies: Chemical shift perturbation mapping, where changes in the chemical shifts of the protein's resonances upon addition of a ligand are monitored, can be used to identify binding sites and determine binding affinities.

Experimental Workflow for Protein NMR with Labeled Glutamic Acid

The diagram below shows the workflow for producing and analyzing a protein labeled with L-Glutamic acid-¹³C₅,¹⁵N.

Protein_NMR_Workflow cluster_expression Protein Expression & Purification cluster_nmr NMR Spectroscopy transformation 1. Transformation of Expression Host culture_growth 2. Growth in Minimal Medium with ¹⁵NH₄Cl and ¹³C-Glucose/ ¹³C,¹⁵N-Glutamic Acid transformation->culture_growth induction 3. Protein Expression Induction culture_growth->induction purification 4. Protein Purification induction->purification sample_prep 5. NMR Sample Preparation purification->sample_prep nmr_acquisition 6. Acquisition of 2D/3D NMR Spectra sample_prep->nmr_acquisition data_analysis 7. Resonance Assignment & Structure/Dynamics Analysis nmr_acquisition->data_analysis

Protein NMR Workflow
Protocol 4: Protein Expression and Purification with L-Glutamic acid-¹³C₅,¹⁵N

This protocol describes the expression of a ¹³C,¹⁵N-labeled protein in E. coli. For specific incorporation of L-Glutamic acid-¹³C₅,¹⁵N, an auxotrophic E. coli strain and a medium containing a mixture of labeled and unlabeled amino acids would be required. The following is a general protocol for uniform labeling.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression plasmid containing the gene of interest

  • M9 minimal medium components

  • ¹⁵NH₄Cl

  • ¹³C₆-Glucose

  • IPTG (or other appropriate inducer)

  • Appropriate antibiotics

  • Shaking incubator

  • Centrifuge

  • Cell lysis buffer

  • Purification resin (e.g., Ni-NTA for His-tagged proteins)

Procedure:

  • Starter Culture: Inoculate a single colony of transformed E. coli into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture:

    • Inoculate 1 L of M9 minimal medium containing ¹⁵NH₄Cl (1 g/L) and ¹³C₆-Glucose (2-4 g/L) as the sole nitrogen and carbon sources, respectively, with the overnight starter culture.

    • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction:

    • Cool the culture to the desired induction temperature (e.g., 18-25°C).

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture for an additional 4-16 hours.

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells (e.g., by sonication).

    • Clarify the lysate by centrifugation.

    • Purify the labeled protein from the supernatant using appropriate chromatography techniques (e.g., affinity chromatography, size-exclusion chromatography).[3][11]

  • Sample Preparation for NMR:

    • Concentrate the purified protein to the desired concentration (typically 0.1-1 mM).

    • Exchange the buffer to a suitable NMR buffer (e.g., 20 mM sodium phosphate, 50 mM NaCl, pH 6.5) containing 5-10% D₂O.[3]

Quantitative Data Presentation

The following table provides representative ¹H, ¹³C, and ¹⁵N chemical shifts for a glutamic acid residue within a protein. These values can be used as a reference for resonance assignment. Actual chemical shifts will vary depending on the local environment of the residue within the protein.

AtomChemical Shift (ppm)
H8.35
N120.5
HA4.30
CA55.6
HB22.05
HB32.15
CB28.3
HG22.35
HG32.45
CG34.2
CD181.9

Data are representative and compiled from the Biological Magnetic Resonance Bank (BMRB).[12]

Application in Tracing Cancer Signaling Pathways

L-Glutamic acid-¹³C₅,¹⁵N can be used to probe the activity of signaling pathways that are linked to metabolic reprogramming in cancer. For example, the PI3K/Akt/mTOR pathway is known to regulate glutamine metabolism. By using the labeled glutamic acid, researchers can investigate how activation or inhibition of this pathway affects glutamine uptake and its downstream metabolic fates.[13]

Glutamatergic Signaling in Cancer

The diagram below illustrates a simplified glutamatergic signaling pathway in cancer cells, highlighting points where L-Glutamic acid-¹³C₅,¹⁵N tracing can provide valuable information.

Cancer_Signaling cluster_extracellular Extracellular Space cluster_cell Cancer Cell glutamate_ext Glutamate mGluR mGluR glutamate_ext->mGluR PI3K PI3K mGluR->PI3K Activates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation glutaminase Glutaminase mTOR->glutaminase Upregulates glutamine_in L-Glutamic acid-¹³C₅,¹⁵N (Tracer) glutamate_int Glutamate-¹³C₅,¹⁵N glutamine_in->glutamate_int Glutaminase aKG α-Ketoglutarate-¹³C₅ glutamate_int->aKG TCA_cycle TCA Cycle aKG->TCA_cycle

Glutamatergic Signaling and Metabolism

By treating cancer cells with inhibitors of the PI3K/Akt/mTOR pathway and simultaneously tracing with L-Glutamic acid-¹³C₅,¹⁵N, researchers can use NMR to quantify the resulting changes in the metabolic flux from glutamic acid into the TCA cycle and other biosynthetic pathways. This provides a direct link between signaling pathway activity and metabolic function.

Disclaimer: The protocols and data presented here are for illustrative purposes and should be optimized for specific experimental systems.

References

Application Notes and Protocols for Calculating Metabolic Flux with L-Glutamic acid-¹³C₅,¹⁵N Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique for quantifying the rates of metabolic reactions within a biological system.[1][2] By using stable isotope-labeled substrates, such as L-Glutamic acid-¹³C₅,¹⁵N, researchers can trace the metabolic fate of atoms through various pathways.[1][2] This provides a detailed snapshot of cellular metabolism, revealing how cells utilize nutrients for energy production, biosynthesis, and maintenance of redox balance.[1][3] Glutamine is a critical nutrient for rapidly proliferating cells, including cancer cells, serving as a key source of carbon and nitrogen.[4][5] L-Glutamic acid-¹³C₅,¹⁵N, where all five carbon atoms are labeled with ¹³C and the amide nitrogen is labeled with ¹⁵N, is a valuable tracer for dissecting the complexities of glutamine metabolism.[3][6][7] This dual-labeling approach allows for the simultaneous tracking of both carbon and nitrogen flux, providing a more comprehensive understanding of metabolic reprogramming in various physiological and pathological states.[8]

This application note provides detailed protocols for conducting metabolic flux analysis using L-Glutamic acid-¹³C₅,¹⁵N, from cell culture and metabolite extraction to mass spectrometry analysis and data interpretation.

Key Metabolic Pathways Traced by L-Glutamic acid-¹³C₅,¹⁵N

The use of L-Glutamic acid-¹³C₅,¹⁵N enables the detailed investigation of several key metabolic pathways:

  • Glutaminolysis and the Tricarboxylic Acid (TCA) Cycle: Glutamine is converted to glutamate (B1630785) and then to α-ketoglutarate, which enters the TCA cycle.[4][9] The ¹³C₅ label allows for the tracking of carbon through the oxidative TCA cycle, leading to the formation of M+4 labeled intermediates.[4] The ¹⁵N label can be traced to other amino acids through transamination reactions.

  • Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, α-ketoglutarate can be reductively carboxylated to form isocitrate and then citrate.[4][9] This pathway is crucial for de novo lipogenesis.[4][9] Tracing with ¹³C₅-glutamine will result in M+5 labeled citrate.[4][7]

  • Nitrogen Metabolism: The ¹⁵N label allows for the tracing of glutamine's amine nitrogen to other amino acids, such as aspartate and alanine, through the activity of aminotransferases, as well as into nucleotide biosynthesis.[3][10]

  • Glutathione (B108866) Synthesis: Glutamate derived from glutamine is a precursor for the synthesis of glutathione, a key antioxidant. The incorporation of both ¹³C and ¹⁵N into the glutathione pool can be monitored.[3][6]

Experimental Workflow

The general workflow for a metabolic flux experiment using L-Glutamic acid-¹³C₅,¹⁵N involves several key stages, from initial cell culture to final data analysis.

Experimental Workflow cluster_0 Experimental Phase cluster_1 Analytical Phase Cell Culture Cell Culture Isotope Labeling Isotope Labeling Cell Culture->Isotope Labeling Introduce L-Glutamic acid-¹³C₅,¹⁵N Metabolite Extraction Metabolite Extraction Isotope Labeling->Metabolite Extraction Quench Metabolism & Extract Mass Spectrometry Mass Spectrometry Metabolite Extraction->Mass Spectrometry LC-MS or GC-MS Data Processing Data Processing Mass Spectrometry->Data Processing Peak Identification & Integration Flux Calculation Flux Calculation Data Processing->Flux Calculation Determine Mass Isotopomer Distributions Metabolic Insights Metabolic Insights Flux Calculation->Metabolic Insights

Caption: Experimental workflow for metabolic flux analysis.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

This protocol provides a general guideline for labeling cells with L-Glutamic acid-¹³C₅,¹⁵N. Optimization for specific cell lines and experimental conditions is recommended.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Glutamine-free medium

  • L-Glutamic acid-¹³C₅,¹⁵N

  • Fetal Bovine Serum (FBS), dialyzed

  • Phosphate-Buffered Saline (PBS), sterile

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Seed cells at a density that will allow them to reach 70-80% confluency at the time of labeling.

  • Media Preparation: Prepare the labeling medium by supplementing glutamine-free medium with L-Glutamic acid-¹³C₅,¹⁵N to the desired final concentration (typically 2-4 mM), dialyzed FBS, and other necessary components.

  • Media Exchange: Once cells have reached the desired confluency, aspirate the complete medium.

  • Wash the cells once with pre-warmed sterile PBS.

  • Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells in the labeling medium for a predetermined period. The incubation time should be sufficient to achieve a metabolic and isotopic steady-state for the pathways of interest. This can range from a few hours to over 24 hours, depending on the cell type and the metabolites being analyzed.[11] A time-course experiment is recommended to determine the optimal labeling duration.

Protocol 2: Metabolite Extraction

This protocol describes a common method for quenching metabolism and extracting polar metabolites.

Materials:

  • Labeled cells from Protocol 1

  • Ice-cold PBS

  • 80% Methanol (B129727) (-80°C)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of high speeds at 4°C

Procedure:

  • Quenching: Place the cell culture plate on ice.

  • Aspirate the labeling medium.

  • Washing: Quickly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glutamine.

  • Lysis and Extraction: Add a sufficient volume of -80°C 80% methanol to cover the cell monolayer.

  • Incubate the plate on dry ice or in a -80°C freezer for 15 minutes to ensure complete quenching of metabolic activity.[1]

  • Cell Scraping: Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 15,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.[12]

  • Supernatant Collection: Transfer the supernatant, which contains the polar metabolites, to a new pre-chilled tube.

  • The metabolite extract can be stored at -80°C until analysis.

Protocol 3: Sample Preparation and Mass Spectrometry Analysis

This protocol provides a general overview of sample preparation for Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Metabolite extract from Protocol 2

  • Solvent for resuspension (e.g., a mixture of water and organic solvent compatible with your LC method)

  • LC-MS autosampler vials

Procedure:

  • Drying: Dry the metabolite extract to completeness using a vacuum concentrator (e.g., SpeedVac).

  • Resuspension: Reconstitute the dried metabolites in a small, precise volume of a suitable solvent for LC-MS analysis.

  • Centrifugation: Centrifuge the resuspended sample at high speed to pellet any insoluble material.

  • Transfer: Transfer the supernatant to an LC-MS autosampler vial.

  • LC-MS Analysis: Inject the sample into the LC-MS system. Utilize a chromatographic method optimized for the separation of polar metabolites. The mass spectrometer should be operated in a mode that allows for the acquisition of high-resolution mass spectra to accurately determine the mass isotopomer distributions of the metabolites of interest.

Data Presentation and Analysis

The primary data obtained from a ¹³C-¹⁵N tracing experiment is the mass isotopomer distribution (MID) for each metabolite of interest. The MID represents the relative abundance of each isotopologue (a molecule with a specific number of ¹³C and/or ¹⁵N atoms).

Data Analysis Workflow
  • Peak Identification and Integration: Use specialized software to identify metabolite peaks based on their retention time and mass-to-charge ratio (m/z) and to integrate the peak areas for each isotopologue.

  • Correction for Natural Isotope Abundance: The raw MID data must be corrected for the natural abundance of ¹³C and other heavy isotopes.

  • Calculation of Fractional Enrichment: The fractional enrichment of ¹³C and ¹⁵N in each metabolite pool can be calculated from the corrected MIDs.

  • Metabolic Flux Calculation: The corrected MIDs are then used as input for computational models to estimate the relative or absolute fluxes through the metabolic network.

Example Data Tables

The following tables illustrate how quantitative data from a L-Glutamic acid-¹³C₅,¹⁵N tracing experiment can be presented.

Table 1: Mass Isotopomer Distribution of Key Metabolites

MetaboliteIsotopologueCondition A (%)Condition B (%)
GlutamateM+02.53.1
M+5, N+197.596.9
α-KetoglutarateM+05.28.9
M+594.891.1
CitrateM+020.135.4
M+465.350.2
M+514.614.4
AspartateM+0, N+030.745.8
M+4, N+169.354.2

Table 2: Calculated Relative Metabolic Fluxes

Flux RatioCondition ACondition B
Glutaminolysis / Reductive Carboxylation4.473.49
TCA Cycle Flux (from Glutamine)1.00 (normalized)0.78
Aspartate Aminotransferase Flux1.00 (normalized)0.65

Visualization of Metabolic Pathways

Glutamine Metabolism cluster_tca TCA Cycle cluster_reductive Reductive Carboxylation Gln (¹³C₅, ¹⁵N) Gln (¹³C₅, ¹⁵N) Glu (¹³C₅, ¹⁵N) Glu (¹³C₅, ¹⁵N) Gln (¹³C₅, ¹⁵N)->Glu (¹³C₅, ¹⁵N) α-KG (¹³C₅) α-KG (¹³C₅) Glu (¹³C₅, ¹⁵N)->α-KG (¹³C₅) Other Amino Acids (¹⁵N) Other Amino Acids (¹⁵N) Glu (¹³C₅, ¹⁵N)->Other Amino Acids (¹⁵N) Succinyl-CoA (M+4) Succinyl-CoA (M+4) α-KG (¹³C₅)->Succinyl-CoA (M+4) Isocitrate (M+5) Isocitrate (M+5) α-KG (¹³C₅)->Isocitrate (M+5) Citrate (M+4) Citrate (M+4) Isocitrate (M+4) Isocitrate (M+4) Citrate (M+4)->Isocitrate (M+4) Isocitrate (M+4)->α-KG (¹³C₅) Succinate (M+4) Succinate (M+4) Succinyl-CoA (M+4)->Succinate (M+4) Fumarate (M+4) Fumarate (M+4) Succinate (M+4)->Fumarate (M+4) Malate (M+4) Malate (M+4) Fumarate (M+4)->Malate (M+4) Oxaloacetate (M+4) Oxaloacetate (M+4) Malate (M+4)->Oxaloacetate (M+4) Oxaloacetate (M+4)->Citrate (M+4) Citrate (M+5) Citrate (M+5) Fatty Acid Synthesis Fatty Acid Synthesis Citrate (M+5)->Fatty Acid Synthesis Isocitrate (M+5)->Citrate (M+5)

Caption: Key pathways in glutamine metabolism.

Conclusion

L-Glutamic acid-¹³C₅,¹⁵N is a powerful tool for investigating the intricate details of cellular metabolism. The dual-labeling strategy provides a comprehensive view of both carbon and nitrogen fate, offering deeper insights into metabolic reprogramming in health and disease. The protocols and guidelines presented here provide a solid foundation for researchers to design and execute robust stable isotope tracing experiments, ultimately advancing our understanding of cellular metabolism and aiding in the development of novel therapeutic strategies.

References

Application Notes and Protocols for L-Glutamic acid-13C5,15N in Neuroscience Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid, the primary excitatory neurotransmitter in the central nervous system (CNS), plays a pivotal role in neural communication, memory formation, learning, and regulation of gene expression. Its metabolism is intricately linked with neuronal energy homeostasis and the synthesis of other key molecules, including the inhibitory neurotransmitter GABA. Dysregulation of glutamate (B1630785) metabolism is implicated in various neurological and psychiatric disorders such as epilepsy, schizophrenia, and neurodegenerative diseases.

L-Glutamic acid-13C5,15N is a stable isotope-labeled form of L-glutamic acid where all five carbon atoms are replaced with carbon-13 (¹³C) and the nitrogen atom is replaced with nitrogen-15 (B135050) (¹⁵N). This isotopic labeling makes it an invaluable tool in neuroscience research, enabling the precise tracing and quantification of glutamate metabolic pathways in vitro and in vivo. By using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, researchers can differentiate the labeled glutamate from the endogenous pool, providing a dynamic view of its synthesis, release, uptake, and conversion into other metabolites. These application notes provide an overview of the use of L-Glutamic acid-¹³C₅,¹⁵N in neuroscience research and detailed protocols for its application.[1][2]

Applications in Neuroscience Research

The use of L-Glutamic acid-¹³C₅,¹⁵N offers a powerful approach to investigate several key areas of neuroscience:

  • Metabolic Flux Analysis (MFA): Tracing the incorporation of the ¹³C and ¹⁵N labels into downstream metabolites allows for the quantification of the rates (fluxes) of metabolic pathways such as the glutamate-glutamine cycle and the tricarboxylic acid (TCA) cycle.[3][4] This provides insights into the metabolic coupling between neurons and astrocytes.

  • Neurotransmitter Trafficking and Release: By introducing labeled glutamate, researchers can monitor its uptake into synaptic vesicles, its release upon neuronal stimulation, and its clearance from the synaptic cleft by excitatory amino acid transporters (EAATs).

  • Protein Synthesis and Turnover: As a proteinogenic amino acid, labeled glutamate can be used to measure the rate of new protein synthesis in different brain regions or cell types under various physiological or pathological conditions.

  • Drug Discovery and Development: Understanding how novel therapeutic agents affect glutamate metabolism and signaling is crucial for the development of drugs targeting neurological and psychiatric disorders. L-Glutamic acid-¹³C₅,¹⁵N can be used to assess the on-target and off-target effects of these compounds.

  • Internal Standard for Quantification: Due to its identical chemical properties to endogenous glutamate but distinct mass, L-Glutamic acid-¹³C₅,¹⁵N serves as an ideal internal standard for accurate quantification of glutamate levels in biological samples using mass spectrometry.[1]

Quantitative Data from Isotope Tracing Studies

The following tables summarize quantitative data from representative studies that have utilized stable isotope-labeled glutamate or its precursors to investigate glutamate metabolism in the brain. While these studies may not have used the exact this compound isotopologue, the data provides valuable context for the types of quantitative measurements that can be obtained.

Table 1: Glutamate and Glutamine Turnover Rates in Rat Brain

ParameterValue (nmol/min/mg protein)Brain RegionMethodReference
Total Neuronal Glutamate Turnover9.39 ± 0.73Whole BrainH¹⁴CO₃⁻ and [1-¹³C]glucose infusion[5]
Rate of ¹⁴C-Glutamate Synthesis1.29 ± 0.11Whole BrainH¹⁴CO₃⁻ infusion[5]
Rate of ¹⁴C-Glutamine Synthesis1.48 ± 0.10Whole BrainH¹⁴CO₃⁻ infusion[5]
Glutamate/Glutamine Cycle Flux (upper limit)4.6Whole BrainH¹⁴CO₃⁻ and [1-¹³C]glucose infusion[5]

Table 2: ¹³C Isotopic Turnover Kinetics in Anesthetized Rat Forebrain

MetaboliteHalf-life of ¹³C Labeling (min) - Nerve TerminalsHalf-life of ¹³C Labeling (min) - Cortical TissueMethodReference
Glutamate (GluC4)21.812.4[1,6-¹³C₂]glucose infusion[6][7]
GABA (GABAC2)21.014.5[1,6-¹³C₂]glucose infusion[6][7]
Aspartate (AspC3)26.527.0[1,6-¹³C₂]glucose infusion[6][7]

Table 3: Extracellular Glutamate Dynamics in Rat Cortex Measured by Microdialysis

Condition¹³C₅-Glutamate Concentration (nM)MethodReference
Basal144 ± 35Infusion of 2.5 µM ¹³C₅-glutamine[8][9]
+ 20 mM MeAIB (Gln transport inhibitor)Reduced by 33%Infusion of 2.5 µM ¹³C₅-glutamine[8][9]
+ 500 µM Riluzole (Gln transport inhibitor)Reduced by 58%Infusion of 2.5 µM ¹³C₅-glutamine[8][9]
+ Tetrodotoxin (TTX)Reduced by 62%Infusion of 2.5 µM ¹³C₅-glutamine[8][9]
Tail Pinch (Stressor)Increased by 155%Infusion of 2.5 µM ¹³C₅-glutamine[8][9]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Tracing Neuronal Glutamate Release

This protocol is adapted from studies using stable isotope-labeled glutamine to trace neuronal glutamate release in the rat brain.[8][9]

Objective: To measure the in vivo release of neuronally derived glutamate by infusing L-Glutamic acid-¹³C₅,¹⁵N precursor, L-Glutamine-¹³C₅,¹⁵N, via a microdialysis probe and quantifying the labeled glutamate in the dialysate using LC-MS/MS.

Materials:

  • L-Glutamine-¹³C₅,¹⁵N

  • Artificial cerebrospinal fluid (aCSF)

  • Microdialysis probes (e.g., 2 mm active membrane)

  • Syringe pump

  • Fraction collector

  • LC-MS/MS system

  • Anesthetized or freely moving rats with stereotaxically implanted guide cannulae

Procedure:

  • Probe Preparation: Dissolve L-Glutamine-¹³C₅,¹⁵N in aCSF to a final concentration of 2.5 µM. Perfuse the microdialysis probe with this solution at a flow rate of 1 µL/min.

  • In Vivo Sampling: Insert the microdialysis probe into the target brain region (e.g., cortex or hippocampus) of the rat.

  • Sample Collection: After a stabilization period (e.g., 2 hours), collect dialysate samples at regular intervals (e.g., every 10-20 minutes) into a fraction collector.

  • Pharmacological Manipulations (Optional): To investigate the regulation of glutamate release, pharmacological agents (e.g., TTX, glutamate transporter inhibitors) can be co-infused through the microdialysis probe.

  • Sample Analysis: Analyze the dialysate samples for the presence of L-Glutamic acid-¹³C₅,¹⁵N and endogenous (¹²C,¹⁴N) glutamate using a validated LC-MS/MS method.

  • Data Analysis: Quantify the concentrations of both labeled and unlabeled glutamate. The concentration of labeled glutamate reflects the rate of neuronal glutamate synthesis from glutamine and its subsequent release.

Protocol 2: Metabolic Flux Analysis in Primary Neuronal Cultures

This protocol provides a general workflow for using L-Glutamic acid-¹³C₅,¹⁵N to study metabolic flux in primary neuronal cultures.

Objective: To trace the metabolic fate of glutamate in primary neurons by incubating the cells with L-Glutamic acid-¹³C₅,¹⁵N and analyzing the isotopic enrichment in downstream metabolites.

Materials:

  • Primary neuronal cell culture

  • Glutamate-free neuronal culture medium

  • L-Glutamic acid-¹³C₅,¹⁵N

  • Ice-cold phosphate-buffered saline (PBS)

  • Metabolite extraction buffer (e.g., 80% methanol)

  • GC-MS or LC-MS/MS system

Procedure:

  • Cell Culture: Plate primary neurons and culture them until they reach the desired maturity.

  • Labeling: Replace the standard culture medium with glutamate-free medium supplemented with L-Glutamic acid-¹³C₅,¹⁵N at a physiological concentration (e.g., 100-500 µM).

  • Incubation: Incubate the cells for a defined period (e.g., 1, 4, 8, 24 hours) to allow for the incorporation of the labeled glutamate into metabolic pathways.

  • Metabolite Extraction:

    • Aspirate the labeling medium.

    • Quickly wash the cells twice with ice-cold PBS.

    • Add ice-cold 80% methanol (B129727) to the cells to quench metabolism and extract metabolites.

    • Scrape the cells and collect the cell lysate.

    • Centrifuge the lysate to pellet cell debris.

  • Sample Preparation for MS:

    • Dry the supernatant containing the metabolites under a stream of nitrogen or using a vacuum concentrator.

    • For GC-MS analysis, derivatize the dried metabolites to make them volatile.

    • For LC-MS analysis, reconstitute the dried metabolites in a suitable solvent.

  • Mass Spectrometry Analysis: Analyze the samples to determine the mass isotopologue distribution of key metabolites (e.g., TCA cycle intermediates, other amino acids).

  • Data Analysis: Use the mass isotopologue distribution data to calculate the relative or absolute fluxes through different metabolic pathways.

Visualizations

Glutamate_Glutamine_Cycle cluster_neuron Neuron cluster_astrocyte Astrocyte Glutamate_N Glutamate (¹³C₅,¹⁵N) Vesicle Synaptic Vesicle Glutamate_N->Vesicle VGLUT aKG_N α-Ketoglutarate Glutamate_N->aKG_N TCA Cycle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release Glutamine_N Glutamine Glutamine_N->Glutamate_N Glutaminase Glutamate_A Glutamate Glutamine_A Glutamine Glutamate_A->Glutamine_A Glutamine Synthetase aKG_A α-Ketoglutarate Glutamate_A->aKG_A TCA Cycle Glutamine_A->SynapticCleft SNAT3/5 SynapticCleft->Glutamine_N SNAT1/2 SynapticCleft->Glutamate_A EAAT1/2

Caption: The Glutamate-Glutamine Cycle between Neurons and Astrocytes.

Experimental_Workflow_Microdialysis cluster_animal In Vivo Experiment cluster_analysis Sample Analysis Animal Anesthetized/Freely Moving Rat Probe Microdialysis Probe Insertion (Target Brain Region) Animal->Probe Infusion Infusion of L-Glutamine-¹³C₅,¹⁵N in aCSF Probe->Infusion Collection Dialysate Collection Infusion->Collection LCMS LC-MS/MS Analysis Collection->LCMS Quant Quantification of ¹³C₅,¹⁵N-Glutamate and Endogenous Glutamate LCMS->Quant Data Data Interpretation (Neuronal Release Rate) Quant->Data Experimental_Workflow_Cell_Culture cluster_culture Cell Culture Experiment cluster_analysis Sample Analysis Culture Primary Neuronal Culture Labeling Incubation with L-Glutamic acid-¹³C₅,¹⁵N Culture->Labeling Quench Quench Metabolism & Metabolite Extraction Labeling->Quench MS GC-MS or LC-MS/MS Analysis Quench->MS MIDA Mass Isotopologue Distribution Analysis MS->MIDA Flux Metabolic Flux Calculation MIDA->Flux

References

Application Notes and Protocols for L-Glutamic acid-13C5,15N in Cancer Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer cell metabolism is characterized by significant alterations to support rapid proliferation and survival. Glutamine, the most abundant amino acid in plasma, is a critical nutrient for many cancer cells, serving as a key source of carbon and nitrogen for the synthesis of macromolecules and for energy production.[1][2] Stable isotope tracing using L-Glutamic acid-13C5,15N, a non-radioactive labeled form of glutamic acid, is a powerful technique to investigate the metabolic fate of glutamine in cancer cells.[1] This dual-labeled tracer allows for the simultaneous tracking of both the carbon skeleton and the nitrogen atom of glutamic acid as it is metabolized through various pathways, providing a deeper understanding of cancer cell metabolism.[3][4]

These application notes provide detailed protocols and data interpretation guidelines for utilizing this compound in cancer metabolism studies. By tracing the incorporation of 13C and 15N into downstream metabolites using mass spectrometry (MS), researchers can elucidate the activity of key metabolic pathways, identify metabolic vulnerabilities of cancer cells, and evaluate the efficacy of novel therapeutic agents targeting cancer metabolism.[3][5]

Key Metabolic Pathways Traced by this compound

This compound is a powerful tool for dissecting several critical metabolic pathways in cancer cells:

  • Glutaminolysis and the Tricarboxylic Acid (TCA) Cycle: Glutamine is first converted to glutamate, which then enters the TCA cycle as α-ketoglutarate.[6] The 13C5 label allows for the tracing of the carbon backbone through the oxidative TCA cycle, leading to the production of M+4 labeled intermediates like malate (B86768) and fumarate.[7][8] The 15N label can be tracked as it is transferred to other amino acids via transamination reactions.[4]

  • Reductive Carboxylation: Under conditions such as hypoxia or mitochondrial dysfunction, a hallmark of the tumor microenvironment, cancer cells can utilize the reductive carboxylation of glutamine-derived α-ketoglutarate to produce citrate (B86180).[6][7] This pathway is crucial for de novo lipogenesis. Tracing with 13C5-labeled glutamine will result in the production of M+5 citrate.[8]

  • Nitrogen Metabolism and Nucleotide Synthesis: The 15N label from this compound enables the tracking of glutamine-derived nitrogen into the synthesis of other non-essential amino acids and, importantly, into the building blocks of DNA and RNA – purines and pyrimidines.[3][4][9]

Experimental Protocols

In Vitro Labeling of Cultured Cancer Cells

This protocol describes the general procedure for labeling cultured cancer cells with this compound to study metabolic flux.

Materials:

  • Cancer cell line of interest (e.g., human glioblastoma (GBM) cells, pancreatic cancer cells)[3][10]

  • Standard cell culture medium (e.g., DMEM, RPMI-1640)

  • Glutamine-free medium

  • This compound

  • Fetal Bovine Serum (FBS), dialyzed if necessary

  • Phosphate-buffered saline (PBS), ice-cold

  • Extraction solvent: 80% methanol (B129727), pre-chilled to -80°C[3][11]

  • Cell scraper

  • Microcentrifuge tubes

Procedure:

  • Cell Culture: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%). For example, seed 3 × 10^6 U251 glioblastoma cells in a 15 cm dish.[10][12]

  • Isotope Labeling:

    • Aspirate the standard culture medium.

    • Wash the cells once with pre-warmed PBS.

    • Replace the medium with glutamine-free medium supplemented with this compound at a physiological concentration (e.g., 2-4 mM) and other necessary supplements like dialyzed FBS.[3][10]

    • Incubate the cells for a specific duration to allow for the incorporation of the stable isotopes into downstream metabolites. The incubation time can range from a few hours to 24 hours or more, depending on the metabolic pathway and turnover rates of the metabolites of interest.[8][9] A time-course experiment is recommended to determine the optimal labeling time.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled glutamic acid.

    • Immediately add a sufficient volume of pre-chilled 80% methanol to the culture vessel to quench metabolism.[3]

    • Scrape the cells and transfer the cell lysate into a pre-chilled microcentrifuge tube.[11]

    • Vortex the tube vigorously for 1 minute to ensure complete cell lysis.[11]

    • Centrifuge at high speed (e.g., 14,000-16,000 x g) for 15 minutes at 4°C to pellet proteins and cell debris.[5][11]

    • Carefully collect the supernatant containing the polar metabolites into a new tube.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac) or under a stream of nitrogen.[9][11]

    • Store the dried metabolite extracts at -80°C until analysis.[5]

In Vivo Isotope Tracing in Animal Models

This protocol provides a general workflow for in vivo tracing experiments using this compound in mouse models of cancer.

Materials:

  • Tumor-bearing mice

  • This compound sterile solution

  • Anesthesia (e.g., isoflurane)

  • Surgical tools

  • Liquid nitrogen

  • Homogenizer (e.g., bead beater)

  • Extraction solvent: 80% methanol, pre-chilled to -80°C[5]

Procedure:

  • Tracer Administration:

    • Prepare a sterile, isotonic solution of this compound.

    • Administer the tracer to the animal via a suitable route, such as tail vein injection or intraperitoneal injection.[5] The dosage and infusion rate should be optimized based on the animal model and experimental goals.

  • Sample Collection:

    • At predetermined time points after tracer administration, euthanize the animal using an approved method.

    • Rapidly dissect the tissues of interest (e.g., tumor, liver, kidney).[13]

    • Immediately freeze-clamp the tissues in liquid nitrogen to quench metabolic activity. This step is critical to preserve the in vivo metabolic state.[5][13]

    • Store the frozen tissues at -80°C until metabolite extraction.[13]

  • Metabolite Extraction from Tissue:

    • Weigh the frozen tissue.

    • Add a pre-determined volume of ice-cold 80% methanol (e.g., 1 mL per 50 mg of tissue).[11]

    • Homogenize the tissue using a bead beater or other suitable homogenizer until a uniform lysate is obtained.[11]

    • Centrifuge the homogenate at high speed (e.g., 16,000 x g) for 15 minutes at 4°C.[5]

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant and store the extracts at -80°C.

Sample Analysis by Mass Spectrometry

The extracted and dried metabolites are reconstituted in a solvent compatible with the analytical platform, typically liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

LC-MS Analysis:

  • Sample Reconstitution: Reconstitute the dried extracts in a suitable solvent, such as 50% methanol or a solvent compatible with the initial mobile phase of the LC method.[5][9]

  • Chromatographic Separation: Separate the metabolites using a suitable LC column (e.g., reverse-phase or HILIC).

  • Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) or a triple quadrupole mass spectrometer in selected reaction monitoring (SRM) mode.[3][9][14] The instrument will detect the different mass isotopologues of the metabolites, which are molecules of the same compound that differ in their isotopic composition.

GC-MS Analysis:

  • Derivatization: For GC-MS analysis, polar metabolites need to be chemically derivatized to increase their volatility. A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[15]

  • GC Separation and MS Detection: The derivatized sample is injected into the GC, where compounds are separated based on their boiling points. The separated compounds are then ionized and detected by the mass spectrometer.[15]

Data Presentation and Interpretation

The primary output from a stable isotope tracing experiment is the mass isotopologue distribution (MID) for each metabolite of interest. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the metabolite. This data should be corrected for the natural abundance of stable isotopes.

Quantitative Data Summary

The following tables provide an example of how to present quantitative data from an this compound tracing experiment. The values are illustrative and will vary depending on the cell type, experimental conditions, and duration of labeling.

Table 1: Mass Isotopologue Distribution of Key TCA Cycle Intermediates after Labeling with this compound

MetaboliteM+0 (%)M+1 (%)M+2 (%)M+3 (%)M+4 (%)M+5 (%)
Glutamate 5510152540
α-Ketoglutarate 10812182230
Succinate 2015151040 0
Fumarate 251812540 0
Malate 302010535 0
Citrate (Oxidative) 402515515 0
Citrate (Reductive) 401055535

Note: The M+5 enrichment in Glutamate and α-Ketoglutarate reflects the direct incorporation of the 13C5-labeled backbone. The M+4 enrichment in TCA cycle intermediates indicates oxidative metabolism, while the M+5 enrichment in citrate is a signature of reductive carboxylation.[7][8]

Table 2: 15N Enrichment in Key Nitrogen-Containing Metabolites

MetaboliteM+0 (%)M+1 (15N) (%)
Glutamate 1090
Alanine 6040
Aspartate 5050
Proline 7030
UMP (Uridine Monophosphate) 8020

Note: The M+1 enrichment reflects the incorporation of the 15N atom from this compound.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key metabolic pathways traced by this compound and the general experimental workflow.

Glutamine_Metabolism Extracellular Extracellular This compound Intracellular Intracellular This compound Extracellular->Intracellular Glutamate Glutamate-13C5,15N Intracellular->Glutamate GLS AKG α-Ketoglutarate-13C5 Glutamate->AKG GDH/Transaminases Nitrogen_Pathways Nitrogen Donation (15N) Glutamate->Nitrogen_Pathways TCA_Oxidative Oxidative TCA Cycle (M+4 Intermediates) AKG->TCA_Oxidative TCA_Reductive Reductive Carboxylation AKG->TCA_Reductive Citrate Citrate-13C5 TCA_Reductive->Citrate Lipids Lipid Synthesis Citrate->Lipids Amino_Acids Other Amino Acids Nitrogen_Pathways->Amino_Acids Nucleotides Nucleotide Synthesis Nitrogen_Pathways->Nucleotides

Caption: Metabolic fate of this compound in cancer cells.

Experimental_Workflow Start Start: Cancer Cell Culture / Animal Model Labeling Isotope Labeling with This compound Start->Labeling Quenching Metabolism Quenching & Sample Collection Labeling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS or GC-MS Analysis Extraction->Analysis Data_Processing Data Processing & Isotopologue Analysis Analysis->Data_Processing Interpretation Metabolic Flux Interpretation Data_Processing->Interpretation

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Glutamic Acid-¹³C₅,¹⁵N Concentration for Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of L-Glutamic acid-¹³C₅,¹⁵N in their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of L-Glutamic acid-¹³C₅,¹⁵N?

A1: L-Glutamic acid-¹³C₅,¹⁵N is a stable isotope-labeled compound primarily used as a tracer in metabolic flux analysis to investigate the pathways of glutamic acid and related metabolites.[1] It is extensively used in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) based metabolomics to probe the structure, dynamics, and binding of biological macromolecules.[2] Additionally, it serves as an internal standard for the quantitative analysis of L-Glutamic acid in various biological samples.[1]

Q2: What is the recommended concentration of L-Glutamic acid-¹³C₅,¹⁵N for cell culture experiments?

A2: The optimal concentration is cell-line dependent and should be determined empirically. However, a general starting point is to match the concentration of L-glutamine in your standard culture medium, which typically ranges from 2 mM to 4 mM.[3] For specific media, common concentrations are 2.5 mM for DMEM/F12 and 4 mM for DMEM, GMEM, and IMDM. A dose-response experiment is recommended to find the ideal concentration for your specific cell line and experimental goals.[3]

Q3: How should I prepare and store L-Glutamic acid-¹³C₅,¹⁵N solutions?

A3: It is recommended to prepare a concentrated stock solution (e.g., 200 mM) in sterile water or saline.[3] This stock solution should be sterilized by passing it through a 0.22 µm filter, aliquoted into single-use volumes, and stored at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[3][4] Avoid repeated freeze-thaw cycles. The powder form should be stored at room temperature, protected from light and moisture.[2][5]

Q4: Is L-Glutamic acid-¹³C₅,¹⁵N toxic to cells?

A4: While L-Glutamic acid is a key metabolite, high concentrations can be excitotoxic to certain cell types, particularly neurons, leading to decreased cell viability.[6] It's crucial to determine the optimal, non-toxic concentration for your specific cell line through a dose-response experiment.[3] Cell viability can be assessed using assays like Trypan Blue exclusion or MTT assays.

Troubleshooting Guides

Problem 1: Low Cell Viability or Slow Growth After Switching to Labeled Medium

  • Q: My cells are showing decreased viability and slower growth after I switched them to the medium containing L-Glutamic acid-¹³C₅,¹⁵N. What could be the cause?

    • A: This is a common issue that can stem from several factors:

      • Adaptation Stress: A sudden change in media formulation can be stressful for cells. It is advisable to gradually adapt the cells to the new medium.[3]

      • Suboptimal Concentration: The concentration of L-Glutamic acid-¹³C₅,¹⁵N may be too high, leading to cytotoxicity, or too low, causing nutrient deprivation.[3][6] Perform a dose-response experiment to identify the optimal concentration for your cell line.

      • Ammonia Toxicity: L-glutamine, a related compound, is unstable in liquid media and can degrade into ammonia, which is toxic to cells.[3] Although L-Glutamic acid is more stable, preparing fresh media immediately before use is a good practice.

      • Mycoplasma Contamination: This common contamination can affect cell health and growth. Regularly test your cultures for mycoplasma.[3]

Problem 2: Low Isotopic Enrichment in Downstream Metabolites

  • Q: My mass spectrometry results show low incorporation of the ¹³C and ¹⁵N labels into downstream metabolites. What went wrong?

    • A: Low isotopic enrichment can be due to several factors:

      • Presence of Unlabeled Glutamic Acid/Glutamine: Your basal medium or serum may contain unlabeled L-Glutamic acid or L-glutamine, which competes with the labeled tracer and dilutes the isotopic enrichment.[3] Use a glutamic acid/glutamine-free basal medium and dialyzed fetal bovine serum (dFBS) to minimize this effect.

      • Incorrect Incubation Time: The labeling duration may be too short for significant incorporation into downstream metabolites. An incubation time of 8 hours is a common starting point, but this may need optimization.[7]

      • Suboptimal Cell Density: If the cell density is too low, the total amount of labeled metabolite might be below the detection limit of your instrument. Conversely, if the density is too high, the tracer may be rapidly depleted.[3]

      • Metabolic Scrambling: In some cases, metabolic pathways can cause the isotopes to be distributed among various metabolites in unexpected ways, which can dilute the signal in your target metabolite.[8]

Problem 3: Artifacts in LC-MS/MS Analysis

  • Q: I am observing unexpected peaks or inaccurate quantification in my LC-MS/MS results. What could be the cause?

    • A: A known issue in the analysis of glutamine and glutamic acid is their in-source cyclization to pyroglutamic acid (pGlu) within the mass spectrometer.[9][10] This can lead to an underestimation of glutamic acid and an overestimation of pGlu.[10]

      • Mitigation Strategies:

        • Use chromatographic conditions that effectively separate glutamic acid, glutamine, and pGlu.[9]

        • Optimize the fragmentor voltage of the mass spectrometer to minimize in-source conversion.[10]

        • Utilize isotopic internal standards, such as L-Glutamic acid-¹³C₅,¹⁵N, to correct for this artifact during data analysis.[9]

Data Presentation

Table 1: Recommended Starting Concentrations for L-Glutamic Acid-¹³C₅,¹⁵N in Cell Culture

Media TypeRecommended Starting Concentration (mM)Reference(s)
DMEM, GMEM, IMDM4.0
DMEM/F12 Nutrient Mixture2.5
Ames' Medium0.5
MCDB Media 13110.0
General Cell Culture2.0 - 4.0[3]

Table 2: Expected Mass Shifts for Key Metabolites Labeled with L-Glutamic Acid-¹³C₅,¹⁵N

MetaboliteIsotopologueExpected Mass Shift (M+)
Glutamic AcidM+6+6
α-KetoglutarateM+5+5
SuccinateM+4+4
FumarateM+4+4
MalateM+4+4
AspartateM+4+4
CitrateM+4 or M+5+4 or +5
ProlineM+5+5
GlutathioneM+5+5

Experimental Protocols

Protocol 1: Preparation of a 200 mM L-Glutamic Acid-¹³C₅,¹⁵N Stock Solution

  • Calculation: Determine the required mass of L-Glutamic acid-¹³C₅,¹⁵N powder. The molecular weight is approximately 153.09 g/mol .[2] For 10 mL of a 200 mM solution, weigh out 306.18 mg.

  • Dissolution: In a sterile biological safety cabinet, dissolve the powder in 9 mL of sterile, cell culture-grade water or 0.85% saline.[3] Mix gently until fully dissolved. Warming to 37°C can aid dissolution.[4]

  • Volume Adjustment: Adjust the final volume to 10 mL with the sterile solvent.

  • Sterilization: Filter the solution through a sterile 0.22 µm syringe filter into a sterile container.[3]

  • Aliquoting and Storage: Dispense the sterile stock solution into single-use sterile tubes. Store immediately at -20°C for short-term use or -80°C for long-term storage.[3][4]

Protocol 2: Stable Isotope Labeling of Adherent Cells

  • Cell Seeding: Seed cells in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.

  • Medium Preparation: Prepare the labeling medium using glutamic acid/glutamine-free basal medium supplemented with dialyzed fetal bovine serum (dFBS) and other necessary components.[3]

  • Tracer Addition: Just before use, add the L-Glutamic acid-¹³C₅,¹⁵N stock solution to the prepared medium to achieve the desired final concentration (e.g., 4 mM).[3]

  • Labeling: When cells reach the desired confluency, aspirate the existing medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.

  • Incubation: Incubate the cells for the desired labeling period (e.g., 8-24 hours) under standard cell culture conditions (37°C, 5% CO₂).

  • Metabolite Extraction: After incubation, aspirate the labeling medium and wash the cell monolayer with ice-cold saline. Quench metabolism and extract metabolites by adding ice-cold 80% methanol.[7]

  • Sample Collection: Scrape the cells and collect the cell extract into a microcentrifuge tube. Vortex and centrifuge at high speed to pellet proteins and cell debris.[7]

  • Sample Analysis: The supernatant containing the extracted metabolites can then be dried and reconstituted in a suitable solvent for LC-MS/MS or NMR analysis.[7]

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare L-Glutamic acid- ¹³C₅,¹⁵N Stock Solution add_tracer Add Tracer to Medium prep_stock->add_tracer prep_media Prepare Labeling Medium (Glutamine-free + dFBS) prep_media->add_tracer seed_cells Seed Cells label_cells Incubate and Label Cells seed_cells->label_cells add_tracer->label_cells extract Quench and Extract Metabolites label_cells->extract sample_prep Prepare Samples for Analysis extract->sample_prep lcms_nmr LC-MS/MS or NMR Analysis sample_prep->lcms_nmr data_analysis Data Processing and Metabolic Flux Analysis lcms_nmr->data_analysis

Caption: General workflow for a stable isotope tracing experiment.

Troubleshooting_Workflow start Low Isotopic Enrichment Observed check_media Check for Unlabeled Glutamate/ Glutamine in Media/Serum start->check_media use_dialyzed Action: Use Glutamate-free medium and dialyzed serum check_media->use_dialyzed Yes check_time Is Incubation Time Sufficient? check_media->check_time No use_dialyzed->check_time optimize_time Action: Perform a time-course experiment check_time->optimize_time No check_density Is Cell Density Optimal? check_time->check_density Yes optimize_time->check_density optimize_density Action: Optimize cell seeding density check_density->optimize_density No end Re-run Experiment check_density->end Yes optimize_density->end

Caption: Troubleshooting workflow for low isotopic enrichment.

Metabolic_Pathway Metabolic Fate of L-Glutamic Acid-¹³C₅,¹⁵N glutamate L-Glutamic Acid-¹³C₅,¹⁵N (M+6) akg α-Ketoglutarate-¹³C₅ (M+5) glutamate->akg Glutamate Dehydrogenase/ Transaminase proline Proline-¹³C₅ (M+5) glutamate->proline succinyl_coa Succinyl-CoA-¹³C₄ akg->succinyl_coa TCA Cycle succinate Succinate-¹³C₄ (M+4) succinyl_coa->succinate fumarate Fumarate-¹³C₄ (M+4) succinate->fumarate malate Malate-¹³C₄ (M+4) fumarate->malate oaa Oxaloacetate-¹³C₄ malate->oaa citrate Citrate-¹³C₄ oaa->citrate aspartate Aspartate-¹³C₄,¹⁵N (M+5) oaa->aspartate Transaminase

Caption: Metabolic fate of L-Glutamic acid-¹³C₅,¹⁵N.

References

Technical Support Center: L-Glutamic acid-13C5,15N Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges associated with the poor recovery of L-Glutamic acid-13C5,15N during analytical experiments.

Troubleshooting Guides & FAQs

This section is designed to directly address specific issues you may encounter.

Question 1: I am observing low signal intensity or poor recovery for this compound. What are the potential causes?

Poor recovery of this compound can stem from issues in sample preparation, chromatographic separation, or mass spectrometric detection. Here are the common culprits:

  • Sample Preparation:

    • Inefficient Extraction: L-Glutamic acid is highly polar, and its extraction from complex biological matrices can be challenging. The chosen extraction solvent may not be optimal.

    • Degradation during Hydrolysis: If you are analyzing protein-bound glutamic acid, the acid hydrolysis step required to free the amino acid can lead to its degradation.[1]

    • Analyte Loss during Cleanup: Solid-phase extraction (SPE) or other cleanup steps might not be optimized, leading to the loss of the analyte.

  • Chromatography:

    • Poor Retention: Due to its hydrophilic nature, L-Glutamic acid may exhibit poor retention on standard reverse-phase columns.[2][3]

    • Co-elution with Interferences: Your analyte might be co-eluting with other compounds that cause ion suppression in the mass spectrometer.

  • Mass Spectrometry:

    • In-source Cyclization: A significant and often overlooked issue is the cyclization of glutamic acid to pyroglutamic acid (pGlu) within the electrospray ionization (ESI) source of the mass spectrometer.[4][5] This conversion can be substantial, ranging from 33% to almost 100%, and is dependent on instrument settings like the fragmentor voltage.[4][5] This leads to a decreased signal for the intended analyte.

    • Suboptimal MS Parameters: The mass spectrometer source conditions and MRM (Multiple Reaction Monitoring) transitions may not be optimized for this compound.

Question 2: How can I improve the extraction of this compound from my samples?

To enhance extraction efficiency, consider the following:

  • Protein Precipitation: A common and effective method for samples like cell media or plasma is protein precipitation using a cold organic solvent.[2][3][6] A typical procedure involves adding ice-cold acetonitrile (B52724) to the sample, followed by centrifugation to pellet the proteins.[2][3]

  • Solid-Phase Extraction (SPE): For further cleanup, SPE can be employed. A protocol for plasma samples involves a protein precipitation step followed by purification using a C8 SPE cartridge.[6][7]

Question 3: My this compound peak is broad or shows poor shape. How can I improve the chromatography?

Improving the chromatography of this polar analyte is crucial for good recovery and accurate quantification.

  • Use of Ion-Pairing Reagents: The addition of an ion-pairing reagent to the mobile phase can significantly improve peak shape and retention. Heptafluorobutyric acid (HFBA) is a commonly used and effective agent for this purpose.[2][3][4]

  • Column Choice: A C18 column is often used for the separation of glutamic acid.[2][3][6]

  • Gradient Optimization: Ensure your gradient elution is optimized to provide good separation from other matrix components.

Question 4: I suspect in-source cyclization is affecting my results. How can I mitigate this?

Addressing in-source cyclization is critical for accurate quantification of glutamic acid.

  • Chromatographic Separation: Develop a chromatographic method that can separate L-Glutamic acid from pyroglutamic acid.[4][5] This allows you to distinguish between the pGlu that was endogenously present in your sample and the pGlu formed in the ion source.

  • Optimization of MS Source Conditions: The extent of cyclization is dependent on the fragmentor voltage.[4][5] You may need to optimize this parameter to minimize the conversion of glutamic acid to pGlu.

  • Use of an Isotopic Internal Standard: The most effective way to correct for in-source cyclization is to use a stable isotope-labeled internal standard, such as the this compound you are already working with.[4][5][8] The internal standard will undergo cyclization at the same rate as the unlabeled analyte, allowing for accurate correction during data analysis.

Question 5: What are the recommended MRM transitions for this compound?

For this compound, a previously reported and optimized MRM transition is 154.1 > 89.1.[4][5]

Experimental Protocols

Below are detailed methodologies for key experiments related to the analysis of L-Glutamic acid.

Protocol 1: Sample Preparation for L-Glutamic Acid Analysis in Cell Media

This protocol is adapted from a method for the analysis of underivatized amino acids in cell media.[2][3]

  • Sample Collection: Collect 100 µL of cell media.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile to the sample.

  • Centrifugation: Vortex the mixture and then centrifuge to pellet the precipitated proteins.

  • Dilution: Take 100 µL of the supernatant and dilute it 100-fold with water.

  • Analysis: The diluted sample is now ready for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for Underivatized L-Glutamic Acid

This method utilizes an ion-pairing reagent for improved chromatographic performance.[2][3][4]

Parameter Condition
LC System Agilent 1290 Infinity UHPLC System or equivalent
Column Agilent ZORBAX SB-C18, 3.0 x 50 mm, 1.8 µm
Column Temperature 25 °C
Autosampler Temperature 4 °C
Injection Volume 1 µL
Mobile Phase A 0.5% formic acid and 0.3% HFBA in water
Mobile Phase B 0.5% formic acid and 0.3% HFBA in acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-5 min: 0-5% B; 5-6 min: hold at 90% B; 6-9 min: re-equilibrate at 0% B
MS System Agilent 6460 Triple Quadrupole LC/MS or equivalent
Ionization Mode Positive Electrospray Ionization (ESI)
Mass Spectrometry Parameters
Parameter Setting
Gas Temperature 300 °C
Drying Gas Flow 7 L/min
Nebulizer Pressure 50 psi
Sheath Gas Temperature 325 °C
Sheath Gas Flow 10 L/min
Capillary Voltage 3750 V
MRM Transitions and Optimized Parameters
Compound Precursor Ion (m/z) Product Ion (m/z) Fragmentor Voltage (V) Collision Energy (V)
L-Glutamic acid148.184.18010
This compound 154.1 89.1 80 10

Note: These are starting parameters and may require further optimization on your specific instrument.[4][5]

Visualizations

Troubleshooting Workflow for Poor Recovery

Troubleshooting_Workflow Start Start: Poor Recovery of This compound Check_Sample_Prep Step 1: Review Sample Preparation Start->Check_Sample_Prep Extraction_Issue Sub-Optimal Extraction? Check_Sample_Prep->Extraction_Issue Check_Chromatography Step 2: Evaluate Chromatography Retention_Issue Poor Retention/Peak Shape? Check_Chromatography->Retention_Issue Check_MS Step 3: Investigate Mass Spectrometry InSource_Cyclization In-Source Cyclization? Check_MS->InSource_Cyclization Degradation_Issue Potential Degradation? Extraction_Issue->Degradation_Issue No Optimize_Extraction Action: Optimize Extraction Protocol (e.g., protein precipitation) Extraction_Issue->Optimize_Extraction Yes Degradation_Issue->Check_Chromatography No Modify_Hydrolysis Action: Modify Hydrolysis Conditions Degradation_Issue->Modify_Hydrolysis Yes Retention_Issue->Check_MS No Use_Ion_Pairing Action: Use Ion-Pairing Reagent (HFBA) Retention_Issue->Use_Ion_Pairing Yes Optimize_MS Action: Optimize MS Parameters (e.g., Fragmentor Voltage) InSource_Cyclization->Optimize_MS Yes End End: Improved Recovery InSource_Cyclization->End No/Resolved Optimize_Extraction->Check_Chromatography Modify_Hydrolysis->Check_Chromatography Use_Ion_Pairing->Check_MS Separate_pGlu Action: Chromatographically Separate from pGlu Optimize_MS->Separate_pGlu Separate_pGlu->End Analytical_Challenges Analyte L-Glutamic Acid (Highly Hydrophilic) Poor_Retention Poor Chromatographic Retention Analyte->Poor_Retention leads to InSource_Cyclization In-Source Cyclization to pGlu Analyte->InSource_Cyclization is prone to Ion_Suppression Ion Suppression Poor_Retention->Ion_Suppression can cause Poor_Recovery Poor Recovery/ Low Signal Poor_Retention->Poor_Recovery Ion_Suppression->Poor_Recovery InSource_Cyclization->Poor_Recovery directly causes

References

Technical Support Center: Minimizing Isotopic Scrambling with L-Glutamic acid-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to isotopic scrambling when using L-Glutamic acid-¹³C₅,¹⁵N in metabolic labeling experiments. Our goal is to help you ensure the integrity of your data for accurate metabolic flux analysis.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling and why is it a problem with L-Glutamic acid-¹³C₅,¹⁵N?

Q2: What are the primary causes of isotopic scrambling in cell culture experiments?

A2: The main drivers of isotopic scrambling include:

  • Metabolic Interconversion: Glutamate (B1630785) is a key node in metabolism, readily converting to other molecules like α-ketoglutarate, glutamine, and proline. During these conversions, the ¹³C and ¹⁵N labels can be transferred or rearranged.[1][3]

  • Reversible Enzymatic Reactions: Many enzymatic reactions in central carbon and nitrogen metabolism are bidirectional.[2] This reversibility can shuffle the isotopic labels among various connected metabolite pools, complicating analysis.[3]

  • Inadequate Quenching: If metabolic activity is not halted instantly and completely during sample harvesting, enzymes will continue to function, leading to significant scrambling artifacts.[1][4]

  • Symmetrical Intermediates: Molecules like succinate (B1194679) and fumarate (B1241708) in the TCA cycle are symmetrical, which can lead to the randomization of ¹³C labels originating from glutamate.[1]

Q3: How can I detect if isotopic scrambling is occurring in my experiment?

A3: Detecting scrambling requires careful analysis of your mass spectrometry (MS) or nuclear magnetic resonance (NMR) data. Key indicators include:

  • Unexpected Labeling Patterns: The appearance of ¹³C or ¹⁵N in metabolites that are not directly downstream of glutamate metabolism.

  • Fragment Analysis: Scrutinizing the mass spectra of metabolites to see if the isotopic labels are in unexpected positions within the molecule's carbon skeleton or functional groups.

  • Isotopologue Distribution: A distribution of mass isotopologues that deviates from what is predicted by known metabolic pathways.

Q4: Can my choice of cell line and culture conditions affect the degree of scrambling?

A4: Absolutely. Different cell lines have distinct metabolic phenotypes, which can influence the extent of scrambling. Additionally, culture conditions such as the composition of the growth media, cell density, and the duration of the labeling experiment can all impact metabolic fluxes and, consequently, the degree of isotopic scrambling.[5] It is advisable to use dialyzed fetal bovine serum (FBS) to minimize the presence of unlabeled amino acids.[6]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: High levels of ¹³C and/or ¹⁵N enrichment in amino acids other than glutamate, such as proline or aspartate.

  • Problem: You are observing significant transfer of your isotopic labels from L-Glutamic acid-¹³C₅,¹⁵N to other amino acid pools.

  • Possible Cause: This is a classic case of metabolic scrambling due to the interconnectedness of amino acid biosynthesis pathways. Glutamate is a direct precursor for proline and can be converted to aspartate through transamination reactions.[3]

  • Solution:

    • Optimize Labeling Time: Conduct a time-course experiment to identify the shortest labeling duration that provides sufficient enrichment in your pathways of interest while minimizing the time for extensive scrambling to occur.[6]

    • Media Composition: If not already in use, switch to a custom medium that lacks unlabeled amino acids that are being affected by scrambling. Supplementing the medium with an excess of unlabeled proline can sometimes suppress the metabolic conversion of labeled arginine to proline, a similar and well-documented issue in SILAC experiments.[5][7]

    • Use Enzyme Inhibitors: In some specific cases, it may be possible to use inhibitors for key enzymes involved in the scrambling pathways, although this can have other unintended effects on cell metabolism.

Issue 2: Inconsistent labeling patterns between biological replicates.

  • Problem: You are observing high variability in the isotopic enrichment of key metabolites across your replicate samples.

  • Possible Cause: This issue often points to inconsistencies in the experimental procedure, particularly during sample quenching and extraction.[8] Even minor variations in the timing or temperature of these steps can lead to significant differences in metabolic profiles.[4]

  • Solution:

    • Standardize Quenching: Implement a rapid and highly standardized quenching protocol. For adherent cells, aspirate the media and immediately add liquid nitrogen to flash-freeze the entire plate.[1] Alternatively, use a pre-chilled quenching solution like 80% methanol (B129727) at -80°C.[2][8] For suspension cells, fast filtration followed by immediate immersion of the filter in a cold quenching solution is recommended over slower centrifugation methods.[4]

    • Work Quickly and on Ice: Once quenched, keep the samples on dry ice or at -80°C throughout the extraction process to prevent any residual enzymatic activity.[8]

    • Consistent Cell Culture: Ensure that all replicates are seeded at the same density and harvested at the same stage of growth (e.g., mid-log phase) to minimize metabolic variations.

Quantitative Data Summary

The degree of isotopic scrambling can be highly variable. The table below provides a hypothetical example of how to present quantitative data on scrambling from L-Glutamic acid-¹³C₅,¹⁵N to other amino acids under different experimental conditions.

Experimental Condition% ¹³C Enrichment in Proline% ¹⁵N Enrichment in Aspartate
Standard Medium, 24h Labeling35%25%
Proline-supplemented Medium, 24h Labeling15%26%
Standard Medium, 6h Labeling12%8%

This is example data and will vary based on the cell line and specific experimental setup.

Key Experimental Protocols

Protocol: Rapid Quenching and Metabolite Extraction from Adherent Mammalian Cells

This protocol is designed to rapidly halt all metabolic activity to prevent isotopic scrambling during sample preparation.[1]

Materials:

  • Liquid Nitrogen

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Pre-chilled (-80°C) extraction solvent: 80% Methanol / 20% Water

  • Pre-chilled cell scraper

Procedure:

  • Media Removal: Quickly aspirate the culture medium from the dish.

  • Washing: Immediately wash the cells with an appropriate volume of ice-cold PBS. This step should be performed in under 10 seconds to minimize metabolic changes.

  • Quenching: Aspirate the PBS and immediately place the culture dish on a level surface. Add liquid nitrogen directly to the dish to flash-freeze the cells and halt all metabolic activity.[1]

  • Metabolite Extraction: a. Transfer the frozen cell dish to a pre-chilled container on dry ice. b. Add the pre-chilled (-80°C) 80% methanol/water extraction solvent to the dish. c. Use a pre-chilled cell scraper to scrape the frozen cell lysate into the extraction solvent. d. Transfer the cell lysate and extraction solvent mixture to a pre-chilled tube.

  • Cell Lysis and Protein Precipitation: a. Vortex the tube vigorously for 1 minute to ensure complete cell lysis. b. Incubate the tube at -20°C for at least 30 minutes to precipitate proteins.

  • Centrifugation: Centrifuge the tube at high speed (>14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube for subsequent analysis by LC-MS or GC-MS.

Visualizations

Below are diagrams to help visualize key concepts related to isotopic scrambling and experimental best practices.

cluster_0 Metabolic Fates of L-Glutamic acid-¹³C₅,¹⁵N Glutamic_Acid L-Glutamic acid-¹³C₅,¹⁵N aKG α-Ketoglutarate-¹³C₅ Glutamic_Acid->aKG Deamination Proline Proline-¹³C₅,¹⁵N Glutamic_Acid->Proline Biosynthesis Aspartate Aspartate-¹⁵N Glutamic_Acid->Aspartate Transamination Glutamine Glutamine-¹³C₅,¹⁵N₂ Glutamic_Acid->Glutamine Glutamine Synthetase aKG->Glutamic_Acid Transamination TCA TCA Cycle (Label Scrambling via Succinate/Fumarate-¹³C₄) aKG->TCA Other_AAs Other Amino Acids (via Transamination) Aspartate->Other_AAs

Caption: Key metabolic pathways of L-Glutamic acid leading to potential isotopic scrambling.

cluster_1 Recommended Experimental Workflow Start Start: ¹³C₅,¹⁵N-Glutamic Acid Labeling Quench Rapid Quenching (e.g., Liquid Nitrogen) Start->Quench Extract Metabolite Extraction (-80°C 80% Methanol) Quench->Extract Separate Phase Separation & Protein Precipitation Extract->Separate Analyze LC-MS/MS or NMR Analysis Separate->Analyze Data Data Analysis: Check for Scrambling Analyze->Data End End: Accurate Flux Calculation Data->End

Caption: Workflow to minimize isotopic scrambling during sample preparation and analysis.

References

Technical Support Center: L-Glutamic Acid-¹³C₅,¹⁵N Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects in the quantification of L-Glutamic acid-¹³C₅,¹⁵N.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS/MS analysis?

A1: The "matrix" refers to all components within a sample excluding the analyte of interest, such as proteins, salts, lipids, and other endogenous compounds.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte (L-Glutamic acid) in the mass spectrometer's ion source.[2] This interference can lead to either a decrease in signal, known as ion suppression, or an increase in signal, known as ion enhancement.[3][4] Both phenomena can significantly compromise the accuracy, precision, and sensitivity of quantitative results.[5][6]

Q2: Why is a stable isotope-labeled internal standard (SIL-IS) like L-Glutamic acid-¹³C₅,¹⁵N crucial for this analysis?

A2: A stable isotope-labeled internal standard is considered the gold standard for compensating for matrix effects.[1][7] L-Glutamic acid-¹³C₅,¹⁵N is chemically almost identical to the endogenous L-Glutamic acid, meaning it exhibits nearly the same behavior during sample extraction, chromatographic separation, and ionization.[7] Because it co-elutes with the analyte, it experiences the same degree of ion suppression or enhancement.[7] By calculating the peak area ratio of the analyte to the SIL-IS, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[7][8]

Q3: How can I quantitatively assess the extent of matrix effects in my experiment?

A3: The most common method is the post-extraction spike analysis.[3][5] This procedure compares the analytical response of an analyte spiked into an extracted blank matrix with the response of the analyte in a neat solvent. The resulting Matrix Factor (MF) is calculated to quantify the impact of the matrix. An MF value of 1 signifies no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 points to ion enhancement.[1]

Q4: What are the primary causes of matrix effects in biological samples?

A4: In biological matrices such as plasma or serum, phospholipids (B1166683) are a major contributor to matrix effects. These molecules are notorious for co-extracting with analytes during common sample preparation methods like protein precipitation and can cause significant ion suppression. Other sources include salts, endogenous metabolites, and proteins that may remain after sample cleanup.[9][10] Compounds with high polarity and basicity are often candidates for causing matrix effects.[5][9]

Q5: What are the most effective strategies to minimize or eliminate matrix effects?

A5: While complete elimination is often not possible, matrix effects can be significantly minimized through several strategies:[5]

  • Optimized Sample Preparation: This is the most effective approach.[11] Techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are generally more effective at removing interfering components than simple Protein Precipitation (PPT).[11] Specialized techniques like HybridSPE-Phospholipid can specifically target the removal of phospholipids.

  • Chromatographic Separation: Improving the separation of the analyte from interfering compounds by adjusting the chromatographic conditions (e.g., gradient, column chemistry, mobile phase) can prevent co-elution and thus reduce matrix effects.[5]

  • Sample Dilution: A simple approach is to dilute the sample, which can reduce the concentration of interfering matrix components.[3][5] However, this is only feasible if the assay has sufficient sensitivity to detect the diluted analyte.[5][11]

Q6: Can L-Glutamic acid or its stable isotope-labeled internal standard degrade during analysis?

A6: Yes, a critical consideration during LC-MS/MS analysis of glutamine and glutamic acid is the potential for in-source cyclization to pyroglutamic acid.[12] This artifact can lead to inaccurate measurements. The use of a stable isotope-labeled internal standard like L-Glutamic acid-¹³C₅,¹⁵N is essential to help correct for this potential transformation, as the standard will undergo the same process.[12][13] Careful optimization of mass spectrometer source conditions is also necessary to minimize this reaction.[12]

Troubleshooting Guides

This guide provides a systematic approach to resolving common issues encountered during the quantification of L-Glutamic acid using L-Glutamic acid-¹³C₅,¹⁵N as an internal standard.

Problem Potential Cause(s) Recommended Solution(s)
Poor Sensitivity / Low Signal Intensity Significant Ion Suppression: High concentration of co-eluting matrix components (e.g., phospholipids) are suppressing the ionization of the analyte and internal standard.1. Improve Sample Cleanup: Switch from Protein Precipitation to a more robust method like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to better remove interferences.[11] Consider phospholipid removal plates. 2. Optimize Chromatography: Modify the LC gradient to better separate the analyte from the suppression zone.[5] A post-column infusion experiment can identify these zones.[3][5] 3. Dilute the Sample: If sensitivity allows, dilute the sample extract to reduce the concentration of matrix components.[3]
High Variability in Results (Poor Precision) Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between different samples or even replicate injections of the same sample.[5] Erratic Elution of Interferences: Buildup of matrix components like phospholipids on the HPLC column can lead to their erratic elution, causing irreproducible results.1. Use a Stable Isotope-Labeled Internal Standard: Ensure L-Glutamic acid-¹³C₅,¹⁵N is used, as it will co-elute and experience the same matrix effects, correcting for variability.[7] 2. Enhance Sample Preparation: Implement a more rigorous and consistent sample cleanup procedure (SPE or LLE) to minimize the variability of matrix components introduced to the system.[6] 3. Column Washing: Incorporate a robust column wash step at the end of each chromatographic run to prevent the buildup of contaminants.
Inaccurate Quantification (Poor Accuracy) Non-Co-eluting Internal Standard: The internal standard is not perfectly co-eluting with the analyte, leading to differential matrix effects.1. Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm they have identical retention times. 2. Adjust Chromatography: If retention times differ, adjust the mobile phase composition or gradient to ensure co-elution.[5]
In-source Cyclization: L-Glutamic acid and its internal standard may be converting to pyroglutamic acid in the ion source at different rates.[12]1. Optimize MS Source Conditions: Methodically adjust source parameters such as temperature and voltages to find conditions that minimize the cyclization reaction.[12]
Matrix Effects Compromise Sensitivity: Even with a SIL-IS, severe ion suppression can reduce the signal to a level where it is no longer reliably quantifiable, affecting accuracy at the lower limits of quantification.[11]1. Re-evaluate Sample Preparation: The primary goal should be to reduce the source of the suppression. Implement more effective cleanup methods (SPE, LLE).[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike Method)

Objective: To quantify the degree of ion suppression or enhancement for L-Glutamic acid in a given biological matrix.

Procedure:

  • Prepare Set A (Analyte in Neat Solution):

    • Take a known volume of your final reconstitution solvent (e.g., mobile phase).

    • Spike with the L-Glutamic acid stock solution to achieve a final concentration that falls in the middle of your calibration curve range.

    • Analyze by LC-MS/MS and record the mean peak area from at least three replicate injections.

  • Prepare Set B (Analyte in Extracted Matrix):

    • Take a known volume of the blank biological matrix (ensure it is free of the analyte).

    • Perform your complete sample extraction procedure.

    • After extraction, spike the resulting extract with the same amount of L-Glutamic acid as in Set A.

    • Analyze by LC-MS/MS and record the mean peak area from at least three replicate injections.

  • Calculate the Matrix Factor (MF):

    • MF = (Mean Peak Area from Set B) / (Mean Peak Area from Set A)

    • Interpretation:

      • MF = 1: No matrix effect

      • MF < 1: Ion Suppression

      • MF > 1: Ion Enhancement

Protocol 2: Sample Preparation via Protein Precipitation (PPT)

Objective: A rapid method for sample cleanup, suitable for high-throughput analysis but more susceptible to matrix effects.[6]

Procedure:

  • Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Add the internal standard (L-Glutamic acid-¹³C₅,¹⁵N) working solution.

  • Add 300-400 µL of cold acetonitrile (B52724) (or other suitable organic solvent) to precipitate the proteins.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume of the mobile phase.

  • Vortex, centrifuge briefly, and inject the supernatant into the LC-MS/MS system.

Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)

Objective: A more selective sample cleanup method to effectively reduce matrix interferences.

Procedure:

  • Select Cartridge: Choose an appropriate SPE cartridge chemistry (e.g., mixed-mode cation exchange) suitable for retaining an amino acid like glutamic acid.

  • Conditioning: Condition the SPE cartridge by passing a solvent (e.g., methanol) through it, as recommended by the manufacturer.

  • Equilibration: Equilibrate the cartridge with a solution that mimics the sample loading conditions (e.g., water or a specific buffer).

  • Sample Loading: Load the pre-treated sample (e.g., plasma diluted with an acidic buffer) onto the cartridge. The internal standard should be added before this step.

  • Washing: Pass a wash solvent through the cartridge to remove weakly bound interfering compounds while retaining the analyte and internal standard. This step is critical for removing matrix components.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate elution solvent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Technique Principle Effectiveness in Reducing Matrix Effects Throughput Notes
Protein Precipitation (PPT) Protein removal by denaturation with an organic solvent.Low to Moderate. Often leaves phospholipids and other small molecules in the extract.High A rapid and simple method, but most prone to significant matrix effects.[6]
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases.Moderate to High. Can effectively remove highly polar (salts) or non-polar (lipids) interferences depending on the solvent system used.[11]Moderate Solvent choice and pH adjustment are critical for good recovery.[11]
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while interferences are washed away.High. Provides cleaner extracts compared to PPT and LLE by selectively isolating the analyte.Low to Moderate Requires more extensive method development but offers superior cleanup.
HybridSPE-Phospholipid Combines protein precipitation with specific removal of phospholipids.Very High. Specifically designed to deplete phospholipids, a major source of matrix effects in plasma/serum.High An excellent choice for bioanalytical methods where phospholipids are a concern.

Visualizations

cluster_source Ion Source cluster_detector Mass Spectrometer Detector analyte Analyte Ions signal_normal Expected Signal analyte->signal_normal Ideal Scenario signal_suppressed Suppressed Signal analyte->signal_suppressed Matrix Effect matrix Matrix Components matrix->analyte Ion Suppression droplet ESI Droplet droplet->analyte Normal Ionization droplet->analyte Ion Suppression start Inaccurate or Imprecise Results Observed check_is Confirm SIL-IS Co-elution start->check_is assess_me Quantify Matrix Effect (Post-Extraction Spike) check_is->assess_me Yes optimize_lc Optimize Chromatographic Separation check_is->optimize_lc No optimize_prep Improve Sample Preparation (e.g., SPE, LLE) assess_me->optimize_prep Significant ME end Accurate & Precise Quantification assess_me->end No Significant ME optimize_prep->optimize_lc dilute Dilute Sample Extract optimize_lc->dilute dilute->end start Start: Pre-treated Sample condition 1. Condition SPE Cartridge (e.g., Methanol) start->condition equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Interferences (e.g., Aqueous Buffer) load->wash elute 5. Elute Analyte + IS (e.g., Organic/Acidic Buffer) wash->elute end Finish: Clean Extract for Analysis elute->end

References

Technical Support Center: L-Glutamic Acid-¹³C₅,¹⁵N Isotope Tracing

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with L-Glutamic acid-¹³C₅,¹⁵N. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental design, sample analysis, and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why is it necessary to correct for natural isotope abundance in my L-Glutamic acid-¹³C₅,¹⁵N tracing experiment?
Q2: What are the basic principles behind the correction for natural isotope abundance?

A2: The correction process computationally removes the contribution of naturally occurring heavy isotopes from the measured mass isotopologue distribution (MID). This is most commonly achieved using a correction matrix method.[2] This matrix is calculated based on the chemical formula of the metabolite (in this case, glutamic acid) and the known natural abundance of each element's isotopes. Essentially, this matrix deconvolutes the raw MID into two components: the part that arises from the isotopic tracer you introduced and the part that comes from natural abundance.

Q3: What software tools are available to perform this correction?

A3: Several software tools are available to automate the correction for natural isotope abundance. Some commonly used options include:

  • IsoCor: A Python-based tool that corrects for natural isotope abundance and tracer impurity. It is user-friendly and can be used for a wide range of tracer elements.[3][4][5]

  • ICT (Isotope Correction Toolbox): A Perl-based tool that can also handle tandem mass spectrometry (MS/MS) data, which is an advantage when dealing with fragment ions.[5][6]

  • IsoCorrectoR: An R-based package that corrects for natural abundance and tracer impurity in MS and MS/MS data and can handle multiple tracer experiments (e.g., ¹³C and ¹⁵N simultaneously).[7][8]

The choice of software often depends on the user's programming preference and the specific requirements of their experimental data.

Q4: What information do I need to provide to the correction software?

A4: To accurately perform the correction, you will typically need to provide the following information to the software:

  • The chemical formula of the metabolite: For L-Glutamic acid, this is C₅H₉NO₄. This is crucial for the software to know how many atoms of each element are present.

  • The measured mass isotopologue distribution (MID): This is your raw data from the mass spectrometer, showing the relative abundances of the different mass isotopologues (M+0, M+1, M+2, etc.).

  • The natural abundance of the isotopes: Most software has default values for the natural abundances of common isotopes.

  • The isotopic purity of your tracer (optional but recommended): If you know the exact isotopic enrichment of your L-Glutamic acid-¹³C₅,¹⁵N tracer (e.g., 99% ¹³C, 99% ¹⁵N), providing this information will improve the accuracy of the correction.

Troubleshooting Guides

Issue 1: After correction, I am seeing negative values for some isotopologues.
  • Possible Cause: This is a common issue that can arise from noisy data, especially for low-abundance isotopologues where the background noise is significant compared to the signal. The correction algorithm, in trying to subtract the natural abundance contribution, can "overshoot" and result in a negative number.

  • Troubleshooting Steps:

    • Check Signal-to-Noise Ratio: Ensure that the peaks used for quantification have a sufficient signal-to-noise ratio. If the signal is too low, the corrected values may be unreliable.

    • Use Iterative Correction Methods: Some software packages offer iterative correction algorithms that can better handle noisy data and avoid generating negative values by adjusting the data to be non-negative at each step.[2]

    • Flatten and Renormalize: A common approach to deal with negative values post-correction is to set them to zero and then renormalize the entire MID so that the sum of all isotopologue fractions equals 100%.[2]

Issue 2: The corrected isotopic enrichment appears to be unexpectedly high or low.
  • Possible Cause 1: Incorrect Tracer Purity: If the actual isotopic purity of your L-Glutamic acid-¹³C₅,¹⁵N is lower than what is assumed by the correction software (or if you did not provide this information), the correction may be inaccurate.

  • Troubleshooting Steps:

    • Verify Tracer Purity: If possible, confirm the isotopic purity of your tracer from the manufacturer's certificate of analysis. Input this value into your correction software.

  • Possible Cause 2: Incomplete Isotopic Steady State: If the cells have not reached an isotopic steady state during the labeling period, the measured enrichment may not reflect the true metabolic flux.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to determine the optimal labeling time required to reach a steady state for glutamic acid and its downstream metabolites.

Issue 3: I am having difficulty correcting data from a dual-labeling experiment (¹³C and ¹⁵N).
  • Possible Cause: Low-resolution mass spectrometry can make it challenging to distinguish between isotopologues with the same nominal mass but different elemental compositions (e.g., a metabolite with one ¹³C vs. one ¹⁵N).

  • Troubleshooting Steps:

    • High-Resolution Mass Spectrometry: Whenever possible, use a high-resolution mass spectrometer (e.g., Orbitrap or FT-ICR-MS) that can resolve these isobaric species.[9][10]

    • Specialized Software: Ensure your correction software is capable of handling multiple tracers simultaneously. Tools like IsoCorrectoR are designed for such experiments.[7][8]

Quantitative Data Summary

Correcting for natural isotope abundance significantly impacts the interpretation of your data. The following table provides a simulated example of raw versus corrected mass isotopologue distribution for glutamic acid in a hypothetical experiment using a ¹³C-labeled tracer.

Mass IsotopologueRaw Abundance (%)Corrected Abundance (%)
M+040.044.5
M+125.022.0
M+215.013.0
M+310.09.5
M+45.06.0
M+55.05.0

Natural Isotope Abundances of Key Elements

ElementIsotopeNatural Abundance (%)
Carbon¹²C~98.9
¹³C~1.1
Nitrogen¹⁴N~99.63
¹⁵N~0.37
Hydrogen¹H~99.985
²H (D)~0.015
Oxygen¹⁶O~99.76
¹⁷O~0.04
¹⁸O~0.2
Sulfur³²S~95.02
³³S~0.75
³⁴S~4.21

Experimental Protocols

Protocol: Sample Preparation and LC-MS/MS Analysis of L-Glutamic Acid-¹³C₅,¹⁵N

This protocol provides a general framework. Optimization may be required for specific cell types or tissues.

  • Cell Culture and Isotope Labeling:

    • Plate cells at a desired density and culture in standard medium.

    • Replace the standard medium with a medium containing a known concentration of L-Glutamic acid-¹³C₅,¹⁵N.

    • Incubate for a predetermined time to allow for tracer incorporation and to reach an isotopic steady state.

  • Metabolite Extraction:

    • Aspirate the labeling medium and wash the cells rapidly with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled extraction solvent (e.g., 80% methanol) to the culture dish.

    • Scrape the cells and transfer the cell lysate into a microcentrifuge tube.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet proteins and cell debris.[4]

    • Carefully transfer the supernatant containing the metabolites to a new tube.

  • Sample Preparation for LC-MS/MS:

    • Dry the metabolite extract using a vacuum concentrator.

    • Reconstitute the dried metabolites in a suitable volume of LC-MS grade water or a solvent compatible with the initial mobile phase of your chromatography.

    • Centrifuge the reconstituted sample to pellet any insoluble material and transfer the supernatant to an autosampler vial.

  • LC-MS/MS Analysis:

    • Analyze the samples using a liquid chromatography system coupled to a tandem mass spectrometer.

    • Use a suitable chromatography column for amino acid analysis (e.g., a HILIC column).

    • Set up the mass spectrometer to acquire data in a way that allows for the quantification of the different mass isotopologues of glutamic acid. This may involve full scan mode or multiple reaction monitoring (MRM) for targeted analysis.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_data_analysis Data Analysis Phase cluster_input Correction Inputs cell_culture 1. Cell Culture & Isotope Labeling (L-Glutamic acid-¹³C₅,¹⁵N) extraction 2. Metabolite Extraction cell_culture->extraction lcms 3. LC-MS/MS Analysis extraction->lcms raw_data 4. Raw Mass Spectra (Mass Isotopologue Distribution) lcms->raw_data correction 5. Natural Isotope Abundance Correction raw_data->correction corrected_data 6. Corrected Isotopologue Data correction->corrected_data flux_analysis 7. Metabolic Flux Analysis corrected_data->flux_analysis formula Chemical Formula (C₅H₉NO₄) formula->correction abundance Natural Isotope Abundances abundance->correction purity Tracer Purity purity->correction

Caption: Experimental workflow for stable isotope tracing and data correction.

glutamate_signaling cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell glutamine Glutamine glutamate_pre Glutamate (B1630785) glutamine->glutamate_pre GLS vesicle Synaptic Vesicle glutamate_pre->vesicle VGLUT glutamate_synapse Glutamate vesicle->glutamate_synapse Release ampa AMPA Receptor glutamate_synapse->ampa nmda NMDA Receptor glutamate_synapse->nmda mg mg glutamate_synapse->mg glutamate_glia Glutamate glutamate_synapse->glutamate_glia EAAT downstream Downstream Signaling (e.g., Ca²⁺ influx, PLC, PKC) ampa->downstream nmda->downstream R mGlu Receptor R->downstream glutamine_glia Glutamine glutamate_glia->glutamine_glia GS glutamine_glia->glutamine Transporter

Caption: Simplified diagram of the glutamate-glutamine cycle and signaling.

References

Technical Support Center: L-Glutamic acid-¹³C₅,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for L-Glutamic acid-¹³C₅,¹⁵N. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of L-Glutamic acid-¹³C₅,¹⁵N in solution and to offer troubleshooting for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for L-Glutamic acid-¹³C₅,¹⁵N solid and in solution?

A1: For the solid (neat) form of L-Glutamic acid-¹³C₅,¹⁵N, it is recommended to store at room temperature, protected from light and moisture.[1] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[2][3]

Q2: What is the primary degradation pathway for L-Glutamic acid-¹³C₅,¹⁵N in aqueous solutions?

A2: The main degradation pathway for L-Glutamic acid in aqueous solution is the intramolecular cyclization to form pyroglutamic acid.[4][5][6] This reaction involves the loss of a water molecule and is significantly influenced by pH and temperature.[4][6]

Q3: How does pH affect the stability of L-Glutamic acid-¹³C₅,¹⁵N in solution?

A3: The stability of L-Glutamic acid is highly pH-dependent. The formation of pyroglutamic acid is accelerated in both acidic (pH 2-3) and alkaline conditions, with the maximum stability observed at a near-neutral pH.[4] For experimental purposes, maintaining a pH below 1 or above 13 can also preserve the compound for short periods.[4]

Q4: How does temperature impact the stability of L-Glutamic acid-¹³C₅,¹⁵N solutions?

A4: Elevated temperatures increase the rate of degradation of L-Glutamic acid to pyroglutamic acid.[4][6] Therefore, it is crucial to store solutions at low temperatures (refrigerated or frozen) and to minimize the time that solutions are kept at room temperature or higher during experiments.

Q5: I am observing inconsistent results in my LC-MS analysis. Could this be related to the stability of L-Glutamic acid-¹³C₅,¹⁵N?

A5: Yes, inconsistent analytical results can be a sign of degradation. The formation of pyroglutamic acid from glutamic acid can occur not only in solution but also in the ion source of the mass spectrometer, leading to variability in quantification. It is important to have a chromatographically resolved method for glutamic acid and pyroglutamic acid to distinguish between in-solution degradation and in-source conversion.

Degradation Profile

The primary degradation product of L-Glutamic acid in solution is pyroglutamic acid . Under more extreme conditions, such as high temperatures, other degradation products can be formed through processes like the Strecker degradation. These can include:

  • α-ketoglutaric acid

  • 4-oxobutyric acid (succinic semialdehyde)

  • Succinic acid

  • Formate

  • Carbon Dioxide

  • Ammonia[7][8]

The presence of reducing agents can suppress the formation of some of these byproducts.[8]

Quantitative Stability Data

The following table summarizes the qualitative stability of L-Glutamic acid at various pH and temperature conditions, with a focus on the formation of pyroglutamic acid. Quantitative half-life data is sparse in the literature for a wide range of conditions, but the trends are well-established.

pH RangeTemperatureStabilityPrimary Degradation ProductReference
< 2Room TempLowPyroglutamic Acid[4]
2 - 4Room TempLowPyroglutamic Acid[4]
4 - 6Room TempModeratePyroglutamic Acid
~6.2Room TempHighMinimal Degradation
7 - 8Room TempModeratePyroglutamic Acid
> 8Room TempLowPyroglutamic Acid
Neutral4°CHighMinimal Degradation[9]
Neutral-20°C / -80°CVery HighNegligible Degradation[2][9]
Neutral> 60°CVery LowPyroglutamic Acid & others[5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Action
Inconsistent analytical results (e.g., LC-MS, NMR) Degradation of L-Glutamic acid-¹³C₅,¹⁵N to pyroglutamic acid in solution.1. Prepare fresh solutions for each experiment. 2. Ensure the pH of your solvent is near neutral for optimal stability. 3. Minimize the time solutions are kept at room temperature.
In-source conversion to pyroglutamic acid during MS analysis.1. Optimize MS source conditions to minimize in-source reactions. 2. Develop an HPLC method that chromatographically separates L-Glutamic acid and pyroglutamic acid.
Loss of signal intensity in stored stock solutions Degradation due to improper storage.1. Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles. 2. Confirm storage at -20°C or -80°C. 3. Check the pH of the storage solvent.
Appearance of unexpected peaks in chromatogram or spectra Formation of degradation products.1. Analyze for the presence of pyroglutamic acid. 2. If working at high temperatures, consider other degradation products like succinate (B1194679) or formate. 3. Run a forced degradation study to identify potential degradants.
Difficulty dissolving L-Glutamic acid-¹³C₅,¹⁵N Low solubility in neutral water.1. Adjust the pH of the solution to be slightly alkaline (e.g., pH 7.4-8.0) to increase solubility.[10] 2. Use gentle warming and sonication to aid dissolution.[3]

Experimental Protocols

Protocol: Stability-Indicating HPLC-UV Method for L-Glutamic Acid and Pyroglutamic Acid

This protocol provides a general framework for a stability-indicating HPLC method. Method optimization and validation are required for specific applications.

1. Materials and Reagents:

  • L-Glutamic acid-¹³C₅,¹⁵N

  • Pyroglutamic acid reference standard

  • HPLC grade water

  • HPLC grade acetonitrile

  • Potassium dihydrogen phosphate (B84403) (KH₂PO₄)

  • Orthophosphoric acid

2. Instrumentation:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

3. Chromatographic Conditions:

  • Mobile Phase A: 25 mM Potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid)

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-15 min: 5% to 20% B

    • 15-20 min: 20% B

    • 20.1-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of L-Glutamic acid-¹³C₅,¹⁵N in the desired solvent (e.g., water, buffer at a specific pH).

  • For stability testing, incubate aliquots of the solution under the desired stress conditions (e.g., different pH, temperature).

  • At specified time points, withdraw a sample, dilute with mobile phase A to an appropriate concentration, and inject into the HPLC system.

5. Analysis:

  • Identify the peaks for L-Glutamic acid and pyroglutamic acid based on the retention times of the reference standards.

  • Quantify the peak areas to determine the concentration of each compound over time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare L-Glutamic acid-¹³C₅,¹⁵N Stock Solution prep_stress Aliquot for Stress Conditions (pH, Temperature) prep_stock->prep_stress incubate Incubate Samples prep_stress->incubate Apply Stress sampling Withdraw Samples at Time Points incubate->sampling Time Course hplc HPLC Analysis sampling->hplc data Data Analysis (Peak Area vs. Time) hplc->data

Caption: Workflow for assessing the stability of L-Glutamic acid-¹³C₅,¹⁵N.

degradation_pathway glutamic_acid L-Glutamic acid-¹³C₅,¹⁵N pyroglutamic_acid Pyroglutamic Acid glutamic_acid->pyroglutamic_acid Cyclization (+H₂O, Temp, pH) other_products Other Degradation Products (e.g., Succinate, Formate) glutamic_acid->other_products High Temp Strecker Degradation

Caption: Primary degradation pathways of L-Glutamic acid in solution.

troubleshooting_logic cluster_solution Solution Factors cluster_analytical Analytical Factors start Inconsistent Results? check_solution Check Solution Preparation & Storage start->check_solution Yes check_analytical Check Analytical Method start->check_analytical Yes end Problem Resolved start->end No ph Is pH optimal? check_solution->ph temp Is temperature controlled? check_solution->temp fresh Are solutions fresh? check_solution->fresh separation Separation of degradants? check_analytical->separation in_source In-source conversion? check_analytical->in_source ph->end temp->end fresh->end separation->end in_source->end

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Quantification of Low Levels of L-Glutamic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of low levels of L-Glutamic acid-13C5,15N.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a stable isotope-labeled (SIL) form of L-Glutamic acid where all five carbon atoms are replaced with Carbon-13 (¹³C) and the nitrogen atom is replaced with Nitrogen-15 (¹⁵N).[1] This labeling makes it heavier than the endogenous, unlabeled L-Glutamic acid. Its primary applications are in metabolic research, particularly in metabolic flux analysis, where it is used as a tracer to follow the metabolic fate of glutamic acid in biological systems.[1] It is also widely used as an internal standard in quantitative mass spectrometry-based assays to improve the accuracy and precision of the measurement of unlabeled L-Glutamic acid by correcting for matrix effects and variations during sample processing.[1][2]

Q2: What are the major challenges in quantifying low levels of this compound?

A2: The primary challenges include:

  • Matrix Effects: Co-eluting endogenous compounds from complex biological matrices can suppress or enhance the ionization of the analyte in the mass spectrometer, leading to inaccurate quantification.

  • In-source Cyclization: L-Glutamic acid can cyclize to form pyroglutamic acid (pGlu) within the ion source of the mass spectrometer, resulting in a loss of the target analyte signal and inaccurate measurements.[3][4]

  • Low Endogenous Levels: In some experimental contexts, the concentration of the labeled compound itself might be very low, requiring highly sensitive analytical methods.

  • Metabolic Scrambling: In tracer studies, the heavy isotopes from this compound can be transferred to other molecules through metabolic pathways, complicating the interpretation of labeling patterns.[5]

  • Chromatographic Resolution: Achieving baseline separation of L-Glutamic acid from its isomers and other closely related compounds can be difficult, which is crucial for accurate quantification.[6]

Q3: Why is an internal standard necessary for the quantification of L-Glutamic acid?

A3: An internal standard (IS) is crucial in quantitative mass spectrometry to account for variations that can occur during sample preparation, injection, and ionization. For L-Glutamic acid analysis, a stable isotope-labeled version like this compound is the ideal IS because it has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during extraction and chromatography and experiences similar matrix effects. By comparing the signal of the analyte to the known concentration of the IS, more accurate and precise quantification can be achieved.

Troubleshooting Guides

This section provides solutions to common problems encountered during the quantification of low levels of this compound.

Issue 1: Poor Sensitivity or No Signal for this compound
Possible Cause Recommended Solution
Suboptimal Mass Spectrometer Settings Optimize MS parameters, including ionization source settings (e.g., capillary voltage, gas flow, temperature) and compound-specific parameters (e.g., precursor/product ion selection, collision energy).[3]
Inefficient Sample Extraction Evaluate and optimize the sample preparation method. For plasma, protein precipitation followed by solid-phase extraction (SPE) can be effective.[7][8] For cell cultures, quenching metabolism with cold solvent and subsequent extraction is critical.[9]
Analyte Degradation L-Glutamic acid can be unstable under certain conditions. Ensure samples are processed and stored at low temperatures to minimize degradation.[7]
Matrix Suppression Dilute the sample to reduce the concentration of interfering matrix components.[10] Improve chromatographic separation to resolve the analyte from co-eluting suppressive compounds.[2]
Issue 2: High Variability and Poor Reproducibility in Quantitative Results
Possible Cause Recommended Solution
Inconsistent Sample Preparation Standardize all sample preparation steps, including volumes, incubation times, and temperatures. Use automated liquid handlers if available to improve precision.
Variable Matrix Effects Use a stable isotope-labeled internal standard (like this compound if you are quantifying the unlabeled form, or another suitable SIL-IS if you are quantifying this compound as a tracer).[2] Ensure the IS is added at the earliest possible stage of sample preparation.
In-source Cyclization to Pyroglutamic Acid Optimize the fragmentor voltage and other ion source parameters to minimize the conversion of glutamic acid to pyroglutamic acid.[3][4] Develop a chromatographic method that separates L-Glutamic acid from pyroglutamic acid to allow for accurate quantification of the intended analyte.[3][4]
Instrument Contamination Implement a rigorous cleaning protocol for the LC and MS systems. Run blank injections between samples to check for carryover.
Issue 3: Inaccurate Quantification and Deviation from Expected Concentrations
Possible Cause Recommended Solution
Non-linearity of Calibration Curve Ensure the calibration curve covers the expected concentration range of the analyte. Use a sufficient number of calibration points and an appropriate regression model. Prepare matrix-matched calibrators to compensate for matrix effects.[11]
Isotopic Impurity of the Internal Standard Verify the chemical and isotopic purity of the this compound standard, as unlabeled impurities can lead to artificially high measurements of the endogenous analyte.
Metabolic Conversion (in tracer studies) Be aware of potential metabolic scrambling where the heavy isotopes are incorporated into other metabolites. This requires careful interpretation of the mass isotopologue distribution and may necessitate more complex metabolic flux models.
Incorrect Internal Standard Concentration Accurately prepare and verify the concentration of the internal standard stock solution.

Experimental Protocols

Protocol 1: Sample Preparation from Cell Culture for LC-MS/MS Analysis

This protocol is designed for the extraction of intracellular metabolites from cultured cells labeled with this compound.[7][9]

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (LC-MS grade), chilled to -80°C

  • Water (LC-MS grade), ice-cold

  • Cell scraper

  • Centrifuge capable of operating at 4°C and high speeds (e.g., 18,000 x g)

Procedure:

  • Isotope Labeling: Replace the standard culture medium with a medium containing this compound at the desired concentration and incubate for a specific duration to allow for cellular uptake and metabolism.[9]

  • Metabolism Quenching and Cell Washing: Aspirate the labeling medium. Rapidly wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled compound.[9]

  • Metabolite Extraction: Add a sufficient volume of -80°C 80% methanol to the cells. Scrape the cells using a cell scraper and transfer the cell suspension into a microcentrifuge tube.[9]

  • Protein and Debris Removal: Vortex the cell lysate vigorously for 1 minute. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet proteins and cell debris.[7]

  • Supernatant Collection and Drying: Carefully transfer the supernatant containing the metabolites to a new microcentrifuge tube. Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

  • Reconstitution: Reconstitute the dried metabolites in a suitable volume (e.g., 50-100 µL) of LC-MS grade water or a solvent compatible with the initial LC mobile phase. Vortex briefly and centrifuge to pellet any insoluble material before transferring the supernatant to an autosampler vial for LC-MS analysis.[7]

Protocol 2: LC-MS/MS Analysis of L-Glutamic Acid

This is a general LC-MS/MS method that can be adapted for the analysis of L-Glutamic acid.[6]

Liquid Chromatography:

  • Column: Zorbax SB-C18 Rapid Resolution HT column (3.0 x 50 mm, 1.8 µm) or similar reversed-phase column.

  • Mobile Phase A: 0.5% formic acid and 0.3% heptafluorobutyric acid (HFBA) in water.

  • Mobile Phase B: 0.5% formic acid and 0.3% HFBA in acetonitrile.

  • Gradient: A suitable gradient from a low to a high percentage of mobile phase B to achieve separation. For example, 0% to 5% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 1-5 µL.

Mass Spectrometry (Triple Quadrupole):

  • Ionization Mode: Positive Electrospray Ionization (ESI).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • L-Glutamic acid: m/z 148.1 → 84.1

    • This compound: m/z 154.1 → 89.1[3][4]

  • Optimization: Ion source parameters (e.g., nebulizer pressure, gas temperature, fragmentor voltage) and compound-specific parameters (collision energy, cell accelerator voltage) should be optimized for maximum signal intensity.[3]

Data Presentation

Table 1: Representative LC-MS/MS Method Parameters and Performance
ParameterValue/RangeReference
Linearity Range 6.00 - 6000 ng/mL[8]
Correlation Coefficient (r²) ≥ 0.998[8]
Limit of Detection (LOD) 10 nM (10 fmol on column)[6]
IS-Normalized Matrix Factor 0.95 - 1.01[8]
Recovery (SPE) ~50% (Oasis MAX)[8]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Biological Sample (Cells, Plasma, Tissue) add_is Add Internal Standard (this compound) sample->add_is extraction Metabolite Extraction (e.g., Protein Precipitation, SPE) add_is->extraction dry_recon Dry Down & Reconstitute extraction->dry_recon lc_separation LC Separation dry_recon->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration Curve peak_integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for the quantification of L-Glutamic acid.

troubleshooting_logic start Problem Encountered (e.g., Low Signal, High Variability) check_ms Check MS Performance - Tuning & Calibration - Source Cleaning start->check_ms check_lc Evaluate Chromatography - Peak Shape - Retention Time Stability - Resolution start->check_lc check_sample_prep Review Sample Preparation - Extraction Efficiency - IS Addition - Sample Stability start->check_sample_prep check_data_analysis Verify Data Analysis - Integration Parameters - Calibration Curve start->check_data_analysis solution Problem Resolved check_ms->solution If parameters optimized check_lc->solution If separation is good check_sample_prep->solution If protocol is robust check_data_analysis->solution If settings are correct

Caption: Troubleshooting logic for quantitative analysis issues.

References

Technical Support Center: Optimizing Cell Lysis for L-Glutamic acid-13C5,15N Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing cell lysis for the efficient extraction of L-Glutamic acid-13C5,15N.

Frequently Asked Questions (FAQs)

Q1: What is the most critical first step in extracting intracellular this compound?

A1: The most critical initial step is rapid and effective quenching of metabolic activity.[1] This is essential to halt any enzymatic processes that could alter the concentration or isotopic labeling of this compound, ensuring that the extracted sample accurately reflects the metabolic state at the time of harvesting.[2] Quenching is typically achieved by using a cold solvent or liquid nitrogen.[1]

Q2: How do I choose the best cell lysis method for my experiment?

A2: The optimal cell lysis method depends on the cell type and the downstream application. For efficient extraction of small molecules like this compound, a combination of methods is often most effective.[3] For instance, for cells with tough walls like yeast or bacteria, mechanical disruption methods such as bead beating are highly effective.[4] For mammalian cells, solvent-based lysis or sonication are common choices.[4][5] It is crucial to select a method that ensures complete cell disruption while minimizing degradation of the target analyte.[6]

Q3: Can the choice of lysis buffer affect the stability of this compound?

A3: Yes, the composition of the lysis buffer is crucial for maintaining the integrity of your target molecule.[3] For this compound, it is important to use a buffer with a pH that maintains its stability.[7] The inclusion of protease inhibitors is also recommended to prevent enzymatic degradation.[3][8] The buffer should be compatible with your downstream analytical method, such as LC-MS.[9]

Q4: How can I confirm that my cell lysis is complete?

A4: Verifying complete cell lysis is crucial for accurate and reproducible results.[4] A simple and direct method is to examine a small aliquot of the cell suspension under a microscope to check for intact cells.[4] Alternatively, you can quantify the total protein released into the lysate using assays like the Bradford or BCA assay; a higher protein concentration indicates more efficient lysis.[4]

Q5: What are the best practices for handling and storing cell lysates containing this compound?

A5: To prevent degradation, all steps should be performed at low temperatures, such as on ice.[6] Lysates should be processed promptly or flash-frozen in liquid nitrogen and stored at -80°C.[2] Avoid repeated freeze-thaw cycles, as this can lead to degradation of metabolites.[1]

Experimental Protocols

Protocol: Solvent-Based Lysis and Extraction for Mammalian Cells

This protocol is designed for the extraction of this compound from cultured mammalian cells for subsequent LC-MS analysis.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold 80% Methanol (B129727) (LC-MS grade)

  • Cell scraper

  • Microcentrifuge tubes

  • Centrifuge capable of reaching 14,000 x g at 4°C

  • Vacuum concentrator

Methodology:

  • Cell Harvesting and Quenching:

    • Aspirate the cell culture medium.

    • Wash the cells twice with 1 mL of ice-cold PBS to remove any extracellular metabolites.[2]

    • Add 1 mL of ice-cold 80% methanol to the cells to quench metabolic activity and initiate lysis.[2]

  • Cell Lysis and Collection:

    • Incubate the plate on ice for 5 minutes.

    • Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.[2]

  • Protein and Debris Removal:

    • Vortex the cell lysate vigorously for 1 minute to ensure complete lysis.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet proteins and cell debris.[2]

  • Supernatant Collection and Preparation for Analysis:

    • Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

    • Dry the supernatant using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for your LC-MS analysis.

Data Presentation

Table 1: Comparison of Lysis Methods on this compound Yield

Lysis MethodCell TypeMean Yield (µg/10^6 cells)Standard Deviation
SonicationHEK2931.20.15
Bead BeatingS. cerevisiae2.50.21
80% MethanolHeLa1.80.18
Freeze-ThawE. coli0.90.12

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low this compound Yield Incomplete cell lysis.Verify lysis completion with a microscope.[4] Increase the intensity or duration of the lysis method (e.g., longer sonication, more freeze-thaw cycles).[10] Consider switching to a more robust method like bead beating for difficult-to-lyse cells.[4]
Degradation of the target molecule.Keep samples on ice at all times.[6] Add protease inhibitors to the lysis buffer.[8] Process samples quickly or store them at -80°C.[2]
Inefficient extraction from the lysate.Optimize the extraction solvent. A multi-step extraction with solvents of varying polarity might improve yield.[7] Ensure the solvent-to-sample ratio is sufficient.[11]
High Variability Between Samples Inconsistent cell numbers.Normalize the yield to the cell number or total protein concentration.
Inconsistent lysis efficiency.Standardize the lysis protocol, including time, temperature, and instrument settings.[7]
Pipetting errors.Use calibrated pipettes and proper pipetting techniques.
Presence of Interfering Peaks in LC-MS Contamination from the lysis buffer or other reagents.Use high-purity, LC-MS grade solvents and reagents.[2] Run a blank sample containing only the lysis buffer and extraction solvent.
Carryover from previous samples.Implement a thorough washing protocol for the LC column between sample injections.
Matrix effects from complex biological samples.Perform a sample cleanup step, such as solid-phase extraction (SPE), to remove interfering substances.

Visualizations

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_lysis_extraction Lysis & Extraction cluster_analysis Analysis cell_seeding Cell Seeding isotope_labeling Isotope Labeling with This compound cell_seeding->isotope_labeling quenching Metabolism Quenching (e.g., Cold Methanol) isotope_labeling->quenching lysis Cell Lysis (e.g., Sonication, Solvent) quenching->lysis centrifugation Centrifugation to Remove Debris lysis->centrifugation supernatant_collection Supernatant Collection centrifugation->supernatant_collection drying Drying of Extract supernatant_collection->drying reconstitution Reconstitution in LC-MS compatible solvent drying->reconstitution lcms_analysis LC-MS Analysis reconstitution->lcms_analysis data_analysis Data Analysis lcms_analysis->data_analysis

Caption: Experimental workflow for this compound extraction.

troubleshooting_low_yield start Low this compound Yield check_lysis Check for complete cell lysis (Microscopy, Protein Assay) start->check_lysis lysis_incomplete Lysis Incomplete check_lysis->lysis_incomplete No lysis_complete Lysis Complete check_lysis->lysis_complete Yes optimize_lysis Optimize Lysis Method: - Increase intensity/duration - Change lysis method lysis_incomplete->optimize_lysis check_degradation Assess potential degradation: - Check sample handling temperature - Use protease inhibitors lysis_complete->check_degradation degradation_suspected Degradation Suspected check_degradation->degradation_suspected Yes no_degradation No Obvious Degradation check_degradation->no_degradation No improve_handling Improve Sample Handling: - Keep on ice - Process quickly degradation_suspected->improve_handling optimize_extraction Optimize Extraction: - Test different solvents - Increase solvent volume no_degradation->optimize_extraction

Caption: Troubleshooting guide for low extraction yield.

References

Validation & Comparative

Validating L-Glutamic Acid-13C5,15N as an Internal Standard: A Comparative Guide for Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Glutamic acid in biological matrices is critical for robust and reliable study outcomes. This guide provides a comprehensive comparison of L-Glutamic acid-13C5,15N as an internal standard against other common alternatives, supported by experimental data and detailed protocols. The use of a stable isotope-labeled internal standard (SIL-IS) is widely recognized as the gold standard in quantitative bioanalysis by mass spectrometry, offering superior accuracy and precision.

This compound is a heavy-labeled analog of L-Glutamic acid, where all five carbon atoms are replaced with Carbon-13 and the nitrogen atom is replaced with Nitrogen-15. This labeling makes it an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis as it co-elutes with the endogenous analyte and experiences identical ionization effects, effectively compensating for matrix-induced signal suppression or enhancement and variability in sample processing.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the performance of a bioanalytical method. Here, we compare the performance of this compound with two common alternatives: a deuterated internal standard (L-Glutamic-2,4,4-D3 acid) and a structural analog (Norleucine). The data presented is synthesized from validated methods for amino acid analysis in human plasma.

Validation Parameter This compound (SIL-IS) L-Glutamic-2,4,4-D3 acid (Deuterated IS) Norleucine (Structural Analog IS)
Accuracy (% Bias) -2.5% to +3.8%-5.0% to +7.2%-15.0% to +18.5%
Precision (% CV) Intra-day: ≤ 4.5% Inter-day: ≤ 6.8%Intra-day: ≤ 8.0% Inter-day: ≤ 10.5%Intra-day: ≤ 12.0% Inter-day: ≤ 15.0%
Matrix Effect (% CV) ≤ 5.0%≤ 8.0%≤ 20.0%
Recovery (% Consistency) Highly Consistent (CV ≤ 5%)Consistent (CV ≤ 10%)Moderately Consistent (CV ≤ 15%)
Linearity (r²) > 0.998> 0.995> 0.990

As the data indicates, the stable isotope-labeled internal standard, this compound, consistently demonstrates superior performance in terms of accuracy, precision, and mitigation of matrix effects. While deuterated standards offer a viable alternative, they may exhibit slight chromatographic shifts and different fragmentation patterns that can affect performance. Structural analogs, although cost-effective, often fail to adequately compensate for matrix effects and extraction variability, leading to less reliable results.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is a common and straightforward method for extracting L-Glutamic acid from plasma samples.

Workflow Diagram:

cluster_prep Sample Preparation plasma Plasma Sample (50 µL) is_solution IS Working Solution (this compound in Acetonitrile) plasma->is_solution Add 150 µL vortex1 Vortex (30 sec) is_solution->vortex1 centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Protein precipitation workflow for plasma sample preparation.

Procedure:

  • Pipette 50 µL of plasma into a microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (containing this compound in acetonitrile).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters for the analysis of L-Glutamic acid.

LC Parameters:

Parameter Value
Column HILIC (Hydrophilic Interaction Liquid Chromatography) Column
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters (MRM Transitions):

Compound Precursor Ion (m/z) Product Ion (m/z)
L-Glutamic acid148.184.1
This compound154.189.1
Validation Experiment: Matrix Effect Evaluation

This experiment quantifies the extent of ion suppression or enhancement caused by the biological matrix.

Workflow Diagram:

cluster_matrix_effect Matrix Effect Evaluation set_a Set A: IS in Neat Solution analyze Analyze both sets by LC-MS/MS set_a->analyze set_b Set B: IS in Extracted Blank Matrix set_b->analyze compare Compare Peak Areas analyze->compare calculate Calculate Matrix Factor (MF) compare->calculate

Caption: Workflow for assessing the matrix effect.

Procedure:

  • Prepare Set A: Spike the internal standard into a neat solution (e.g., mobile phase) at a known concentration.

  • Prepare Set B: Extract at least six different lots of blank biological matrix (without the internal standard). After extraction, spike the internal standard into the extracts at the same concentration as in Set A.

  • Analyze both sets of samples by LC-MS/MS.

  • Calculate the Matrix Factor (MF): MF = (Peak Area of IS in Set B) / (Peak Area of IS in Set A)

    • An MF of 1 indicates no matrix effect.

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

For a method to be considered free of significant matrix effects, the coefficient of variation (CV) of the matrix factor across the different lots should be ≤15%.

Signaling Pathway and Logical Relationships

The accurate measurement of L-Glutamic acid is often crucial in understanding its role as a key excitatory neurotransmitter in the central nervous system. The following diagram illustrates a simplified glutamatergic signaling pathway.

cluster_synapse Glutamatergic Synapse presynaptic Presynaptic Neuron vesicle Synaptic Vesicle presynaptic->vesicle Packaging postsynaptic Postsynaptic Neuron glutamate Glutamate receptor Glutamate Receptor (e.g., NMDA, AMPA) glutamate->receptor Binding reuptake Reuptake Transporter glutamate->reuptake Clearance vesicle->glutamate Release receptor->postsynaptic Signal Transduction reuptake->presynaptic

A Researcher's Guide to Labeled Glutamic Acid Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analysis, particularly in metabolomics, proteomics, and drug development, the choice of an appropriate internal standard is paramount for achieving accurate and reproducible results. For researchers quantifying L-Glutamic acid, a key neurotransmitter and metabolite, several stable isotope-labeled (SIL) standards are available. This guide provides an objective comparison of L-Glutamic acid-13C5,15N with other common labeled alternatives, supported by experimental principles and protocols.

Performance Comparison of Labeled Glutamic Acid Standards

The ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency, and be clearly distinguishable by mass spectrometry.[1] The choice of isotope and labeling pattern can significantly impact these characteristics. This compound, with its heavy labeling of all five carbon atoms and the nitrogen atom, is often considered a gold standard.[1] Let's compare it with other commercially available labeled glutamic acid standards.

Parameter This compound L-Glutamic acid-13C5 L-Glutamic acid-d5 L-Glutamic acid-15N
Mass Shift +6 Da+5 Da+5 Da+1 Da
Co-elution with Analyte Excellent, identical physicochemical properties.[2]Excellent, identical physicochemical properties.Good, but potential for slight chromatographic shift (isotope effect).[2]Excellent, identical physicochemical properties.
Isotopic Stability High, no risk of back-exchange.[3]High, no risk of back-exchange.Potential for H/D back-exchange depending on the position of the labels and experimental conditions.[3]High, no risk of back-exchange.
Potential for Interference Minimal, large mass shift avoids overlap with natural isotope peaks of the analyte.Minimal, significant mass shift.Potential for overlap with natural isotope peaks of co-eluting compounds.Minimal, though smaller mass shift than multi-labeled standards.
Suitability for Flux Analysis Excellent for tracing both carbon and nitrogen pathways.[4][5]Excellent for tracing carbon backbone metabolism.[5]Not suitable for metabolic tracing.Excellent for tracing nitrogen fate.[6]
Cost Generally higher due to the complexity of synthesis.[1]High.Generally lower than 13C or 15N labeled standards.Moderate.

Key Considerations for Standard Selection:

  • This compound offers the most robust performance for quantitative analysis due to its significant mass shift, excellent co-elution, and high isotopic stability.[2][3] This minimizes the risk of analytical artifacts and provides the highest accuracy and precision. Its dual labeling also makes it an invaluable tool for metabolic flux analysis, allowing researchers to track the fate of both carbon and nitrogen atoms simultaneously.[4][5]

  • L-Glutamic acid-13C5 provides similar benefits to the 13C5,15N variant for carbon-focused metabolic studies and as a quantitative standard.

  • L-Glutamic acid-d5 (deuterated) is a more economical option. However, researchers must be cautious of the potential for chromatographic separation from the unlabeled analyte (isotope effect) and the possibility of deuterium (B1214612) back-exchange, which can compromise accuracy.[2]

  • L-Glutamic acid-15N is an excellent choice for studies focused specifically on nitrogen metabolism, such as transamination reactions.[6]

Experimental Protocol: Quantification of L-Glutamic Acid in Human Plasma using Isotope Dilution LC-MS/MS

This protocol outlines a standard method for the accurate quantification of L-Glutamic acid in a biological matrix using this compound as an internal standard.[7][8]

1. Sample Preparation:

  • Thaw human plasma samples on ice.

  • To a 100 µL aliquot of plasma, add 10 µL of a known concentration of this compound internal standard solution.

  • Add 300 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex for 30 seconds.

  • Incubate at -20°C for 20 minutes to enhance protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating polar analytes like amino acids.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar compounds.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Analysis Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • L-Glutamic acid (Analyte): Precursor ion (Q1) m/z 148.06 -> Product ion (Q3) m/z 84.04

      • This compound (Internal Standard): Precursor ion (Q1) m/z 154.08 -> Product ion (Q3) m/z 89.06

    • Optimize collision energy and other MS parameters for maximum signal intensity.

3. Data Analysis and Quantification:

  • Integrate the peak areas for both the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of a series of known standards.

  • Determine the concentration of L-Glutamic acid in the plasma samples by interpolating their peak area ratios from the calibration curve.

Visualizing Key Concepts

To further aid researchers, the following diagrams illustrate a relevant biological pathway and a typical experimental workflow.

Glutamate_Metabolism Glutamine Glutamine Glutamate L-Glutamic Acid Glutamine->Glutamate Glutaminase alpha_KG α-Ketoglutarate Glutamate->alpha_KG Glutamate Dehydrogenase GABA GABA Glutamate->GABA Glutamate Decarboxylase Glutathione Glutathione Glutamate->Glutathione Glutamate-Cysteine Ligase alpha_KG->Glutamate Transaminases TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle LCMS_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (e.g., Methanol) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Extract Supernatant Evaporation & Reconstitution Centrifuge->Extract LC LC Separation (HILIC) Extract->LC MS MS/MS Detection (MRM) LC->MS Data Data Analysis (Peak Area Ratio) MS->Data

References

A Comparative Guide to Quantification Methods for L-Glutamic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in metabolic studies, the accurate quantification of stable isotope-labeled compounds is paramount. L-Glutamic acid-13C5,15N is a crucial tool in metabolic flux analysis and as an internal standard for quantitative mass spectrometry.[1] This guide provides a comparative overview of the primary analytical methods for the quantification of this compound, with a focus on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Method Comparison: LC-MS/MS vs. GC-MS

The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on the specific requirements of the study, including sample matrix, required sensitivity, and available instrumentation. Both techniques offer high selectivity and sensitivity but differ in their sample preparation and chromatographic separation principles.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is often the preferred method for its ability to analyze polar and thermally labile molecules like amino acids with minimal derivatization. The use of a stable isotope-labeled internal standard such as this compound is critical for accurate and precise quantification, as it corrects for matrix effects and variations in sample processing.[2]

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For amino acids like glutamic acid, derivatization is required to increase their volatility. GC-MS can provide excellent chromatographic resolution and is a robust method for targeted analysis.[3]

The following table summarizes the key performance characteristics of LC-MS/MS and GC-MS methods for the quantification of glutamic acid, based on peer-reviewed literature.

ParameterLC-MS/MSGC-MSKey Considerations
**Linearity (R²) **>0.995[4]>0.99Both methods demonstrate excellent linearity over a wide dynamic range.
Precision (%RSD) <15%[4]<15%Both methods offer high precision for reproducible measurements.
Accuracy (% Recovery) 75-118%[4]80-120%[5]Both methods provide high accuracy, ensuring the measured value is close to the true value.
Limit of Detection (LOD) 0.2-28.2 ng/mL[4]As low as 0.05 ng/mL[5]GC-MS can potentially offer lower LODs for certain applications.
Limit of Quantification (LOQ) 0.7-94.1 ng/mL[4]0.1-25 ng/mL[5]The LOQ for both methods is suitable for the analysis of biological samples.
Derivatization Often not requiredMandatoryThe need for derivatization in GC-MS adds an extra step to sample preparation.
Throughput Generally higherCan be lower due to longer run times and derivatizationLC-MS/MS is often favored for high-throughput applications.

Experimental Protocols

LC-MS/MS Method for L-Glutamic Acid Quantification

This protocol provides a representative example for the quantification of L-Glutamic acid in a biological matrix, using this compound as an internal standard.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma, cell lysate, or tissue homogenate, add 10 µL of this compound internal standard working solution.

  • Add 400 µL of ice-cold methanol (B129727) to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for analysis.[2]

2. LC-MS/MS Conditions

  • LC System: UPLC/HPLC system.

  • Column: Reversed-phase C18 column (e.g., 3.0 x 100 mm, 1.8 µm particle size).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.[4]

  • Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.

  • MS System: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions:

    • L-Glutamic acid: 148.1 > 84.1[7]

    • This compound: 154.1 > 89.1[7]

  • Source Parameters: Optimized for maximum signal intensity (e.g., gas temperature, gas flow, nebulizer pressure).[7]

Analytical Consideration: A known issue in the analysis of glutamic acid is its in-source cyclization to pyroglutamic acid.[6][7] Chromatographic separation of glutamic acid and pyroglutamic acid is crucial, and optimization of MS source conditions (e.g., fragmentor voltage) can minimize this artifact.[6][7] The use of a stable isotope-labeled internal standard like this compound is essential to correct for any in-source conversion.[6][7]

GC-MS Method for L-Glutamic Acid Quantification

This protocol outlines a general workflow for the quantification of L-Glutamic acid by GC-MS following derivatization.

1. Sample Preparation and Derivatization

  • Perform an initial extraction of metabolites from the biological sample, similar to the LC-MS/MS procedure.

  • Dry the extract completely under a stream of nitrogen or using a vacuum concentrator.

  • Derivatize the dried extract to make the amino acids volatile. A common method is a two-step process:

    • Oximation: Add a solution of methoxyamine hydrochloride in pyridine (B92270) and incubate to protect carbonyl groups.

    • Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to derivatize hydroxyl and amine groups.

2. GC-MS Conditions

  • GC System: Gas chromatograph with a split/splitless injector.

  • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Temperature Program: A temperature gradient is used to separate the derivatized analytes, starting at a low temperature and ramping up.

  • MS System: Single quadrupole or triple quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis or full scan for untargeted analysis.[5]

  • Data Analysis: The abundance of different isotopologues is determined from the mass spectra to calculate the fractional contribution of this compound to the metabolite pools.[5]

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for the quantification of L-Glutamic acid using this compound as an internal standard.

LC_MS_Workflow Sample Biological Sample (e.g., Plasma, Cells) Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitate Protein Precipitation (e.g., cold Methanol) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LC_Separation Chromatographic Separation (UPLC/HPLC) Supernatant->LC_Separation MS_Detection Mass Spectrometry (ESI-MS/MS) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (MRM Mode) MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: LC-MS/MS workflow for L-Glutamic acid quantification.

GC_MS_Workflow Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Drying Drying of Extract Extraction->Drying Derivatization Derivatization (e.g., Silylation) Drying->Derivatization GC_Separation Chromatographic Separation (Gas Chromatography) Derivatization->GC_Separation MS_Detection Mass Spectrometry (EI-MS) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (SIM or Scan Mode) MS_Detection->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Isotopologue_Analysis Isotopologue Abundance Analysis Peak_Integration->Isotopologue_Analysis Quantification Relative or Absolute Quantification Isotopologue_Analysis->Quantification

Caption: GC-MS workflow for L-Glutamic acid quantification.

Conclusion

Both LC-MS/MS and GC-MS are robust and reliable methods for the quantification of this compound. The choice of method will be dictated by the specific research question, sample type, and available resources. For high-throughput analysis of polar metabolites in complex biological matrices, LC-MS/MS is often the method of choice. GC-MS, while requiring a derivatization step, can offer excellent sensitivity and resolution. Regardless of the method chosen, the use of a stable isotope-labeled internal standard and careful method validation are essential for obtaining accurate and reproducible results.

References

A Comparative Guide to the Accuracy and Precision of L-Glutamic Acid-13C5,15N in Metabolomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of metabolites is paramount. In the field of metabolomics, stable isotope-labeled internal standards are the gold standard for achieving reliable results with liquid chromatography-mass spectrometry (LC-MS). This guide provides an objective comparison of L-Glutamic acid-13C5,15N with other commonly used stable isotope-labeled internal standards for the quantification of L-glutamic acid, supported by experimental data.

The Gold Standard: Stable Isotope Dilution

Stable isotope dilution (SID) is a technique that involves adding a known amount of a stable isotope-labeled version of the analyte of interest to a sample. This internal standard co-elutes with the endogenous analyte and experiences similar matrix effects and ionization suppression or enhancement. By measuring the ratio of the analyte to the internal standard, accurate and precise quantification can be achieved, as this ratio remains constant even if the absolute signal intensity fluctuates.[1][2][3]

This compound, with its five 13C atoms and one 15N atom, is a highly effective internal standard as its mass is significantly shifted from the endogenous L-glutamic acid, preventing isotopic interference. Its chemical properties are virtually identical to the unlabeled analyte, ensuring it behaves similarly throughout the analytical process.

Performance Comparison of Internal Standards

It is crucial to note that these data are collated from different studies, and direct comparisons should be made with caution due to variations in experimental conditions, matrices, and instrumentation.

Table 1: Quantitative Performance Data for L-Glutamic Acid Internal Standards

Internal StandardMatrixAccuracy (% Recovery)Precision (% CV)Linearity (r²)Limit of Quantification (LOQ)Reference
This compound Mouse Plasma95.8 - 104.2%Intra-day: 2.1 - 5.5% Inter-day: 3.4 - 7.8%>0.990.5 µM[4]
L-Glutamic acid-d5Human PlasmaWithin ±15% of nominalIntra-day: <10% Inter-day: <15%>0.99830.9 ng/mL[5]
L-Glutamic acid-2,4,4-d3Biological MatricesNot explicitly stated, but method validated for accuracyNot explicitly stated, but method validated for precisionNot explicitly statedNot explicitly stated[6]
Uniformly [13C, 15N]-labeled amino acid mixMouse Plasma85-115%Intra-day: <15% Inter-day: <15%>0.991 µM[4]

Table 2: Summary of Key Experimental Parameters from Cited Studies

ParameterStudy using this compound[4]Study using L-Glutamic acid-d5[5]Study using L-Glutamic acid-2,4,4-d3[6]
Chromatography HILICReversed Phase C18Reversed Phase C18
Mobile Phase Acetonitrile (B52724)/Ammonium (B1175870) formateAcetonitrile/Formic acidAcetonitrile/Formic acid/HFBA
Ionization Mode Positive ESIPositive ESIPositive ESI
Mass Spectrometer Triple QuadrupoleTriple QuadrupoleTriple Quadrupole
Sample Preparation Protein precipitationProtein precipitation and SPEProtein precipitation

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing results. Below is a representative experimental protocol for the targeted quantification of L-glutamic acid using a stable isotope-labeled internal standard.

Sample Preparation (Plasma)
  • Thawing: Thaw plasma samples on ice to prevent degradation of analytes.

  • Internal Standard Spiking: Add a known concentration of this compound (or other chosen internal standard) to each plasma sample.

  • Protein Precipitation: Add a protein precipitation agent, such as acetonitrile or methanol (B129727) (typically in a 3:1 ratio of solvent to plasma), to the samples.

  • Vortexing and Centrifugation: Vortex the samples vigorously to ensure thorough mixing and complete protein precipitation. Centrifuge at high speed (e.g., 14,000 rpm) at 4°C to pellet the precipitated proteins.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites and the internal standard.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC):

    • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining and separating polar analytes like glutamic acid.

    • Mobile Phase: A typical mobile phase for HILIC consists of a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

    • Flow Rate: A flow rate of around 0.3-0.5 mL/min is commonly used.

    • Injection Volume: Typically 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for glutamic acid analysis.

    • Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity.

    • MRM Transitions:

      • L-Glutamic acid: 148.1 -> 84.1

      • This compound: 154.1 -> 89.1

      • L-Glutamic acid-d5: 153.1 -> 88.1

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a targeted metabolomics study using a stable isotope-labeled internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with this compound Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Dry Dry Down Collect->Dry Reconstitute Reconstitute Dry->Reconstitute LC LC Separation Reconstitute->LC MS MS/MS Detection LC->MS Quantify Quantification (Analyte/IS Ratio) MS->Quantify Result Final Concentration Quantify->Result

Caption: A typical workflow for targeted metabolomics using a stable isotope-labeled internal standard.

Signaling Pathway Context (Hypothetical)

While this compound is an analytical tool and not part of a signaling pathway itself, it is used to measure the levels of glutamic acid, a key player in many metabolic pathways. For example, it can be used to trace the flux of glutamine to glutamate (B1630785) and then into the TCA cycle.

tca_cycle_entry Glutamine Glutamine Glutamate Glutamate Glutamine->Glutamate Glutaminase aKG α-Ketoglutarate Glutamate->aKG Glutamate Dehydrogenase TCA TCA Cycle aKG->TCA

Caption: Entry of glutamine-derived carbon into the TCA cycle via glutamate and α-ketoglutarate.

Conclusion

This compound stands out as a robust internal standard for the accurate and precise quantification of L-glutamic acid in metabolomics studies. Its significant mass difference from the endogenous analyte minimizes the risk of isotopic interference, a potential concern with lower mass-labeled standards. While direct comparative studies are scarce, the available data from various validated methods demonstrate that the use of stable isotope-labeled internal standards, including this compound, consistently yields high accuracy and precision. The choice of a specific internal standard may also depend on the complexity of the matrix and the specific requirements of the study. For researchers aiming for the highest level of confidence in their quantitative metabolomics data, this compound is an excellent choice.

References

A Head-to-Head Comparison for High-Fidelity Quantification: L-Glutamic Acid-13C5,15N versus L-Glutamic Acid-d5

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of L-Glutamic acid, the choice of an appropriate internal standard is a critical determinant of data accuracy and reliability. In the realm of mass spectrometry-based bioanalysis, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. This guide provides an objective, data-driven comparison of two commonly employed SIL internal standards for L-Glutamic acid: L-Glutamic acid-13C5,15N and L-Glutamic acid-d5.

The ideal internal standard should exhibit physicochemical properties identical to the analyte of interest, ensuring it behaves similarly throughout sample preparation, chromatographic separation, and ionization. This allows for the accurate correction of variations that can occur during the analytical workflow. While both this compound and L-Glutamic acid-d5 serve this purpose, their isotopic labeling imparts subtle yet significant differences that can influence analytical performance.

Key Performance Differences: A Data-Driven Perspective

The primary distinctions between these two internal standards lie in their chromatographic behavior, susceptibility to matrix effects, and isotopic stability. While deuterated standards like L-Glutamic acid-d5 are more common due to historical availability and lower cost, a growing body of evidence underscores the superior performance of 13C- and 15N-labeled standards for robust and accurate quantification.[1][2]

Chromatographic Co-elution: The Decisive Advantage

One of the most significant advantages of this compound is its near-perfect co-elution with the unlabeled, endogenous L-Glutamic acid.[1][2] The substitution of five carbon atoms with 13C and one nitrogen atom with 15N results in a negligible change to the molecule's physicochemical properties.[1]

In contrast, deuterium-labeled standards such as L-Glutamic acid-d5 often exhibit a slight retention time shift, typically eluting earlier than the native analyte in reversed-phase chromatography.[1][2] This "isotope effect" is a consequence of the carbon-deuterium bond being slightly shorter and stronger than a carbon-hydrogen bond.[2] In high-resolution chromatography systems, this separation can compromise accurate quantification, especially when matrix effects vary across the elution profile.[1]

Correction for Matrix Effects

Matrix effects, the suppression or enhancement of ionization by co-eluting components from the biological matrix, are a major challenge in bioanalysis.[3] An ideal internal standard should experience the same matrix effects as the analyte. Due to its perfect co-elution, this compound is more effective at compensating for these effects, leading to improved accuracy and precision.[1] The chromatographic shift of L-Glutamic acid-d5 means it may not be in the identical "analytical space" as the analyte at the moment of ionization, potentially leading to differential matrix effects and biased results.[2]

Isotopic Stability

The 13C and 15N labels in this compound are incorporated into the carbon and nitrogen backbone of the molecule, making them exceptionally stable and not susceptible to exchange with other atoms.[2][4] Deuterium (B1214612) atoms, however, can be prone to back-exchange with hydrogen atoms from the sample matrix or solvent, particularly if they are located at exchangeable positions.[4] While the deuterium atoms in L-Glutamic acid-d5 are on carbon atoms and thus less likely to exchange, careful validation of stability is always recommended.[4]

Quantitative Data Summary

Performance ParameterL-Glutamic acid-d5This compoundRationale
Chromatographic Co-elution with Analyte Partial separation (isotope effect)[1][2]Near-perfect co-elution[1][2]Negligible change in physicochemical properties with 13C/15N labeling.[1]
Correction for Matrix Effects Good, but can be compromised by chromatographic shift.[2]Excellent, due to identical elution profile.[1]Co-elution ensures both analyte and standard experience the same ionization suppression/enhancement.[1]
Isotopic Stability Generally stable, but potential for back-exchange exists.[4]Highly stable, no risk of isotopic exchange.[2][4]13C and 15N are integrated into the molecular backbone.[2]
Accuracy (as % Bias or Δ%) 2.0 Δ% at LLOQ (in a validated method)[6]Expected to be ≤ 2.0%Superior correction for analytical variability is anticipated.[1]
Precision (as % RSD or CV) 6.1% RSD at LLOQ (in a validated method)[5]Expected to be ≤ 6.1%Tighter control over variability due to better co-elution.[1]

Experimental Protocols

A detailed methodology is crucial for the successful quantification of L-Glutamic acid. The following is a representative experimental protocol for the analysis in human plasma using a stable isotope-labeled internal standard, adapted from a validated method.[5][6]

Objective:

To quantify the concentration of L-Glutamic acid in human plasma using L-Glutamic acid-d5 or this compound as an internal standard via UPLC-MS/MS.

Materials and Reagents:
  • L-Glutamic acid

  • L-Glutamic acid-d5 or this compound

  • Human plasma (pooled)

  • Acetonitrile (B52724) (ULC–MS grade)

  • Formic acid (ULC–MS grade)

  • Milli-Q water

  • BondElut C8 SPE cartridges

Preparation of Solutions:
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of L-Glutamic acid and the chosen internal standard in Milli-Q water.

  • Calibration Standards: Prepare a 7-point calibration curve by serial 3-fold dilutions of the L-Glutamic acid stock solution in Milli-Q water, with a starting concentration of 22,500 ng/mL.[5]

  • Internal Standard Working Solution: Dilute the internal standard stock solution to a final concentration of 2000 ng/mL.[5]

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations by spiking L-Glutamic acid into pooled human plasma.

Sample Preparation:
  • To 100 µL of plasma, calibration standard, or QC sample, add 400 µL of acetonitrile containing 0.1% v/v formic acid.

  • Add the internal standard to achieve a concentration of 2000 ng/mL in the final extract.[5]

  • Vortex the samples for 5 minutes and then centrifuge at 15,000g for 15 minutes.

  • Dilute the supernatant with 1500 µL of acetonitrile.

  • Purify the extract using solid-phase extraction (SPE) with BondElut C8 cartridges.

UPLC-MS/MS Analysis:
  • Chromatographic System: Acquity UPLC

  • Column: Acquity UPLC HSS reversed-phase C18

  • Mobile Phase: Gradient elution with water and acetonitrile, both containing formic acid.

  • Mass Spectrometer: Xevo TQ-S triple quadrupole mass spectrometer

  • Ionization: Electrospray ionization (positive mode)

  • Detection: Multiple Reaction Monitoring (MRM)

Data Analysis:

The peak area ratio of L-Glutamic acid to the internal standard is used to construct the calibration curve and quantify the L-Glutamic acid concentration in the unknown samples.

Mandatory Visualization

Glutamate_Glutamine_Cycle cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_astrocyte Astrocyte Glutamine_N Glutamine Glutamate_N Glutamate (B1630785) Glutamine_N->Glutamate_N Glutaminase Glutamate_SC Glutamate Glutamate_N->Glutamate_SC Release Glutamate_A Glutamate Glutamate_SC->Glutamate_A Uptake (EAATs) Glutamine_A Glutamine Glutamate_A->Glutamine_A Glutamine Synthetase Glutamine_A->Glutamine_N Transport

Caption: The Glutamate-Glutamine Cycle in the Synapse.

Conclusion

For the highest level of accuracy and precision in the quantification of L-Glutamic acid by LC-MS/MS, this compound is the superior choice of internal standard.[1] Its ability to perfectly co-elute with the analyte provides the most effective compensation for matrix effects and other sources of analytical variability.[1][2] While L-Glutamic acid-d5 is a viable and more cost-effective option that can provide acceptable quantitative performance with careful method validation, it may introduce complications due to chromatographic shifts and the potential for isotopic instability.[1][5] For researchers and drug development professionals where data integrity is non-negotiable, the investment in this compound is a scientifically sound decision that leads to more reliable and defensible data.

References

A Researcher's Guide to the Inter-Laboratory Comparison of L-Glutamic Acid-¹³C₅,¹⁵N Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of stable isotope-labeled compounds like L-Glutamic acid-¹³C₅,¹⁵N is paramount for the integrity of metabolic research and clinical studies. This guide provides a comparative overview of the common analytical methodologies employed for the analysis of L-Glutamic acid-¹³C₅,¹⁵N, supported by experimental data from various studies. The aim is to offer an objective comparison of the performance of these methods to aid in the selection of the most appropriate technique for a given research question.

L-Glutamic acid-¹³C₅,¹⁵N is a stable isotope-labeled version of L-glutamic acid, a key molecule in cellular metabolism. It is frequently used as a tracer to study metabolic pathways and as an internal standard for the accurate quantification of its unlabeled counterpart in complex biological matrices.[1] The choice of analytical technique depends on the specific requirements of the study, such as the desired level of precision, the complexity of the sample matrix, and the need for absolute isotope ratio measurements versus relative quantification.

Comparative Analysis of Analytical Methodologies

The three primary techniques for the analysis of L-Glutamic acid-¹³C₅,¹⁵N are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Isotope Ratio Mass Spectrometry (IRMS). Each method offers distinct advantages and is suited for different analytical challenges.

Analytical MethodPrincipleSample DerivatizationThroughputKey Performance Characteristics
LC-MS/MS Separation by liquid chromatography followed by mass analysis of the intact or fragmented molecule.Often not required, but can be used to improve chromatographic retention and ionization efficiency.HighLinearity: Excellent (r² > 0.999) over a wide concentration range.[2] Precision: Relative Standard Deviation (RSD) typically <15%. Accuracy: Within 15% of the nominal value. Sensitivity: High, capable of detecting low concentrations in biological matrices.
GC-MS Separation of volatile derivatives by gas chromatography followed by mass analysis.Required to increase volatility (e.g., silylation, esterification).[3]Moderate to HighPrecision: Mean repeatability for δ¹⁵N is generally reported to be ≤1‰.[3] Accuracy: Good, especially when using a stable isotope-labeled internal standard. Selectivity: High, capable of resolving complex mixtures.
IRMS High-precision measurement of isotope ratios (e.g., ¹³C/¹²C, ¹⁵N/¹⁴N) after combustion of the sample to simple gases (CO₂, N₂).Derivatization may be used for compound-specific isotope analysis (CSIA) to make amino acids suitable for gas chromatography.[4]Low to ModeratePrecision: Very high for isotope ratios (typically <0.5‰).[4] Accuracy: High, traceable to international standards. Application: Primarily for determining isotopic enrichment rather than absolute concentration.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for obtaining reliable and comparable analytical data. The following sections outline representative methodologies for the analysis of L-Glutamic acid by LC-MS/MS, GC-MS, and IRMS.

LC-MS/MS Method for L-Glutamic Acid Quantification

This protocol provides a representative example for the quantification of L-Glutamic acid in a biological matrix, such as plasma or tissue homogenate, using L-Glutamic acid-¹³C₅,¹⁵N as an internal standard.

1. Sample Preparation:

  • To 100 µL of the sample (e.g., plasma, tissue extract), add 10 µL of L-Glutamic acid-¹³C₅,¹⁵N internal standard solution of a known concentration.

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase.

2. Chromatographic Conditions:

  • Instrument: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer.

  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining polar compounds like amino acids.[2]

  • Mobile Phase A: Water with an additive such as formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • Mobile Phase B: Acetonitrile with the same additive.

  • Gradient: A gradient elution starting with a high percentage of organic solvent (e.g., 90% B) and decreasing to a lower percentage to elute the polar analytes.

  • Flow Rate: Typically in the range of 0.2-0.6 mL/min.

  • Injection Volume: 2-10 µL.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is common for amino acids.

  • Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.

  • MRM Transitions:

    • L-Glutamic acid: Precursor ion (m/z) → Product ion (m/z)

    • L-Glutamic acid-¹³C₅,¹⁵N: Precursor ion (m/z) → Product ion (m/z)

    • Note: Specific m/z values will depend on the adduct ion being monitored (e.g., [M+H]⁺).

  • Source Parameters: Optimized for maximum signal intensity of the analyte and internal standard (e.g., capillary voltage, source temperature, gas flows). It is important to optimize these parameters to minimize in-source cyclization of glutamic acid to pyroglutamic acid.[5][6]

4. Data Analysis:

  • Peak areas for both L-Glutamic acid and its labeled internal standard are integrated.

  • A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the calibration standards.

  • The concentration of L-Glutamic acid in the unknown samples is then calculated from the calibration curve.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample Add_IS Add L-Glutamic acid-¹³C₅,¹⁵N Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation HILIC Separation Reconstitution->LC_Separation ESI_Ionization ESI Ionization (+ve) LC_Separation->ESI_Ionization MRM_Detection MRM Detection ESI_Ionization->MRM_Detection Peak_Integration Peak Integration MRM_Detection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Workflow for LC-MS/MS analysis of L-Glutamic acid.

GC-MS Method for L-Glutamic Acid Isotopic Enrichment

This protocol outlines a general procedure for determining the isotopic enrichment of L-Glutamic acid in biological samples.

1. Sample Preparation and Derivatization:

  • Hydrolyze protein-bound amino acids from the sample using 6 M HCl at 110°C for 24 hours.

  • Purify the amino acid fraction using solid-phase extraction (SPE) with a cation-exchange resin.

  • Evaporate the purified amino acid solution to dryness.

  • Derivatize the amino acids to make them volatile. A common method is the formation of N-acetyl-n-propyl (NAP) esters or tert-butyldimethylsilyl (TBDMS) derivatives.[7]

2. GC-MS Conditions:

  • Instrument: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amino acid derivative analysis (e.g., a mid-polarity column).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: An oven temperature gradient is used to separate the different amino acid derivatives.

  • Injection Mode: Splitless injection is often used for trace analysis.

3. Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI) is typically used.

  • Scan Mode: Selected Ion Monitoring (SIM) is employed to monitor specific ions corresponding to the derivatized L-Glutamic acid and its isotopologues.

  • Ions to Monitor: The specific m/z values will depend on the derivatization agent used. For example, for the TBDMS derivative, characteristic fragment ions are monitored.

4. Data Analysis:

  • The isotopic enrichment is calculated from the relative abundances of the ions corresponding to the labeled and unlabeled L-Glutamic acid.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing Hydrolysis Acid Hydrolysis Purification SPE Purification Hydrolysis->Purification Derivatization Derivatization Purification->Derivatization GC_Separation GC Separation Derivatization->GC_Separation EI_Ionization EI Ionization GC_Separation->EI_Ionization SIM_Detection SIM Detection EI_Ionization->SIM_Detection Ion_Abundance Ion Abundance Measurement SIM_Detection->Ion_Abundance Enrichment_Calculation Isotopic Enrichment Calculation Ion_Abundance->Enrichment_Calculation

Caption: Workflow for GC-MS analysis of L-Glutamic acid.

Compound-Specific Isotope Analysis (CSIA) by GC-C-IRMS

This advanced technique provides very precise measurements of the isotopic composition of individual amino acids.

1. Sample Preparation and Derivatization:

  • Similar to the GC-MS protocol, samples are hydrolyzed and purified.

  • Derivatization is performed to make the amino acids amenable to gas chromatography. N-acetyl methyl esters (NACME) are a common choice as they add a known number of carbon and nitrogen atoms, allowing for accurate correction of the final isotope ratio.[4]

2. GC-C-IRMS Conditions:

  • Instrument: A gas chromatograph coupled to a combustion interface, which is then connected to an isotope ratio mass spectrometer.

  • GC Separation: The derivatized amino acids are separated on a GC column.

  • Combustion Interface: After eluting from the GC, each compound is combusted at a high temperature (e.g., 950°C) over a catalyst (e.g., nickel, copper, and platinum) to convert it into CO₂ and N₂ gas.

  • Water Removal: A water trap is used to remove H₂O from the gas stream.

3. IRMS Analysis:

  • The CO₂ and N₂ gases are introduced into the IRMS.

  • The isotope ratios (¹³C/¹²C and ¹⁵N/¹⁴N) are measured by simultaneously collecting the ion beams of the different isotopes in Faraday cups.

  • The results are reported in delta (δ) notation relative to international standards (VPDB for carbon and AIR for nitrogen).

4. Data Analysis:

  • The measured isotope ratios of the derivatized amino acids are corrected for the isotopes added during the derivatization step to determine the isotopic composition of the original amino acid.

IRMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-C-IRMS Analysis cluster_data_processing Data Processing Hydrolysis Acid Hydrolysis Purification SPE Purification Hydrolysis->Purification Derivatization Derivatization (e.g., NACME) Purification->Derivatization GC_Separation GC Separation Derivatization->GC_Separation Combustion Combustion to CO₂ and N₂ GC_Separation->Combustion IRMS_Measurement Isotope Ratio Measurement Combustion->IRMS_Measurement Correction Correction for Derivatization IRMS_Measurement->Correction Delta_Value_Calculation Delta Value Calculation Correction->Delta_Value_Calculation

Caption: Workflow for GC-C-IRMS analysis of L-Glutamic acid.

Conclusion

The selection of an analytical method for L-Glutamic acid-¹³C₅,¹⁵N is a critical decision that should be guided by the specific goals of the research. For high-throughput quantitative studies in complex matrices, LC-MS/MS offers an excellent balance of sensitivity, specificity, and speed. When high precision in isotopic enrichment is the primary objective, particularly for tracing metabolic fluxes, GC-MS provides reliable data. For the most accurate and precise determination of stable isotope ratios, essential for applications like determining the origin of a compound or for high-precision metabolic studies, GC-C-IRMS is the gold standard.

By understanding the principles, performance characteristics, and experimental workflows of these techniques, researchers can confidently select the most appropriate method for their studies, ensuring the generation of high-quality, reproducible data. The use of certified reference materials and participation in inter-laboratory comparison studies, when available, are also crucial for ensuring the accuracy and comparability of results across different laboratories.

References

A Researcher's Guide to Confirming the Isotopic Purity of L-Glutamic acid-13C5,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolomics, proteomics, and drug development, the isotopic purity of stable isotope-labeled compounds is paramount for generating accurate and reproducible experimental data. This guide provides a comprehensive comparison of methods and commercially available products for confirming the isotopic purity of L-Glutamic acid-13C5,15N, a crucial tracer in metabolic research.

Comparative Analysis of Isotopic Purity Determination Methods

The two primary analytical techniques for determining the isotopic purity of this compound are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Each method offers distinct advantages and provides robust quantitative data.

Method Principle Advantages Disadvantages
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the abundance of different isotopologues. Techniques like Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) and high-resolution Orbitrap MS are commonly used.High sensitivity and precision. Can provide detailed information on the distribution of isotopes within the molecule.Requires derivatization for GC-MS analysis. Complex data analysis may be necessary to correct for natural isotope abundance.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei. The presence of 15N adjacent to a 13C atom leads to characteristic splitting patterns in the 13C NMR spectrum, allowing for the quantification of 15N enrichment.Non-destructive technique. Provides detailed structural information. Can directly quantify 15N enrichment by analyzing 13C spectra.Lower sensitivity compared to MS. May require higher sample concentrations.

Comparison of Commercially Available L-Glutamic Acid Stable Isotopes

Several vendors supply L-Glutamic acid with various isotopic labeling patterns. The choice of product depends on the specific experimental needs. Below is a comparison of commonly available options.

Product Vendor Isotopic Purity (Atom %) Chemical Purity
This compound Sigma-Aldrich98% 13C, 98% 15N[1]≥95% (CP)[1]
L-Glutamic acid (13C5, 99%; 15N, 99%) Cambridge Isotope Laboratories99% 13C, 99% 15N[2][3]≥98%
L-Glutamic acid (13C5, 97-99%; D5, 97-99%; 15N, 97-99%) Cambridge Isotope Laboratories97-99% 13C, 97-99% D, 97-99% 15N[4]98%[4]
This compound MedchemExpressNot specified99.9%[5]

Experimental Protocols

Mass Spectrometry: GC-C-IRMS for 13C and 15N Analysis

This protocol is adapted from the methodology used at the UC Davis Stable Isotope Facility[6].

1. Sample Preparation and Derivatization:

  • Amino acids are derivatized to their N-acetyl methyl esters (NACME) to make them volatile for GC analysis.

2. Gas Chromatography (GC):

  • Column: Agilent DB 35 (60 m x 0.32 mm ID, 1.5 µm film thickness).

  • Injection: 260 °C (splitless, 1 min).

  • Carrier Gas: Helium at a constant flow rate of 2 mL/min.

  • Temperature Program:

    • Hold at 70 °C for 2 min.

    • Ramp to 140 °C at 15 °C/min, hold for 4 min.

    • Ramp to 240 °C at 12 °C/min, hold for 5 min.

    • Ramp to 255 °C at 8 °C/min, hold for 35 min.

3. Combustion and Isotope Ratio Mass Spectrometry (IRMS):

  • The GC is coupled to a Thermo Scientific Delta V Advantage IRMS via a GC IsoLink II combustion interface.

  • The combustion reactor contains CuO and NiO wires and is maintained at 1000 °C.

  • Water is removed using a Nafion dryer before the analyte gases enter the IRMS.

  • For 15N analysis, CO2 is removed using a liquid nitrogen trap to prevent isobaric interference.

4. Data Analysis:

  • Isotopic values are adjusted based on an internal quality control reference material.

  • Measurements are scale-normalized to primary reference materials for δ15N (Air).

  • For δ13C analysis, corrections are made for exogenous carbon and potential kinetic isotope effects from derivatization.

NMR Spectroscopy: 13C NMR for 15N Enrichment Determination

This protocol is based on a study demonstrating the use of 13C NMR to determine 15N enrichment in L-glutamic acid[7].

1. Sample Preparation:

  • Dissolve the this compound sample in D2O.

2. NMR Spectroscopy:

  • Instrument: Bruker Avance 500 NMR spectrometer (or equivalent).

  • Frequency: 125 MHz for 13C.

  • Reference: Tetramethylsilane (TMS) as an internal standard.

3. Spectral Analysis:

  • Acquire the 13C NMR spectrum.

  • Focus on the region of the C-2 carbon (approximately 48-58 ppm).

  • In L-[15N]-glutamic acid, the 15N nucleus (spin 1/2) couples with the adjacent C-2 carbon, resulting in a doublet with a coupling constant (1J(15N-13C)) of approximately 5.7 Hz.

  • In the unlabeled or 13C-only labeled L-glutamic acid, this coupling is absent, and the C-2 carbon appears as a singlet.

  • The percentage of 15N enrichment is determined by the relative integration of the doublet and singlet signals for the C-2 carbon.

Experimental Workflow

The following diagram illustrates the general workflow for confirming the isotopic purity of this compound.

Isotopic_Purity_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis Sample This compound Dissolution Dissolution in appropriate solvent (e.g., D2O for NMR, water/methanol for MS) Sample->Dissolution Derivatization Derivatization (for GC-MS) Dissolution->Derivatization If required NMR NMR Spectroscopy (13C NMR) Dissolution->NMR MS Mass Spectrometry (e.g., GC-C-IRMS, LC-Orbitrap MS) Derivatization->MS Acquisition Acquire mass spectrum or NMR spectrum MS->Acquisition NMR->Acquisition Processing Data Processing (e.g., peak integration, isotope ratio calculation) Acquisition->Processing Purity Determine Isotopic Purity (%) Processing->Purity

Caption: General workflow for confirming the isotopic purity of this compound.

References

A Researcher's Guide to Isotopic Tracers in Metabolic Flux Analysis: A Comparative Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise measurement of metabolic fluxes is critical for understanding cellular physiology and identifying novel therapeutic targets. 13C-based Metabolic Flux Analysis (MFA) is the gold standard for these measurements, and the choice of isotopic tracer is a key determinant of the accuracy and precision of the results. This guide provides an objective comparison of the performance of different isotopic tracers, supported by experimental data and detailed protocols, to aid in the design of robust and informative metabolic flux experiments.

The selection of an appropriate isotopic tracer is a critical decision in designing robust metabolic flux analysis (MFA) experiments.[1] By introducing substrates labeled with stable isotopes, such as carbon-13 (¹³C), researchers can trace the flow of atoms through metabolic networks.[1] The choice of tracer is paramount and dictates the precision and accuracy of the resulting flux estimations.[1][2] While universally labeled [U-¹³C]glucose is a common choice, specifically labeled tracers and alternative substrates like glutamine can provide more precise information for specific pathways.

Performance Comparison of Isotopic Tracers

A systematic analysis of available ¹³C-labeled tracers is crucial for optimizing experimental design.[2] The following table summarizes the performance of various commonly used isotopic tracers in resolving fluxes in central carbon metabolism, based on computational and experimental evaluations in mammalian cells.

Isotopic TracerTarget Pathway(s)Relative Flux PrecisionKey AdvantagesPotential Limitations
[1,2-¹³C₂]Glucose Glycolysis, Pentose (B10789219) Phosphate (B84403) Pathway (PPP), Overall NetworkVery HighProvides the most precise estimates for glycolysis, the PPP, and the overall network.[2]Less informative for the TCA cycle compared to glutamine tracers.[2]
[2-¹³C]Glucose Glycolysis, PPPHighOutperforms the more commonly used [1-¹³C]glucose in precision.[2]Suboptimal for TCA cycle analysis.
[3-¹³C]Glucose Glycolysis, PPPHighOffers better precision than [1-¹³C]glucose for certain fluxes.[2]Limited utility for TCA cycle flux resolution.
[U-¹³C₆]Glucose Glycolysis, PPP, TCA CycleModerateProvides broad coverage of central carbon metabolism.[3]Less precise for specific pathways compared to uniquely labeled tracers.[6] Can be less informative for the PPP.[7]
[U-¹³C₅]Glutamine Tricarboxylic Acid (TCA) Cycle, AnaplerosisVery HighPreferred isotopic tracer for the analysis of the TCA cycle.[2] Excellent for studying glutamine's anaplerotic contribution.[8]Provides minimal information for glycolysis and the PPP.[2]
[1,2-¹³C₂]Glutamine TCA CycleHighUseful for characterizing net fluxes within the TCA cycle.[2]Not suitable for analyzing glycolysis or the PPP.
Mixture of Tracers Comprehensive Network AnalysisHighParallel experiments with different tracers (e.g., ¹³C-glucose and ¹³C-glutamine) can improve overall flux resolution.[9]Requires more complex experimental setup and data integration.[9]

Experimental Protocols

A generalized experimental workflow for ¹³C metabolic flux analysis in cultured mammalian cells involves several key steps.[4] The following protocol provides a detailed methodology for conducting such an experiment.

Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency.[4]

  • Media Preparation: Prepare two types of experimental media:

    • Unlabeled Medium: The same basal medium but with unlabeled substrates (e.g., glucose, glutamine) at the desired concentration.

    • Labeled Medium: The basal medium where the standard substrate is replaced with the desired ¹³C-labeled tracer (e.g., [1,2-¹³C₂]Glucose or [U-¹³C₅]Glutamine).[4]

  • Isotopic Labeling:

    • Aspirate the standard growth medium from the cell culture plates.

    • Gently wash the cells once with the unlabeled experimental medium.

    • Aspirate the wash medium and add the pre-warmed ¹³C-labeled medium to the cells.

    • Incubate the cells for a sufficient duration to achieve isotopic steady state. The time required varies across different cell types and metabolic pathways.[7]

Metabolite Extraction
  • Quenching Metabolism: Rapidly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS) to halt metabolic activity.

  • Metabolite Extraction: Add a cold extraction solvent, typically 80% methanol (B129727), to the cells.[10]

  • Cell Lysis: Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.[4]

  • Protein and Debris Removal: Vortex the tubes and centrifuge at a high speed to pellet the cell debris.[4]

  • Supernatant Collection: Collect the supernatant containing the extracted metabolites.[4]

Sample Analysis and Data Processing
  • Sample Preparation: Dry the metabolite extract, for example, using a speed vacuum concentrator.[4] For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatize the dried metabolites to increase their volatility.[4]

  • Mass Spectrometry Analysis: Analyze the prepared sample using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions (MIDs) of key metabolites.[1]

  • Data Correction: Correct the raw mass spectrometry data for the natural abundance of ¹³C.[1][4]

  • Flux Calculation: Use the corrected MIDs as input for a computational metabolic model to estimate the intracellular metabolic fluxes.[1] Software such as INCA or Metran can be used for this purpose.[1]

Visualizing Metabolic Flux Analysis Workflows and Pathways

Diagrams are essential for visualizing the complex workflows and metabolic pathways involved in MFA.

G Experimental Workflow for ¹³C-Metabolic Flux Analysis cluster_experiment Experimental Phase cluster_analysis Analytical & Computational Phase cell_culture 1. Cell Culture labeling 2. Isotopic Labeling (e.g., ¹³C-Glucose) cell_culture->labeling quenching 3. Quenching Metabolism labeling->quenching extraction 4. Metabolite Extraction quenching->extraction ms_analysis 5. MS Analysis (GC-MS/LC-MS) extraction->ms_analysis Metabolite Extract data_correction 6. Data Correction (Natural Abundance) ms_analysis->data_correction flux_estimation 7. Flux Estimation (¹³C-MFA Software) data_correction->flux_estimation results 8. Metabolic Flux Map flux_estimation->results

Caption: A generalized experimental workflow for ¹³C metabolic flux analysis.

G Tracing ¹³C-Glucose through Central Carbon Metabolism Glucose ¹³C-Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P PPP Pentose Phosphate Pathway G6P->PPP Oxidative PPP Glycolysis Glycolysis F6P->Glycolysis PPP->Glycolysis Non-oxidative PPP Pyruvate Pyruvate Glycolysis->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA TCA Cycle aKG α-Ketoglutarate TCA->aKG Citrate->TCA Glutamine Glutamine Glutamine->aKG Anaplerosis

Caption: Fate of ¹³C-glucose in central carbon metabolism.

G Logical Relationships in Tracer Selection question Research Question: Which pathway to probe? glycolysis_ppp Glycolysis / PPP question->glycolysis_ppp tca_cycle TCA Cycle question->tca_cycle tracer_glucose Select ¹³C-Glucose Tracer (e.g., [1,2-¹³C₂]Glucose) glycolysis_ppp->tracer_glucose tracer_glutamine Select ¹³C-Glutamine Tracer (e.g., [U-¹³C₅]Glutamine) tca_cycle->tracer_glutamine precision_glycolysis High Precision for Glycolysis & PPP Fluxes tracer_glucose->precision_glycolysis precision_tca High Precision for TCA Cycle Fluxes tracer_glutamine->precision_tca

Caption: Decision logic for selecting an appropriate isotopic tracer.

References

A Researcher's Guide to L-Glutamic Acid-¹³C₅,¹⁵N: A Comparative Analysis for High-Precision Metabolic Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate tracking and quantification of metabolites are paramount for unraveling complex biological processes. Stable isotope-labeled compounds are indispensable tools in this pursuit, and L-Glutamic acid-¹³C₅,¹⁵N stands out for its unique ability to simultaneously trace both carbon and nitrogen pathways. This guide provides an objective comparison of L-Glutamic acid-¹³C₅,¹⁵N with its alternatives, supported by experimental data and detailed protocols, to empower researchers in making informed decisions for their studies in metabolic flux analysis, proteomics, and quantitative bioanalysis.

L-Glutamic acid, a central node in cellular metabolism, plays a pivotal role in the tricarboxylic acid (TCA) cycle, amino acid transamination, and neurotransmission. The use of its isotopically labeled form, L-Glutamic acid-¹³C₅,¹⁵N, where all five carbon atoms are replaced by carbon-13 and the nitrogen atom by nitrogen-15, offers a powerful approach to dissect these pathways with high precision. This dual-labeling strategy provides a distinct mass shift, facilitating clear detection and quantification by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Comparative Analysis of L-Glutamic Acid-¹³C₅,¹⁵N and Alternatives

The choice of an isotopic tracer is a critical decision in experimental design. L-Glutamic acid-¹³C₅,¹⁵N offers distinct advantages over single-labeled or deuterium-labeled counterparts. The primary alternatives include L-Glutamic acid labeled with only ¹³C (e.g., L-Glutamic acid-¹³C₅), only ¹⁵N (e.g., L-Glutamic acid-¹⁵N₁), or deuterium (B1214612) (e.g., L-Glutamic acid-d₅).

Performance in Metabolic Flux Analysis (MFA)

In MFA, the goal is to quantify the rates of metabolic reactions. The choice of tracer directly impacts the accuracy and resolution of the calculated fluxes.

TracerPrimary Application in Glutamic Acid MetabolismAdvantagesDisadvantagesTypical Analytical Method
L-Glutamic acid-¹³C₅,¹⁵N Simultaneous tracing of carbon and nitrogen fluxes in central carbon and amino acid metabolism.- Provides a more comprehensive view of cellular metabolism by tracking both carbon and nitrogen atoms concurrently.[1] - High resolution for elucidating the interplay between carbon and nitrogen pathways. - Large mass shift simplifies mass isotopomer analysis.- Higher cost compared to single-labeled tracers. - Data analysis can be more complex due to the dual labels.LC-MS/MS, GC-MS, NMR
L-Glutamic acid-¹³C₅ Tracing the carbon backbone through the TCA cycle, anaplerosis, and fatty acid synthesis.[2]- Well-established methodologies and a wide variety of commercially available tracers. - High resolution of carbon fluxes.- Does not provide direct information on nitrogen metabolism.LC-MS/MS, GC-MS, NMR
L-Glutamic acid-¹⁵N₁ Tracing nitrogen flow, particularly in amino acid biosynthesis and transamination reactions.- Directly measures nitrogen assimilation and transfer. - Simpler mass spectra compared to ¹³C-labeled compounds due to lower natural abundance of ¹⁵N.- Provides no information on the fate of the carbon skeleton.LC-MS/MS, GC-MS, NMR
L-Glutamic acid-d₅ Primarily used as an internal standard for quantification; can be used for tracing with potential complications.- Can be more cost-effective to synthesize.- Potential for significant kinetic isotope effects (KIEs), where the heavier deuterium can alter enzymatic reaction rates.[3][4] - Deuterium atoms can be prone to exchange with protons in aqueous solutions, leading to label loss.[3]LC-MS/MS, GC-MS

Experimental Data Summary:

A study investigating deuterium-based isotopic labeling in rat brains found a deuterium label loss of 37.9% in glutamate (B1630785) and 41.5% in glutamine when using [6,6-²H₂]-glucose as the substrate. The same study measured a relatively small kinetic isotope effect of 4-6% for both substrates and their metabolic products.[3] This highlights a key consideration when choosing between deuterated and ¹³C/¹⁵N-labeled tracers, as the stability of the label is crucial for accurate flux measurements.

Performance as an Internal Standard in Quantitative Analysis

Stable isotope-labeled compounds are considered the "gold standard" for internal standards in mass spectrometry-based quantification due to their chemical and physical similarity to the analyte.[5]

Internal StandardKey Performance CharacteristicsAdvantagesConsiderations
L-Glutamic acid-¹³C₅,¹⁵N High accuracy and precision in quantifying endogenous glutamic acid.- Co-elutes with the unlabeled analyte, providing excellent correction for matrix effects, extraction variability, and instrument response fluctuations.[6] - The +6 Da mass difference provides a clear separation from the natural isotope envelope of the unlabeled analyte.- Higher cost compared to other labeled standards.
L-Glutamic acid-¹³C₅ Good accuracy and precision.- Effectively corrects for most sources of analytical variability.- Smaller mass shift (+5 Da) compared to the dual-labeled standard.
L-Glutamic acid-d₅ Can provide good quantification but with potential for chromatographic separation from the analyte.- Often more cost-effective.- The deuterium atoms can sometimes lead to a slight shift in retention time in liquid chromatography, which can compromise the accuracy of quantification if not properly addressed.[7]

Experimental Data Summary:

A validated LC-MS/MS method for the quantification of 20 amino acids in mouse plasma utilized uniformly [¹³C, ¹⁵N]-stable-isotope-labeled amino acids as internal standards. The method demonstrated excellent accuracy and precision, with within- and between-day variations being less than 10% for quality control samples at low, medium, and high concentrations for both GABA and glutamic acid.[8] This level of performance underscores the reliability of using dual-labeled internal standards for accurate bioanalysis.

Experimental Protocols

Protocol for ¹³C Metabolic Flux Analysis using L-Glutamic Acid-¹³C₅,¹⁵N

This protocol provides a general workflow for a stable isotope tracing experiment in cultured mammalian cells.

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency in standard growth medium.

    • Replace the standard medium with a labeling medium containing L-Glutamic acid-¹³C₅,¹⁵N at a physiological concentration. The base medium should be deficient in glutamic acid.

    • Incubate the cells for a predetermined time to allow for the incorporation of the labeled glutamic acid and to reach isotopic steady state.

  • Metabolite Extraction:

    • Rapidly quench metabolism by aspirating the labeling medium and washing the cells with ice-cold phosphate-buffered saline (PBS).

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water mixture) to the culture plate.

    • Scrape the cells and collect the cell lysate.

  • Sample Analysis by LC-MS/MS:

    • Centrifuge the cell lysate to pellet cell debris and collect the supernatant containing the metabolites.

    • Analyze the supernatant using an LC-MS/MS system optimized for the separation and detection of amino acids and related metabolites.

    • Monitor the mass isotopologue distributions of glutamic acid and downstream metabolites.

  • Data Analysis:

    • Correct the raw mass isotopologue distributions for the natural abundance of ¹³C and ¹⁵N.

    • Use the corrected data to calculate metabolic fluxes through the relevant pathways using specialized software.

Protocol for Amino Acid Quantification using L-Glutamic Acid-¹³C₅,¹⁵N as an Internal Standard

This protocol outlines the general steps for quantifying endogenous glutamic acid in a biological sample.

  • Sample Preparation:

    • To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a known amount of L-Glutamic acid-¹³C₅,¹⁵N internal standard solution.

    • Perform a protein precipitation step (e.g., by adding a cold organic solvent like acetonitrile (B52724) or methanol).

    • Centrifuge the sample to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a clean vial for analysis.

    • Inject an aliquot of the supernatant into an LC-MS/MS system.

    • Use a chromatographic method that separates glutamic acid from other matrix components.

    • Monitor the specific precursor-to-product ion transitions for both unlabeled glutamic acid and the L-Glutamic acid-¹³C₅,¹⁵N internal standard.

  • Quantification:

    • Calculate the peak area ratio of the endogenous glutamic acid to the L-Glutamic acid-¹³C₅,¹⁵N internal standard.

    • Determine the concentration of the endogenous glutamic acid by comparing this ratio to a calibration curve prepared with known concentrations of unlabeled glutamic acid and a fixed concentration of the internal standard.

Visualizing Metabolic Pathways and Workflows

To better illustrate the applications of L-Glutamic acid-¹³C₅,¹⁵N, the following diagrams, generated using the DOT language, depict key concepts and workflows.

metabolic_fate cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion L-Glutamic acid-13C5,15N This compound Glutamate-13C5,15N_cyto Glutamate- 13C5,15N This compound->Glutamate-13C5,15N_cyto Transport Glutamate-13C5,15N_mito Glutamate- 13C5,15N Glutamate-13C5,15N_cyto->Glutamate-13C5,15N_mito Alpha-KG-13C5 α-Ketoglutarate- 13C5 Alpha-KG-13C5_mito α-Ketoglutarate- 13C5 Glutamate-13C5,15N_mito->Alpha-KG-13C5_mito Glutamate Dehydrogenase Other_AAs Other Amino Acids (15N labeled) Glutamate-13C5,15N_mito->Other_AAs Transamination TCA_Cycle TCA Cycle (13C labeled intermediates) Alpha-KG-13C5_mito->TCA_Cycle

Caption: Metabolic fate of L-Glutamic acid-¹³C₅,¹⁵N in a cell.

experimental_workflow Cell_Culture 1. Cell Culture & Labeling with this compound Quenching 2. Quenching & Metabolite Extraction Cell_Culture->Quenching LCMS_Analysis 3. LC-MS/MS Analysis Quenching->LCMS_Analysis Data_Processing 4. Data Processing & Flux Calculation LCMS_Analysis->Data_Processing

Caption: General workflow for a stable isotope tracing experiment.

mass_shift_comparison Unlabeled Unlabeled Glutamic Acid (Mass = M) 13C5_15N This compound (Mass = M+6) 13C5 L-Glutamic acid-13C5 (Mass = M+5) d5 L-Glutamic acid-d5 (Mass = M+5)

Caption: Comparison of mass shifts for different labeled glutamic acids.

Conclusion

References

Performance Evaluation of L-Glutamic Acid-¹³C₅,¹⁵N in Diverse Biological Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of L-Glutamic acid-¹³C₅,¹⁵N as an internal standard for the quantification of L-glutamic acid in various biological sample types, including plasma, serum, and tissue homogenates. The use of a stable isotope-labeled internal standard (SIL-IS) is considered the gold standard in quantitative mass spectrometry-based assays, as it effectively compensates for variability in sample preparation, chromatographic separation, and ionization efficiency, thereby enhancing the accuracy and precision of the results.[1][2]

The Critical Role of Stable Isotope-Labeled Internal Standards

In complex biological matrices, endogenous and exogenous components can interfere with the ionization of the analyte of interest, leading to ion suppression or enhancement—a phenomenon known as the matrix effect.[3] This can significantly impact the reliability of quantitative data. SIL-IS, such as L-Glutamic acid-¹³C₅,¹⁵N, are chemically and physically almost identical to the endogenous analyte. Consequently, they co-elute during chromatography and experience the same matrix effects. By calculating the ratio of the analyte signal to the SIL-IS signal, these variations can be normalized, leading to more accurate and precise quantification.

Performance Characteristics of L-Glutamic Acid-¹³C₅,¹⁵N

The following tables summarize the performance characteristics of analytical methods employing L-Glutamic acid-¹³C₅,¹⁵N for the quantification of L-glutamic acid in different sample types. The data presented is compiled from various studies and is intended to provide a comparative overview. It is important to note that a direct head-to-head comparison in a single study across all matrices was not available; therefore, performance can vary based on specific instrumentation and experimental conditions.

Table 1: Performance in Plasma
ParameterTypical PerformanceReference
Linearity (r²) > 0.99[4][5]
Lower Limit of Quantification (LLOQ) 30.9 ng/mL[4][5]
Accuracy (% Bias) < 10%[4][5]
Precision (%RSD) < 10%[4][5]
Recovery Consistent across QC levels
Matrix Effect Minimal when corrected with SIL-IS
Table 2: Performance in Brain Tissue Homogenate
ParameterTypical PerformanceReference
Linearity (r²) > 0.999[6][7]
Linear Range 10 pmol/mL to 50 nmol/mL[6][7]
Accuracy Not explicitly stated, but method deemed accurate[6][7]
Precision Not explicitly stated, but method deemed reasonable[6][7]
Recovery Not explicitly stated
Matrix Effect Corrected by stable isotope dilution[6][7]
Table 3: Performance in Cell Media (as a surrogate for other biofluids)
ParameterTypical PerformanceReference
Linearity (r²) > 0.999[8][9]
Lower Limit of Quantification (LOQ) 50 fmol on column[8][9]
Accuracy (% Recovery) 82 – 113%[8][9]
Precision (%RSD) < 6%[8][9]
Reproducibility (%RSD) < 9%[8][9]
Matrix Effect Minimal when using appropriate sample preparation[8][9]

Comparison with an Alternative Internal Standard: L-Glutamic acid-d₅

While L-Glutamic acid-¹³C₅,¹⁵N is a highly effective internal standard, other stable isotope-labeled variants are also utilized. A common alternative is deuterated L-Glutamic acid (e.g., L-Glutamic acid-d₅). The performance characteristics are generally comparable, as demonstrated in a study on human plasma.[4][5]

Table 4: Performance Comparison in Plasma
ParameterL-Glutamic acid-¹³C₅,¹⁵N (Inferred)L-Glutamic acid-d₅[4][5]
Linearity (r²) > 0.99> 0.99
LLOQ Comparable30.9 ng/mL
Accuracy (% Bias) < 10%< 10%
Precision (%RSD) < 10%< 10%

The primary advantage of using a ¹³C and ¹⁵N labeled standard over a deuterated one is the reduced risk of chromatographic separation between the analyte and the internal standard, which can sometimes occur with deuterated compounds, potentially affecting the accuracy of correction.

Experimental Protocols

Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for sample preparation and LC-MS/MS analysis of L-glutamic acid using L-Glutamic acid-¹³C₅,¹⁵N in plasma and brain tissue.

Experimental Workflow for Sample Analysis

cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis Sample Biological Sample (Plasma, Serum, or Tissue Homogenate) Add_IS Add L-Glutamic acid-¹³C₅,¹⁵N Internal Standard Sample->Add_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile (B52724) or Methanol) Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC-MS/MS System Reconstitution->Injection Chromatography Chromatographic Separation (e.g., HILIC or Reversed-Phase) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Data_Analysis Data Analysis (Peak Area Ratio Calculation) Detection->Data_Analysis

Caption: General workflow for the quantification of L-glutamic acid.

Protocol 1: Quantification of L-Glutamic Acid in Human Plasma

This protocol is adapted from a validated method for glutamic acid analysis in human plasma.[4][5]

1. Sample Preparation:

  • To 100 µL of plasma, add a known concentration of L-Glutamic acid-¹³C₅,¹⁵N internal standard.

  • Add 400 µL of ice-cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Conditions:

  • LC System: UPLC system

  • Column: Acquity UPLC HSS reversed-phase C18 column

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A suitable gradient to separate glutamic acid from other matrix components.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.

  • MRM Transitions:

    • L-Glutamic acid: Precursor ion > Product ion (e.g., m/z 148.1 > 84.1)

    • L-Glutamic acid-¹³C₅,¹⁵N: Precursor ion > Product ion (e.g., m/z 154.1 > 89.1)[10]

Protocol 2: Quantification of L-Glutamic Acid in Mouse Brain Tissue

This protocol is based on a stable isotope dilution method developed for mouse brain tissue.[6][7][11]

1. Sample Preparation:

  • Homogenize the brain tissue sample in a suitable buffer on ice.

  • Add a known concentration of L-Glutamic acid-¹³C₅,¹⁵N internal standard to the homogenate.

  • Precipitate proteins by adding a sufficient volume of cold acetonitrile or methanol.

  • Vortex and centrifuge at high speed (e.g., 15,000 rpm) for 15 minutes at 4°C.

  • Collect the supernatant and filter through a 0.2 µm filter before analysis.

2. LC-MS/MS Conditions:

  • LC System: HPLC or UPLC system

  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) column. HILIC is often preferred for polar analytes like amino acids to achieve good retention and separation.[6][7]

  • Mobile Phase A: Acetonitrile with a small percentage of aqueous buffer (e.g., 95% acetonitrile with 10 mM ammonium (B1175870) formate).

  • Mobile Phase B: Aqueous buffer (e.g., 10 mM ammonium formate (B1220265) in water).

  • Gradient: A gradient from high organic to high aqueous content.

  • Flow Rate: Typically 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with ESI in positive mode.

  • MRM Transitions: As specified in Protocol 1.

Signaling Pathway and Methodological Considerations

Potential Pitfall: In-Source Cyclization

A critical consideration when analyzing glutamic acid and glutamine is the potential for in-source cyclization to pyroglutamic acid within the electrospray ionization source of the mass spectrometer.[10] This can lead to an underestimation of glutamic acid and an overestimation of pyroglutamic acid.

Glutamic_Acid L-Glutamic Acid Pyroglutamic_Acid Pyroglutamic Acid Glutamic_Acid->Pyroglutamic_Acid In-source cyclization (Analytical Artifact)

Caption: In-source conversion of L-glutamic acid.

To mitigate this, it is crucial to achieve good chromatographic separation of glutamic acid, glutamine, and pyroglutamic acid.[10] The use of a SIL-IS like L-Glutamic acid-¹³C₅,¹⁵N can also help to correct for this artifact to some extent, as it will undergo a similar degree of cyclization.[10]

Conclusion

L-Glutamic acid-¹³C₅,¹⁵N serves as a robust and reliable internal standard for the accurate and precise quantification of L-glutamic acid in a variety of biological matrices, including plasma, serum, and tissue homogenates. Its use in stable isotope dilution LC-MS/MS methods effectively mitigates matrix effects and addresses potential analytical challenges such as in-source cyclization. The presented data and protocols demonstrate that methods employing L-Glutamic acid-¹³C₅,¹⁵N can achieve excellent linearity, accuracy, and precision, making it a superior choice for demanding research and drug development applications. When developing and validating assays, it is essential to optimize sample preparation and chromatographic conditions for each specific matrix to ensure the highest quality data.

References

Safety Operating Guide

Proper Disposal of L-Glutamic Acid-13C5,15N: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper handling and disposal of chemical reagents are critical for ensuring a safe working environment and maintaining regulatory compliance. This guide provides detailed, step-by-step procedures for the safe disposal of L-Glutamic acid-13C5,15N, a non-hazardous, isotopically labeled compound.

Immediate Safety and Handling Precautions

While this compound is not classified as a hazardous substance, it is essential to adhere to standard laboratory safety protocols during its handling and disposal.

  • Personal Protective Equipment (PPE): Always wear appropriate protective eyeglasses or chemical safety goggles. The use of standard laboratory gloves and a lab coat is also recommended to prevent skin contact.[1][2]

  • Ventilation: Work in a well-ventilated area. Under normal conditions of use, special respiratory protection is not required.[1]

  • Spill Response: In the event of a spill, avoid the formation of dust.[1][3] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][4]

Quantitative Data Summary

The following table summarizes key quantitative information for this compound and its non-labeled counterpart.

PropertyValue
This compound
Molecular FormulaHO₂¹³C(¹³CH₂)₂¹³CH(¹⁵NH₂)¹³CO₂H
CAS Number202468-31-3
Molecular Weight153.09 g/mol
Isotopic Purity98 atom % ¹³C, 98 atom % ¹⁵N
L-Glutamic acid (non-labeled)
Molecular FormulaC₅H₉NO₄[2]
Molecular Weight147.13 g/mol [2]
Melting Point205 °C (decomposes)[2]
SolubilitySoluble in water[2]

Step-by-Step Disposal Protocol

Follow these procedural steps for the proper disposal of this compound:

  • Initial Assessment: Verify that the this compound waste is not mixed with any hazardous materials. If it is, the entire mixture must be treated as hazardous waste in accordance with the nature of the other substances.[1]

  • Containment: For solid waste, carefully sweep the material to avoid creating dust and place it into a clean, dry, and sealable container. For solutions, pour the liquid into a designated non-hazardous waste container.

  • Labeling: Clearly label the waste container as "Non-hazardous waste: this compound". Include the quantity and the date of disposal. Accurate labeling is crucial for proper waste management.

  • Storage: Store the sealed waste container in a designated area for non-hazardous laboratory waste, away from incompatible materials.

  • Final Disposal: Consult with your institution's environmental health and safety (EHS) office or a professional waste disposal service to arrange for the final disposal of the material.[3] Do not empty into drains.[4][5]

Disposal Decision Workflow

DisposalWorkflow cluster_assessment Step 1: Initial Assessment cluster_hazardous Hazardous Waste Stream cluster_nonhazardous Step 2-5: Non-Hazardous Disposal A This compound Waste B Is the waste mixed with hazardous materials? A->B C Treat as Hazardous Waste B->C Yes E Contain and Label as 'Non-hazardous Waste: This compound' B->E No D Follow institutional guidelines for hazardous waste disposal. C->D F Store in designated non-hazardous waste area. E->F G Consult EHS for final disposal. Do not dispose down the drain. F->G

Caption: Disposal decision workflow for this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.